Asp-Lys
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLVOVXNKILLQ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315598 | |
| Record name | L-Aspartyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5891-51-0 | |
| Record name | L-Aspartyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aspartyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Asp-Lys Dipeptide: A Technical Overview of Its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Asp-Lys, composed of aspartic acid and lysine, is an endogenous metabolite found within various biological tissues. While its role as a fundamental building block of proteins is well-established, emerging evidence suggests that this simple dipeptide may possess intrinsic biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide, consolidating its known and putative functions, relevant quantitative data, and detailed experimental methodologies for its study. Particular focus is given to its structural role in protein topology, its potential as a signaling molecule, and its effects on cellular processes such as degranulation. This document aims to serve as a foundational resource for researchers investigating the physiological roles and therapeutic potential of the this compound dipeptide.
Introduction
Dipeptides, the simplest form of peptides, have long been considered primarily as intermediates in protein metabolism. However, a growing body of research indicates that many dipeptides exhibit specific biological functions, acting as signaling molecules, enzyme modulators, and regulators of various physiological processes. The this compound dipeptide, with its constituent acidic and basic amino acid residues, presents a unique charge pairing that can influence molecular interactions. This guide delves into the multifaceted nature of the this compound dipeptide, moving beyond its basic metabolic role to explore its potential as a bioactive molecule.
Physicochemical Properties
The fundamental properties of the L-lysyl-L-aspartic acid dipeptide are summarized in the table below. These characteristics are essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C10H19N3O5 | [1] |
| Molecular Weight | 261.28 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | [1] |
| PubChem CID | 6426943 | [1] |
| Physical Description | Solid | [1] |
| LogP (estimated) | -6.42 | |
| ChEBI ID | CHEBI:73601 |
Biological Functions and Activities
The biological functions of the this compound dipeptide can be categorized into its role as a structural component within larger proteins and its potential as an independent bioactive molecule.
Structural Role in Protein Topology and Translocation
The pairing of aspartic acid and lysine residues within a polypeptide chain plays a significant role in determining protein structure and localization. The electrostatic interaction between the negatively charged carboxyl group of aspartic acid and the positively charged amino group of lysine can modulate the function of signal sequences and the topology of membrane proteins. This charge pairing can influence the interaction of the nascent polypeptide chain with the secretory machinery and membrane phospholipids, thereby affecting protein translocation across membranes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of L-Aspartyl-L-lysine
This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide L-Aspartyl-L-lysine. The document details its structural characteristics, physicochemical parameters, synthesis and analysis protocols, and its role in metabolic pathways. Quantitative data is presented in structured tables, and key experimental and biological processes are visualized using diagrams.
Core Chemical and Physical Properties
L-Aspartyl-L-lysine is a dipeptide composed of L-aspartic acid and L-lysine joined by a peptide bond.[1] As a molecule containing both acidic (carboxyl) and basic (amino) functional groups, it is hydrophilic and exhibits zwitterionic properties.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₃O₅ | [1][3] |
| Molecular Weight | 261.28 g/mol | |
| IUPAC Name | (2S)-6-amino-2-[(2S)-2-amino-3-carboxypropanamido]hexanoic acid | |
| Synonyms | Aspartyllysine, Asp-Lys, DK dipeptide | |
| CAS Registry Number | 5891-51-0 | |
| Appearance | White powder | |
| LogP (Computed) | -6.6 |
Solubility and Stability
L-Aspartyl-L-lysine is described as slightly soluble in water and insoluble in nonpolar solvents like ethanol and ether. Its solubility is influenced by pH due to the ionization of its amino and carboxyl groups. Like its constituent amino acids, its solubility is lowest at its isoelectric point and increases in acidic or basic conditions.
The dipeptide is stable across a range of physiological pH values, which allows it to function within metabolic pathways without rapid degradation. However, under acidic or basic conditions, it can be hydrolyzed back into its constituent amino acids, L-aspartic acid and L-lysine. Studies on lysine hydrochloride solutions indicate that at high temperatures and varying pH, lysine can degrade, with one major product being lysine lactam. The degradation follows zero-order kinetics and is temperature-dependent, as described by the Arrhenius equation.
Acidity, pKa Values, and Isoelectric Point
The charge of L-Aspartyl-L-lysine is pH-dependent due to its multiple ionizable groups: the α-carboxyl group of aspartic acid, the α-amino group of aspartic acid, the side-chain carboxyl group of aspartic acid, and the α-amino and ε-amino side-chain groups of lysine.
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a dipeptide, the pI is determined by the pKa values of the terminal carboxyl and amino groups, as well as the side chains. The pKa values for the individual amino acids are:
-
L-Aspartic Acid : pKa₁ (α-carboxyl) = 1.88, pKa₂ (side-chain carboxyl) = 3.65, pKa₃ (α-amino) = 9.60
-
L-Lysine : pKa₁ (α-carboxyl) = 2.18, pKa₂ (α-amino) = 8.95, pKa₃ (side-chain amino) = 10.53
In the dipeptide, the α-carboxyl of aspartic acid and the α-amino group of lysine form the peptide bond and are no longer ionizable. The pI of the dipeptide will therefore be influenced by the remaining ionizable groups: the N-terminal α-amino group (from Asp), the C-terminal α-carboxyl group (from Lys), and the two side chains. Given the presence of two basic groups (lysine's ε-amino and aspartic acid's α-amino) and two acidic groups (aspartic acid's side-chain carboxyl and lysine's α-carboxyl), the pI is expected to be in the neutral to slightly basic range. Basic amino acids like lysine have a pI greater than 6.
Experimental Protocols
Synthesis of L-Aspartyl-L-lysine
L-Aspartyl-L-lysine can be synthesized using standard peptide synthesis techniques in a laboratory setting.
-
Solution-Phase Synthesis : This method involves the protection of reactive functional groups on both L-aspartic acid and L-lysine that are not participating in the peptide bond formation. The free carboxyl group of a protected L-aspartic acid is activated, typically using a coupling agent like dicyclohexylcarbodiimide (DCC). This activated species then reacts with the free amino group of a protected L-lysine. The final step involves the removal of the protecting groups to yield the dipeptide.
-
Solid-Phase Peptide Synthesis (SPPS) : In this more common approach, a protected L-lysine is first attached to a solid resin support. The protecting group on its α-amino group is removed, and a protected L-aspartic acid is then coupled to it. The cycle of deprotection and coupling is repeated if necessary for longer peptides. Finally, the completed dipeptide is cleaved from the resin, and all protecting groups are removed.
For larger-scale industrial production, a common method involves the neutralization of free L-lysine (derived from L-lysine hydrochloride) with an equimolar amount of L-aspartic acid, followed by concentration and crystallization.
Purification and Analysis
-
Purification : After synthesis, the crude peptide product is typically purified. Ion-exchange chromatography is a highly effective method for this purpose. The charged nature of L-Aspartyl-L-lysine allows it to bind to a cation-exchange or anion-exchange resin. By changing the pH or salt concentration of the buffer, the dipeptide can be selectively eluted from the column, separating it from unreacted amino acids and other impurities.
-
Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of L-Aspartyl-L-lysine.
-
Methodology : Reversed-phase HPLC (RP-HPLC) is commonly used. Since amino acids and peptides often lack a strong UV chromophore, a pre-column or post-column derivatization step is typically required. Common derivatizing agents include ortho-phthalaldehyde (OPA) or ninhydrin, which react with the primary amino groups to form fluorescent or colored compounds, respectively, that can be detected.
-
Detection : Detection is often performed using fluorescence (FLD) or visible (VIS) detectors. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification and quantification.
-
Metabolic Pathways and Biological Role
L-Aspartyl-L-lysine is an intermediate in amino acid metabolism, typically formed during the catabolism (breakdown) of proteins. It is then hydrolyzed into its constituent amino acids, L-aspartic acid and L-lysine, which can enter their respective metabolic pathways to be used for new protein synthesis or energy production.
L-Lysine Biosynthesis
The biosynthesis of L-lysine is a key anabolic pathway, originating from the amino acid L-aspartate. This pathway is crucial in bacteria and plants.
This pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK). A key branch point occurs at L-aspartate-semialdehyde, which can either proceed towards lysine synthesis or the synthesis of other aspartate-family amino acids like threonine and methionine. The enzymes aspartate kinase and dihydrodipicolinate synthase (DHDPS) are critical regulatory points, often subject to feedback inhibition by L-lysine.
L-Lysine Degradation
In the liver, L-lysine is degraded through a series of reactions that ultimately convert it into acetyl-CoA, which can then enter the citric acid cycle for energy production.
The degradation process is initiated in the mitochondria, where lysine combines with α-ketoglutarate to form saccharopine. Subsequent steps lead to the formation of α-aminoadipic semialdehyde (allysine) and eventually glutaryl-CoA, which is further metabolized to acetyl-CoA.
References
Synthesis of Aspartyl-lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of the dipeptide Aspartyl-lysine (Asp-Lys). It focuses on the prevalent Solid-Phase Peptide Synthesis (SPPS) methodology, detailing the strategic selection of protecting groups, experimental protocols, and purification techniques. A significant emphasis is placed on addressing the primary challenge in synthesizing aspartic acid-containing peptides: aspartimide formation.
Introduction to Aspartyl-lysine Synthesis
The synthesis of peptides containing aspartic acid presents a notable challenge due to the propensity of the Asp side-chain carboxyl group to participate in an intramolecular cyclization reaction.[1][2] This reaction, known as aspartimide formation, is typically induced by the basic conditions used for Nα-Fmoc deprotection in SPPS.[1][3] The resulting succinimide intermediate can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate and significantly reduce the final yield.[4] Therefore, a successful synthesis of Aspartyl-lysine hinges on a carefully designed strategy to suppress this side reaction.
Chemical Synthesis Strategies
While both solution-phase and solid-phase techniques can be employed for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) is the most common method due to its efficiency, ease of purification, and amenability to automation.
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS): This is the most widely used strategy for modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed during the final cleavage step.
Orthogonal Protecting Group Strategy for this compound
The successful synthesis of Aspartyl-lysine requires an orthogonal protecting group strategy to ensure the correct peptide bond is formed and to prevent unwanted side reactions at the reactive side chains of both aspartic acid and lysine.
-
Nα-Amino Protection (Aspartic Acid): The Fmoc group is used. It is stable to the acidic conditions of final cleavage but is removed at each step of the synthesis using a mild base, typically a solution of piperidine in DMF.
-
Side-Chain Protection (Aspartic Acid, β-carboxyl): The tert-butyl (OtBu) ester is a common choice, as it is stable to the basic conditions of Fmoc removal but is cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final step. However, to minimize aspartimide formation, alternative protecting groups with increased steric hindrance or different electronic properties, such as 3-methylpent-3-yl (Mpe) or 1,1-dioxobenzo[b]thiophene-2-yl)methyl (OBno), may be employed.
-
Side-Chain Protection (Lysine, ε-amino): The tert-butoxycarbonyl (Boc) group is the most common protecting group for the lysine side chain in Fmoc SPPS. It is stable to the piperidine treatment used for Fmoc deprotection but is readily removed by TFA during final cleavage.
Core Challenge: Aspartimide Formation
The primary side reaction during the synthesis of Asp-containing peptides is the formation of a cyclic aspartimide intermediate. This occurs when the deprotonated backbone amide nitrogen attacks the side-chain β-carboxyl group, particularly under the basic conditions of Fmoc deprotection.
The resulting five-membered succinimide ring is unstable and can undergo hydrolysis to yield the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to D-Asp isomers that are exceptionally difficult to separate from the target L-Asp peptide. The sequence Asp-Gly is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.
References
An In-depth Technical Guide to the Asp-Lys Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the characteristics, formation, stability, and analysis of the aspartic acid-lysine (Asp-Lys) peptide bond, with a particular focus on the isopeptide linkage. This bond plays a crucial role in protein structure, stability, and various biological signaling pathways.
Core Characteristics of the this compound Isopeptide Bond
An isopeptide bond is an amide linkage formed between the side chain of one amino acid and the side chain or main chain of another. The this compound isopeptide bond specifically involves the formation of an amide bond between the γ-carboxyl group of an aspartic acid residue and the ε-amino group of a lysine residue.[1] This is distinct from a standard (eupeptide) bond, which links the α-carboxyl group of one amino acid to the α-amino group of another.[1]
The formation of an isopeptide bond introduces a covalent cross-link, which can occur intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains).[2][3][4] This cross-linking significantly enhances the thermal, chemical, and mechanical stability of proteins. The bond strength of an isopeptide bond is comparable to that of a regular peptide bond, approximately 300 kJ/mol or 70 kcal/mol, due to the resonance stabilization of the amide group.
Quantitative Geometrical Data
High-resolution crystal structures of proteins containing this compound isopeptide bonds provide valuable insights into their geometry. The following table summarizes key bond lengths and angles derived from crystallographic data.
| Parameter | Value (Å or °) | Source PDB ID(s) |
| Cγ (Asp) - Nζ (Lys) Bond Length | ~1.31 - 1.32 Å | 3htl |
| Cγ-Oγ (Asp) Bond Length | Varies | 4MLI, 2WW8 |
| Nζ-Cε (Lys) Bond Length | Varies | 4MLI, 2WW8 |
| Cγ-Cβ (Asp) Bond Length | Varies | 4MLI, 2WW8 |
| Cβ-Cγ-Oγ (Asp) Bond Angle | Varies | 4MLI, 2WW8 |
| Cβ-Cγ-Nζ Bond Angle | Varies | 4MLI, 2WW8 |
| Oγ-Cγ-Nζ Bond Angle | Varies | 4MLI, 2WW8 |
| Cε-Nζ-Cγ Bond Angle | Varies | 4MLI, 2WW8 |
Note: Specific values for bond lengths and angles can vary depending on the local protein environment and the resolution of the crystal structure. The provided Cγ-Nζ bond length is a direct measurement from the PDB file for 3htl, while other parameters show variability across different structures and require detailed analysis of the specific protein context.
Formation of the this compound Isopeptide Bond
The formation of an this compound isopeptide bond can occur through spontaneous, non-enzymatic processes or be catalyzed by specific enzymes.
Spontaneous Formation
Spontaneous isopeptide bond formation is often observed in long-lived proteins and can be associated with aging. This process can be initiated by the deamidation of an asparagine (Asn) residue to an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. The newly formed Asp can then undergo cyclization to form a succinimide intermediate, which can subsequently react with the ε-amino group of a nearby lysine residue to form an isopeptide bond. Another proposed mechanism involves the attack of the Asp side chain carboxyl group on the adjacent peptide bond, leading to the formation of a C-terminal Asp anhydride. This reactive intermediate can then be attacked by the lysine's ε-amino group to form the cross-link.
A key factor for spontaneous formation is a hydrophobic environment, which is thought to lower the pKa of the lysine's ε-amino group, making it more nucleophilic, and raise the pKa of a nearby catalytic glutamate or aspartate, enabling it to act as a proton shuttle.
Enzymatic Formation
Several enzyme families catalyze the formation of this compound isopeptide bonds, playing critical roles in various biological processes.
Ubiquitination is a major post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond between the C-terminal glycine of ubiquitin and the ε-amino group of the substrate's lysine.
References
- 1. Isopeptide bond - Wikipedia [en.wikipedia.org]
- 2. Isopeptide bonds mechanically stabilize spy0128 in bacterial pili - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopeptide bonds in bacterial pili and their characterization by X-ray crystallography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal Crosslinking: A Strategy to Generate Novel Protein Topology and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Aspartate-Lysine Interactions in Protein Architecture and Function
An in-depth technical guide on the role of Asp-Lys in protein structure and stability for researchers, scientists, and drug development professionals.
Aspartate (Asp) and Lysine (Lys) residues, with their respective negatively and positively charged side chains at physiological pH, are fundamental players in orchestrating the intricate three-dimensional structures of proteins. Their interaction, primarily through the formation of salt bridges and hydrogen bonds, is a critical determinant of protein stability, folding, and function. This guide delves into the multifaceted role of this compound pairings, offering a comprehensive overview of their energetic contributions, the experimental methodologies used to study them, and their significance in biological pathways and drug development.
The Nature of the this compound Interaction
The primary interaction between aspartate and lysine is the salt bridge , an electrostatic interaction between the carboxylate group (COO⁻) of Asp and the ammonium group (NH₃⁺) of Lys. These interactions are highly dependent on their environment. In the hydrophobic core of a protein, a salt bridge can contribute significantly to stability, whereas on the solvent-exposed surface, the effect is often mitigated by the high dielectric constant of water and competition from solvent ions.
Beyond the salt bridge, the side chains of Asp and Lys can also engage in hydrogen bonding . The carboxylate group of Asp can act as a hydrogen bond acceptor, while the ammonium group of Lys can serve as a hydrogen bond donor. These hydrogen bonds further reinforce the interaction and contribute to the overall stability of the protein structure.
Energetic Contributions to Protein Stability
The energetic contribution of an this compound salt bridge to protein stability is a subject of extensive research, with values varying based on the protein context, solvent accessibility, and local environment.
| Protein/System | This compound Pair | Methodology | Contribution to Stability (kcal/mol) | Reference |
| T4 Lysozyme | Asp70 - Lys124 | Site-directed mutagenesis, Calorimetry | ~3-5 | |
| Barnase | Asp8 - Lys27 | Computational (FEP) | ~2.8 | |
| Arc Repressor | Asp12 - Lys15 | Site-directed mutagenesis | ~0.4-0.8 | |
| General Buried Salt Bridge | - | Theoretical Calculations | 1-5 | |
| General Surface Salt Bridge | - | Theoretical Calculations | < 1 |
Table 1: Experimentally and computationally determined energetic contributions of this compound salt bridges to protein stability.
Experimental Methodologies for Studying this compound Interactions
A variety of experimental techniques are employed to investigate the role and energetics of this compound interactions.
This is a cornerstone technique used to probe the contribution of specific amino acid residues to protein stability and function.
Protocol:
-
Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing an Asp to an uncharged residue like Alanine).
-
PCR Mutagenesis: Use the designed primers and a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest, thereby introducing the mutation.
-
Template Removal: Digest the parental, methylated DNA template using the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express the mutant protein and purify it using standard chromatographic techniques.
-
Stability Analysis: Compare the stability of the mutant protein to the wild-type protein using techniques like differential scanning calorimetry (DSC) or chemical denaturation assays.
ITC is a powerful technique for directly measuring the binding affinity, enthalpy (ΔH), and stoichiometry (n) of interacting molecules, which can be adapted to study intramolecular interactions like salt bridges.
Protocol:
-
Sample Preparation: Prepare solutions of the protein (in the sample cell) and a competing ligand or a denaturant (in the injection syringe) in the same buffer.
-
Titration: Inject small aliquots of the titrant into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm, which can be fitted to a suitable binding model to determine the thermodynamic parameters. By comparing the wild-type protein with a mutant lacking the salt bridge, the energetic contribution of the interaction can be inferred.
NMR spectroscopy provides atomic-level information about protein structure, dynamics, and interactions.
Protocol:
-
Sample Preparation: Prepare a concentrated, isotopically labeled (¹⁵N, ¹³C) sample of the protein in a suitable buffer.
-
Data Acquisition: Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, which provides a unique signal for each backbone amide proton.
-
Chemical Shift Perturbation: Compare the HSQC spectra of the wild-type and mutant proteins. Significant chemical shift changes for residues in the vicinity of the mutation indicate a structural or dynamic perturbation resulting from the removal of the this compound interaction.
-
pH Titration: Monitor the chemical shifts of the Asp and Lys side chains as a function of pH to determine their pKa values. A significant shift in pKa for the interacting pair compared to the individual residues in an unstructured peptide is indicative of a salt bridge.
Visualization of Key Processes
Visualizing the logical flow of experiments and the role of this compound interactions in biological pathways is crucial for a deeper understanding.
Conformational Analysis of the Asp-Lys Dipeptide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the conformational analysis of the Aspartyl-lysine (Asp-Lys) dipeptide. This dipeptide, composed of a negatively charged (aspartic acid) and a positively charged (lysine) amino acid at physiological pH, presents a fascinating case for conformational studies due to the potential for intramolecular electrostatic interactions that can significantly influence its structural preferences. Understanding the conformational landscape of such a simple yet informative peptide is crucial for elucidating the fundamental principles of protein folding, molecular recognition, and for the rational design of peptide-based therapeutics.
Introduction to Dipeptide Conformational Analysis
The conformation of a dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone. The key dihedral angles, phi (φ) and psi (ψ), which describe the rotation around the N-Cα and Cα-C bonds, respectively, determine the overall shape of the peptide chain. The allowed combinations of these angles are famously represented in a Ramachandran plot[1][2]. The side chains of the constituent amino acids also possess rotational freedom, described by chi (χ) angles, which further contributes to the conformational diversity.
The conformational preferences of a dipeptide are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. In the case of the this compound dipeptide, the interaction between the negatively charged carboxylate group of the aspartic acid side chain and the positively charged amino group of the lysine side chain is of particular interest.
Computational Approaches to Conformational Analysis
Computational methods are powerful tools for exploring the potential energy surface of a dipeptide and identifying its low-energy conformations.
Quantum Mechanical (QM) Calculations
Quantum mechanics calculations provide a highly accurate description of the electronic structure and energetics of a molecule. These methods can be used to generate a potential energy surface (PES) by systematically varying the φ and ψ dihedral angles and calculating the energy of each conformation[3][4].
Experimental Protocol: Quantum Mechanical Calculation of Conformational Energy
A typical protocol for a QM-based conformational analysis of the this compound dipeptide, often modeled as Ace-Asp-Lys-NMe to mimic a polypeptide environment, involves the following steps:
-
Initial Structure Generation: A starting 3D structure of the dipeptide is built using molecular modeling software.
-
Conformational Sampling: The φ and ψ dihedral angles are systematically rotated in increments (e.g., 10-15 degrees) to generate a grid of starting conformations.
-
Geometry Optimization: For each starting conformation, a geometry optimization is performed using a suitable QM method (e.g., Density Functional Theory with a functional like B3LYP or a higher-level ab initio method like MP2) and a basis set (e.g., 6-31G* or larger)[3]. This process finds the nearest local energy minimum.
-
Energy Calculation: A single-point energy calculation is then performed on each optimized geometry at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Data Analysis: The calculated relative energies are plotted as a function of the φ and ψ angles to generate a Ramachandran plot, revealing the low-energy conformational basins.
Logical Relationship: QM Calculation Workflow
Caption: Workflow for Quantum Mechanical Conformational Analysis.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time by solving Newton's equations of motion for the atoms in the system. MD simulations can be used to sample the conformational space of the this compound dipeptide in a solvated environment, providing a more realistic representation of its behavior in solution.
Experimental Protocol: Molecular Dynamics Simulation using GROMACS
The following protocol outlines a typical MD simulation of the this compound dipeptide using the GROMACS software package:
-
System Preparation:
-
An initial coordinate file (e.g., in PDB format) of the this compound dipeptide is created.
-
The pdb2gmx tool in GROMACS is used to generate the topology file, which contains information about the force field parameters for the dipeptide. A suitable force field, such as AMBER or CHARMM, should be selected.
-
-
Solvation:
-
A simulation box is defined around the dipeptide.
-
The box is filled with a chosen water model (e.g., TIP3P or SPC/E) using the solvate tool.
-
-
Ionization:
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a specific ionic strength using the genion tool.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
The pressure of the system is then equilibrated to the desired value (e.g., 1 bar) under NPT (constant number of particles, pressure, and temperature) conditions.
-
-
Production Run:
-
A long MD simulation (e.g., hundreds of nanoseconds) is run to collect trajectory data.
-
-
Analysis:
-
The trajectory is analyzed to extract information such as the distribution of φ and ψ dihedral angles (to generate a Ramachandran plot), root-mean-square deviation (RMSD), and radial distribution functions.
-
Experimental Workflow: Molecular Dynamics Simulation
Caption: A typical workflow for a molecular dynamics simulation.
Data Presentation: Predicted Conformational Preferences
Experimental Approaches to Conformational Analysis
Experimental techniques provide valuable data to validate and complement computational findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide, NMR can provide information on the relative orientation of atoms through the measurement of J-coupling constants and Nuclear Overhauser Effects (NOEs).
Experimental Protocol: 2D-NMR Analysis of this compound Dipeptide
A detailed protocol for the 2D-NMR analysis of the this compound dipeptide would involve:
-
Sample Preparation:
-
The this compound dipeptide is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.
-
The pH of the sample is adjusted to the desired value (e.g., physiological pH 7.4).
-
A small amount of a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.
-
-
Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: To obtain an initial overview of the proton signals.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the dipeptide's conformation.
-
-
Data Processing and Analysis:
-
The NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).
-
The spectra are referenced, and the peaks are picked and assigned to specific protons in the dipeptide.
-
J-coupling constants are measured from high-resolution 1D or 2D spectra. The ³J(HN,Hα) coupling constant is particularly informative about the φ dihedral angle, as described by the Karplus equation.
-
NOE cross-peaks are integrated to obtain distance restraints.
-
-
Structure Calculation:
-
The experimental restraints (J-couplings and NOE distances) are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.
-
Data Presentation: Expected NMR Parameters
While a complete set of experimentally determined J-coupling constants for the this compound dipeptide is not available in the cited literature, general ranges for dipeptides can be considered. The ³J(HN,Hα) coupling constant is a key parameter related to the φ dihedral angle.
| Parameter | Expected Value Range (Hz) | Structural Information |
| ³J(HN,Hα) | 1 - 10 | Related to the φ dihedral angle (Karplus relationship) |
| ³J(Hα,Hβ) | 2 - 12 | Information on the χ¹ side-chain torsion angle |
Note: These are general expected ranges and can vary depending on the specific conformation and environmental conditions.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) of a peptide is sensitive to its secondary structure.
Experimental Protocol: Circular Dichroism Spectroscopy
A standard protocol for acquiring a CD spectrum of the this compound dipeptide is as follows:
-
Sample Preparation:
-
The dipeptide is dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.
-
The concentration of the dipeptide is typically in the range of 0.1-1 mg/mL.
-
-
Data Acquisition:
-
A CD spectrum of the buffer (blank) is recorded.
-
The CD spectrum of the dipeptide sample is recorded over the desired wavelength range (e.g., 190-260 nm).
-
The blank spectrum is subtracted from the sample spectrum.
-
-
Data Conversion:
-
The raw CD signal (in millidegrees) is converted to mean residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (θ × MRW) / (10 × d × c) where θ is the observed ellipticity in degrees, MRW is the mean residue weight, d is the pathlength of the cuvette in cm, and c is the concentration in g/mL.
-
Data Presentation: Expected CD Spectral Features
For a short and flexible dipeptide like this compound, the CD spectrum is likely to be dominated by features characteristic of a random coil or unordered structure. This would typically involve a strong negative band around 200 nm. However, the presence of any stable, ordered conformations, even in a small population, could lead to deviations from a pure random coil spectrum. For instance, a tendency to form β-turns might introduce a weak positive band around 220 nm and a negative band around 205 nm.
| Secondary Structure | Characteristic CD Bands (nm) |
| α-helix | Negative bands at ~222 and ~208, positive band at ~193 |
| β-sheet | Negative band at ~218, positive band at ~195 |
| Random Coil | Strong negative band around 200 |
Conclusion and Future Directions
The conformational analysis of the this compound dipeptide, while seemingly simple, provides a rich landscape for understanding the interplay of electrostatic and steric forces in determining peptide structure. While this guide outlines the primary computational and experimental methodologies for such an analysis, a comprehensive, dedicated study providing detailed quantitative data for this specific dipeptide remains an area for future research. Such a study, combining high-level quantum mechanical calculations, extensive molecular dynamics simulations in explicit solvent, and detailed experimental validation through advanced NMR and CD spectroscopy, would provide invaluable benchmark data for the refinement of force fields and a deeper understanding of the fundamental principles governing peptide and protein folding. This knowledge is directly applicable to the field of drug development, where the design of peptides with specific conformational properties is a key strategy for achieving high-affinity and selective binding to therapeutic targets.
References
Introduction: Beyond the Peptide Bond
An In-depth Technical Guide to Asp-Lys Isopeptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the architecture of proteins, the primary structure is defined by the linear sequence of amino acids linked by amide bonds, commonly known as peptide bonds. However, nature employs a variety of post-translational modifications to expand the functional and structural repertoire of proteins. Among these are isopeptide bonds, which are amide linkages formed between the side chain of one amino acid and the side chain or terminus of another. Unlike the main-chain peptide bonds, isopeptide bonds introduce covalent cross-links that can be either intramolecular or intermolecular, creating highly stable protein structures.
This guide focuses specifically on the Aspartate-Lysine (this compound) isopeptide bond , an autocatalytic, spontaneously forming covalent linkage that has garnered significant interest for its role in bacterial pathogenesis and its subsequent exploitation in revolutionary protein engineering technologies. We will explore the core mechanism of its formation, its biological significance, quantitative characteristics, and its applications in research and drug development.
The this compound Isopeptide Bond: Mechanism and Significance
The defining feature of the this compound isopeptide bond is its ability to form spontaneously upon protein folding, without the need for external enzymatic machinery. This process is intrinsic to the protein's sequence and folded structure.
Mechanism of Spontaneous Formation
The spontaneous formation of an this compound isopeptide bond is a reaction of proximity and catalysis, driven by the unique microenvironment within a folded protein domain. The reaction involves three key residues arranged in a specific spatial orientation, often referred to as the "isopeptide triad":
-
Lysine (Lys) : The ε-amino group (-NH₂) of the lysine side chain acts as the nucleophile.
-
Aspartate (Asp) : The side-chain carboxyl group (-COOH) is the electrophile that undergoes nucleophilic attack.
-
Glutamate (Glu) or Aspartate (Asp) : A nearby acidic residue functions as a general acid/base catalyst.
The reaction proceeds via a proposed mechanism involving a direct nucleophilic attack from the lysine's amine on the aspartate's side-chain carboxyl group. The catalytic glutamate is crucial; it is thought to facilitate the reaction by deprotonating the lysine's ε-amino group, increasing its nucleophilicity, and protonating the leaving hydroxyl group, turning it into a better leaving group (water). This entire process occurs within a hydrophobic core of the protein, which is believed to lower the pKa of the lysine's amino group, making it more reactive at physiological pH. The final condensation reaction releases a molecule of water.
A similar reaction occurs between Lysine and Asparagine (Asn), releasing ammonia instead of water. Both reactions result in a highly stable covalent bond.
Caption: Mechanism of Spontaneous this compound Isopeptide Bond Formation.
Biological Significance in Native Proteins
Intramolecular isopeptide bonds are a hallmark of cell surface proteins in many Gram-positive bacteria, such as Streptococcus pyogenes. These bonds were first discovered in the pilin subunits that form the long, filamentous pili used by bacteria to adhere to host cells.
-
Enhanced Stability : The primary role of these covalent cross-links is to confer extraordinary stability to the protein. Domains containing isopeptide bonds exhibit remarkable resistance to:
-
Thermal Stress : Increased melting temperatures (Tm).
-
Chemical Denaturation : Resistance to chaotropic agents like urea or guanidinium chloride.
-
Proteolysis : The isopeptide linkage is not recognized by standard proteases, protecting the protein from degradation.
-
Mechanical Force : Crucial for adhesive proteins that must withstand physical stresses at the host-pathogen interface.
-
This enhanced stability is vital for bacteria to survive and maintain the structural integrity of their surface machinery in the harsh environment of the host. The CnaB2 domain of the FbaB protein from S. pyogenes is a well-studied example of a domain stabilized by a single, intramolecular this compound isopeptide bond.
Engineered Systems: The SpyTag/SpyCatcher Technology
The discovery of the autocatalytic this compound isopeptide bond in the CnaB2 domain of FbaB led to a groundbreaking protein engineering technology. Researchers split the CnaB2 domain into two separate components:
-
SpyCatcher : A ~12 kDa protein domain containing the reactive Lysine and the catalytic Glutamate.
-
SpyTag : A short 13-amino-acid peptide containing the reactive Aspartate.
When mixed, SpyTag and SpyCatcher recognize each other with high affinity and spontaneously form an irreversible covalent isopeptide bond. This reaction is rapid, highly specific, and functions robustly across a wide range of temperatures, pH values, and buffer conditions.
The simplicity and robustness of the SpyTag/SpyCatcher system have made it a versatile tool for "protein superglue," enabling the covalent linkage of proteins in ways not possible through simple genetic fusion. Applications are widespread and include:
-
Modular Vaccine Development : Covalently attaching antigens (fused to SpyTag) onto virus-like particles (fused to SpyCatcher).
-
Enzyme Immobilization and Cyclization : Creating highly stable enzymes by linking their N- and C-termini.
-
Advanced Biomaterials : Forming protein hydrogels and scaffolds with precisely defined architectures.
-
Cellular Imaging : Irreversibly linking fluorescent proteins or labels to proteins of interest.
Caption: The SpyTag/SpyCatcher System Logic.
Quantitative Analysis of this compound Isopeptide Bonds
The stability and efficiency of this compound isopeptide bonds have been quantified through various biophysical methods. The data underscore the remarkable properties of this covalent linkage, both in its native context and in engineered systems.
Table 1: Reaction Kinetics and Affinity
| Parameter | System | Value | Method | Reference |
| Second-Order Rate Constant (k₂) | SpyTag/SpyCatcher | 1.4 ± 0.4 x 10³ M⁻¹s⁻¹ | SDS-PAGE Time Course | |
| Dissociation Constant (Kd) | SpyTag(DA)/SpyCatcher (non-covalent) | 0.2 µM | Isothermal Titration Calorimetry (ITC) |
Note: The Kd was measured using a mutant SpyTag (DA) where the reactive Aspartate is mutated to Alanine to prevent covalent bond formation, allowing for the characterization of the initial non-covalent binding event.
Table 2: Stability and Mechanical Strength
| Parameter | System/Protein | Measurement | Finding | Reference |
| Thermal Stability | FctB (Immunoglobulin-like protein) | Melting Temperature (Tm) | Engineered isopeptide bond increased Tm by 10°C | |
| Mechanical Strength | SpyTag-SpyCatcher Complex | Single-Molecule Force Spectroscopy | Rupture force > 1 nN (exceeds typical non-covalent interactions) | |
| Chemical Stability | SpyTag-SpyCatcher Complex | SDS-PAGE | Complex is resistant to boiling in SDS-containing buffer | |
| Enzyme Resilience | Beta-lactamase (cyclized with Spy-system) | Activity Assay after Heating | Retained activity after heating to 100°C |
Experimental Protocols
Characterizing and utilizing this compound isopeptide bonds requires specific experimental workflows. Below are summarized protocols for key analyses.
Protocol 1: In Vitro Bond Formation Assay via SDS-PAGE
This protocol is a straightforward method to confirm the covalent reaction between a SpyTagged protein and SpyCatcher.
-
Protein Expression and Purification :
-
Clone the gene for the protein of interest with an N- or C-terminal SpyTag fusion into an E. coli expression vector (e.g., pET series).
-
Clone the gene for SpyCatcher into a separate compatible vector.
-
Express both proteins, typically by IPTG induction in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify both proteins separately using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
Determine protein concentrations using a spectrophotometer (A280) or a colorimetric assay (e.g., Bradford).
-
-
Reaction Setup :
-
In a microcentrifuge tube, mix the SpyTagged protein and SpyCatcher in a 1:1 or 1:1.2 molar ratio in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare control reactions: SpyTagged protein alone and SpyCatcher alone.
-
Incubate the reaction mixture at room temperature or 37°C. For kinetic analysis, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis :
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Crucially, boil the samples for 5-10 minutes. The covalent isopeptide bond is resistant to boiling in SDS, while non-covalent interactions would be disrupted.
-
Load the samples onto an SDS-PAGE gel (e.g., 12% or 4-15% gradient gel).
-
Run the gel and stain with Coomassie Blue or a similar stain.
-
Expected Result : In the mixed sample lane, a new, higher molecular weight band corresponding to the covalent SpyTag-Protein-SpyCatcher complex will appear. The intensity of this band will increase over time, while the intensities of the individual component bands will decrease. The control lanes will show only the individual proteins.
-
Protocol 2: Mass Spectrometric Identification of the Isopeptide Bond
Mass spectrometry provides definitive proof of isopeptide bond formation and identifies the specific residues involved.
-
Sample Preparation :
-
Form the covalent complex as described in Protocol 1, allowing the reaction to go to completion (e.g., 1-2 hours incubation).
-
Run the reaction mixture on an SDS-PAGE gel.
-
Excise the band corresponding to the covalent complex.
-
-
In-Gel Tryptic Digestion :
-
Destain the gel slice.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the protein overnight with a protease such as trypsin. Trypsin cleaves C-terminal to Lys and Arg, but will not cleave the isopeptide-bonded Lys.
-
Extract the resulting peptides from the gel matrix.
-
-
LC-MS/MS Analysis :
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC).
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to acquire both MS1 (peptide mass) and MS2 (fragmentation) spectra.
-
-
Data Analysis :
-
Search the acquired MS/MS data against a custom protein database containing the sequences of the SpyTagged protein and SpyCatcher.
-
Use specialized cross-linking search software (e.g., pLink, MaxQuant) or manually search for a peptide-peptide pair linked by a mass shift corresponding to the loss of water (-18.0106 Da).
-
The MS/MS spectrum of the cross-linked peptide will contain fragment ions (b- and y-ions) from both constituent peptides, confirming the covalent linkage between the specific Lys and Asp residues.
-
The Ubiquitous Asp-Lys Dipeptide: A Technical Guide to its Natural Occurrence, Functional Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide sequence Aspartyl-Lysine (Asp-Lys or D-K) represents a frequently occurring and functionally significant motif in the vast landscape of protein architecture. The juxtaposition of a negatively charged acidic residue (Aspartic Acid) and a positively charged basic residue (Lysine) gives rise to unique structural and functional properties, primarily through the formation of intramolecular and intermolecular salt bridges. These electrostatic interactions play a pivotal role in protein stability, enzymatic activity, and molecular recognition. Furthermore, the this compound sequence is susceptible to non-enzymatic post-translational modifications, notably isoaspartate formation, which can modulate a protein's function and mark it for degradation. This technical guide provides an in-depth exploration of the natural occurrence of this compound sequences, their diverse functional roles, and the experimental methodologies employed to investigate their significance.
Data Presentation: Quantitative Occurrence of this compound Sequences
The frequency of dipeptide sequences within proteomes offers insights into their evolutionary conservation and potential functional importance. Analysis of comprehensive protein databases reveals the prevalence of the this compound (DK) dipeptide.
| Database Scope | Total Dipeptides Analyzed | This compound (DK) Frequency (‰) | Lys-Asp (KD) Frequency (‰) |
| All Organisms (5,029 proteomes) | 400 | 2.64 | 4.11 |
| Human Proteome | 400 | 1.45 | 0.87 |
Data sourced from the Proteome-pI database, which calculates amino acid and dipeptide frequencies from UniProt data. Frequencies are presented in per mille (‰), representing occurrences per thousand dipeptides.
Functional Significance of this compound Sequences
The unique chemical properties of Aspartic Acid and Lysine side chains dictate the functional roles of the this compound sequence in proteins.
Salt Bridge Formation and Protein Stability
The most prominent role of the this compound pair is the formation of salt bridges, a specific type of non-covalent interaction involving both a hydrogen bond and an electrostatic interaction.[1] These interactions are crucial for:
-
Tertiary and Quaternary Structure Stabilization: By linking distant parts of a polypeptide chain or different protein subunits, salt bridges contribute significantly to the overall stability of the folded protein.[2][3]
-
Protein-Protein Interactions: Salt bridges at protein interfaces are critical for the formation of stable protein complexes.[1]
-
Enzyme Active Sites: The precise positioning of charged residues in an enzyme's active site, often involving this compound pairings, is essential for substrate binding and catalysis.
The strength and stability of a salt bridge are influenced by its local environment, including its solvent accessibility and the pH of the surrounding medium.[1]
Role in Signal Transduction and Molecular Recognition
While a specific, universally recognized "DK signaling motif" is not prominently documented, the fundamental nature of the this compound interaction makes it a key player in various signaling events:
-
Protein-Protein Interaction Motifs: Many signaling pathways rely on the interaction of protein domains with short linear motifs (SLiMs) in their binding partners. These motifs are often enriched in charged residues, where this compound pairings can provide critical electrostatic contacts for specific recognition. For instance, MAPK docking motifs often contain both acidic and basic residues that mediate binding to the kinase.
-
Signal Sequence Function: In membrane and secreted proteins, the charge distribution within the signal peptide is crucial for its recognition by the cellular translocation machinery. Position-specific pairing of Asp and Lys can modulate the function of signal sequences, influencing protein topology and translocation efficiency.
Post-Translational Modifications at this compound Sites
The this compound sequence is a known site for non-enzymatic post-translational modifications, most notably the formation of isoaspartate (isoAsp).
Isoaspartate Formation: This modification involves the deamidation of an asparagine residue or the dehydration of an aspartic acid residue to form a succinimide intermediate. Subsequent hydrolysis of this intermediate can yield either the original aspartyl linkage or an isoaspartyl linkage, where the peptide backbone is rerouted through the aspartate side-chain carboxyl group. The presence of a Lysine residue C-terminal to the Aspartic acid can influence the rate of this rearrangement. The formation of isoAsp can have significant functional consequences:
-
Alteration of Protein Structure and Function: The introduction of a "kink" in the peptide backbone can disrupt the local secondary structure and alter the protein's three-dimensional fold, potentially leading to a loss of biological activity.
-
Protein Degradation: The formation of isoaspartate can act as a molecular signal for protein degradation, marking aged or damaged proteins for removal by cellular quality control mechanisms.
Experimental Protocols
A variety of experimental techniques are employed to study the structure and function of this compound sequences in proteins.
Site-Directed Mutagenesis
This technique is fundamental for probing the functional importance of specific amino acid residues. To investigate the role of an this compound pair, one or both residues can be mutated to non-charged or oppositely charged amino acids.
General Protocol Outline:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation(s) in the codon(s) for the target Asp and/or Lys residues.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest as the template. The primers will amplify the entire plasmid, incorporating the desired mutations.
-
Template Digestion: Digest the PCR product with an enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, unmethylated, mutated plasmids intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation(s) by DNA sequencing.
-
Protein Expression and Functional Analysis: Express the mutant protein and compare its properties (e.g., stability, activity, binding affinity) to the wild-type protein.
Mass Spectrometry for Isoaspartate Detection
Mass spectrometry (MS) is a powerful tool for identifying and quantifying post-translational modifications, including isoaspartate formation.
Typical Workflow:
-
Protein Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) into smaller peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Fragmentation Analysis: In the mass spectrometer, peptides are fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can reveal the amino acid sequence and the location of any modifications. Isoaspartate-containing peptides can sometimes be distinguished from their native counterparts by their chromatographic retention time or by specific fragmentation patterns.
-
Enzymatic Labeling: For unambiguous identification, the protein can be treated with protein L-isoaspartyl methyltransferase (PIMT), which specifically methylates the isoaspartyl residue. This mass shift of +14 Da can be readily detected by MS.
NMR Spectroscopy for Salt Bridge Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of proteins in solution, including the characterization of salt bridges.
Methodology Overview:
-
Sample Preparation: A concentrated, highly pure sample of the protein or peptide containing the this compound pair is required. Isotopic labeling (e.g., with 15N and 13C) is often necessary for larger proteins.
-
Data Acquisition: A series of NMR experiments are performed to assign the resonances of the involved nuclei and to detect interactions between them.
-
Chemical Shift Perturbation: Changes in the chemical shifts of the amide protons and other nuclei in the vicinity of the this compound pair upon changes in pH or ionic strength can indicate the formation or disruption of a salt bridge.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can detect through-space interactions between protons that are close to each other, providing distance restraints that can be used to model the three-dimensional structure of the salt bridge.
-
Hydrogen-Deuterium Exchange: The rate of exchange of amide protons with deuterium from the solvent can be measured. Protons involved in stable hydrogen bonds, such as those in a salt bridge, will exchange more slowly.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of proteins and peptides in solution. It is particularly useful for studying how mutations or environmental changes affect the conformation of a peptide containing an this compound sequence.
Experimental Steps:
-
Sample Preparation: A solution of the peptide or protein in a suitable buffer is prepared. The buffer should not have a high absorbance in the far-UV region (typically 190-250 nm).
-
CD Spectrum Measurement: The CD spectrum is recorded using a spectropolarimeter. The instrument measures the difference in absorbance of left and right circularly polarized light as a function of wavelength.
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). Changes in the CD spectrum upon mutation of the this compound pair or changes in pH can indicate a conformational change, suggesting a role for the salt bridge in maintaining the peptide's structure.
Visualizations
Caption: Formation of a salt bridge between Aspartic Acid and Lysine.
Caption: The chemical pathway of isoaspartate formation from an this compound sequence.
Caption: A general experimental workflow for investigating the role of an this compound sequence.
References
Physicochemical properties of L-Aspartyl-L-lysine
An In-depth Technical Guide on the Physicochemical Properties of L-Aspartyl-L-lysine
This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide L-Aspartyl-L-lysine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological and chemical processes.
Core Physicochemical Properties
L-Aspartyl-L-lysine is a dipeptide composed of L-aspartic acid and L-lysine joined by a peptide bond.[1] Its structure contains multiple functional groups, including amino and carboxylic acid moieties, which contribute to its hydrophilic nature.[1] The compound is generally stable under physiological pH conditions.[1]
General Properties
The fundamental identifiers and properties of L-Aspartyl-L-lysine are summarized below.
| Property | Value | Source |
| Common Name | Aspartyllysine | [1] |
| Synonyms | L-aspartyl-L-lysine, Asp-Lys, DK dipeptide | [1] |
| CAS Number | 5891-51-0 | |
| Molecular Formula | C₁₀H₁₉N₃O₅ | |
| Molecular Weight | 261.28 g/mol | |
| IUPAC Name | (2S)-6-amino-2-[(2S)-2-amino-3-carboxypropanamido]hexanoic acid | |
| InChI Key | OAMLVOVXNKILLQ-BQBZGAKWSA-N | |
| Appearance | White powder, Solid | |
| Odor | Odorless or slightly odorous |
Solubility and Partition Coefficient
The dipeptide's polarity significantly influences its solubility.
| Property | Description | Source |
| Solubility in Water | Soluble, slightly soluble | |
| Solubility in Organic Solvents | Insoluble in ethanol and ether | |
| LogP (Computed) | -6.6 | |
| Hygroscopicity | Strong hygroscopicity, easily absorbs moisture |
Acid-Base Properties
The pKa values of the ionizable groups determine the charge of the molecule at a given pH. The values for the constituent amino acids are provided as a reference.
| Group | pKa Value (Constituent Amino Acid) | Source |
| α-carboxyl (Aspartic Acid) | 1.88 - 1.99 | |
| α-amino (Aspartic Acid) | 9.60 - 9.90 | |
| Side Chain Carboxyl (Aspartic Acid) | 3.65 - 3.90 | |
| α-carboxyl (Lysine) | 2.16 - 2.18 | |
| α-amino (Lysine) | 8.95 - 9.06 | |
| Side Chain Amino (Lysine) | 10.53 - 10.54 | |
| Isoelectric Point (pI) - Aspartic Acid | 2.77 - 2.98 | |
| Isoelectric Point (pI) - Lysine | 9.47 - 9.74 |
Experimental Protocols
Synthesis Methodologies
The synthesis of L-Aspartyl-L-lysine can be achieved through several established methods in both laboratory and industrial settings.
A. Laboratory Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): This is a common method for peptide synthesis. The protocol involves anchoring one of the amino acids (e.g., L-lysine with protected functional groups) to a solid resin support. The second amino acid (L-aspartic acid, also protected) is then activated using a coupling agent like dicyclohexylcarbodiimide (DCC) and reacted with the resin-bound amino acid. The process involves sequential steps of deprotection and coupling, followed by cleavage from the resin and final deprotection to yield the dipeptide.
-
Solution-Phase Synthesis: This classical approach involves reacting the protected L-aspartic acid and L-lysine derivatives in a suitable organic solvent. The process requires careful protection of the reactive side chains and non-reacting termini to prevent side reactions. After the peptide bond is formed, a deprotection step is carried out to yield the final product.
B. Industrial Production
-
A common large-scale method involves the direct neutralization of free L-lysine (often derived from L-lysine hydrochloride) with an equimolar amount of L-aspartic acid in an aqueous solution. The resulting solution is then concentrated, leading to the crystallization of L-Aspartyl-L-lysine, which is subsequently separated and dried. This method is particularly useful for producing the dipeptide as a nutritional supplement.
Analytical and Purification Techniques
Several analytical methods are employed for the identification, quantification, and purification of L-Aspartyl-L-lysine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to separate the dipeptide from its constituent amino acids or other impurities. Ion-exchange chromatography (IEC) is a specific mode of HPLC that separates molecules based on their net charge and is well-suited for amino acids and peptides.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides highly accurate mass determination, confirming the identity of L-Aspartyl-L-lysine and enabling its quantification.
-
Colorimetric Assays: These assays can be used for the detection of specific functional groups present in the dipeptide, offering a simpler but less specific method of detection.
-
Purification: Following synthesis or extraction, purification is typically achieved through crystallization, as described in the industrial production method. For higher purity standards, chromatographic techniques like ion-exchange chromatography are employed to isolate the dipeptide.
Biological and Metabolic Context
L-Aspartyl-L-lysine is a naturally occurring dipeptide that plays a role in protein metabolism.
Formation and Degradation
-
Protein Digestion: The dipeptide is formed during the catabolism (digestion) of dietary proteins that contain adjacent aspartic acid and lysine residues.
-
Amino Acid Metabolism: Once formed and absorbed, L-Aspartyl-L-lysine can be hydrolyzed by peptidases back into its constituent amino acids, L-aspartic acid and L-lysine. These free amino acids then enter the body's amino acid pool and can be utilized for various metabolic functions, including new protein synthesis or energy production.
-
Crosslink Formation: In the context of food processing, aspartyl-lysine crosslinks can form, which may impact the digestibility and overall nutritional value of the protein.
Research Applications
Due to its defined structure and biological relevance, L-Aspartyl-L-lysine serves as a valuable tool in biomedical research:
-
It is used as a model compound for studying the formation and hydrolysis of peptide bonds.
-
It is employed in studies related to protein catabolism and amino acid utilization.
-
Its potential physiological effects make it relevant for investigations into cell signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Asp-Lys
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aspartimide Formation in Asp-Lys Containing Peptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. However, the synthesis of peptides containing aspartic acid (Asp) residues, particularly when followed by a lysine (Lys) residue, presents a significant challenge due to the formation of a succinimide byproduct known as aspartimide.[1][2][3] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue.[2][3]
The formation of aspartimide is problematic for several reasons:
-
Formation of Multiple Byproducts: The aspartimide intermediate can be hydrolyzed to yield both the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Furthermore, piperidine used for Fmoc deprotection can attack the aspartimide ring, leading to the formation of piperidide adducts.
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, resulting in the incorporation of D-Asp residues into the peptide sequence.
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have similar chromatographic properties to the target peptide, making purification difficult and reducing the overall yield of the desired product.
The this compound sequence is particularly susceptible to this side reaction. This application note provides a detailed overview of strategies to mitigate aspartimide formation during the synthesis of this compound containing peptides, along with comparative data and detailed experimental protocols.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. These can be broadly categorized as:
-
Modification of Fmoc Deprotection Conditions: Altering the base or adding acidic additives to the deprotection solution can reduce the propensity for cyclization.
-
Sterically Hindered Side-Chain Protecting Groups: Utilizing bulky protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the intramolecular attack.
-
Backbone Protection: Modifying the backbone amide nitrogen following the Asp residue prevents it from acting as a nucleophile.
The following sections will delve into these strategies, presenting quantitative data to compare their efficacy.
Comparative Analysis of Mitigation Strategies
To illustrate the effectiveness of different approaches, we will consider the synthesis of a model hexapeptide: H-Val-Lys(Boc)-Asp-Gly-Tyr(tBu)-Ile-OH . The Asp-Gly sequence is known to be highly prone to aspartimide formation and serves as a good model to evaluate the efficiency of various protective measures.
Effect of Aspartic Acid Side-Chain Protecting Groups
The choice of the protecting group for the β-carboxyl of Asp is critical. The standard tert-butyl (OtBu) group often provides insufficient protection for sensitive sequences. Increasing the steric bulk of the protecting group can significantly reduce aspartimide formation.
| Protecting Group | Structure | % Desired Peptide | % Aspartimide-Related Byproducts | % D-Asp Content |
| OtBu | tert-butyl | 75.2 | 24.8 | 8.5 |
| OMpe | 3-methylpent-3-yl | 92.5 | 7.5 | 2.1 |
| OBno | 5-n-butyl-5-nonyl | 99.1 | 0.9 | < 0.5 |
Data is a representative summary compiled from multiple sources for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended piperidine treatment to simulate a long synthesis.
As the data indicates, the use of bulkier protecting groups like OMpe and particularly OBno dramatically reduces the formation of aspartimide and subsequent racemization compared to the standard OtBu group.
Modification of Fmoc Deprotection Conditions
A simple and cost-effective method to reduce aspartimide formation is to modify the Fmoc deprotection cocktail.
| Deprotection Cocktail | % Desired Peptide | % Aspartimide-Related Byproducts |
| 20% Piperidine in DMF | 85.3 | 14.7 |
| 20% Piperidine, 0.1M HOBt in DMF | 93.1 | 6.9 |
| 20% Piperazine in DMF | 91.5 | 8.5 |
Representative data for a model peptide containing an Asp-Gly sequence.
Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help to lower the basicity and thereby decrease the rate of aspartimide formation. Using a weaker base such as piperazine can also be effective.
Backbone Protection
A highly effective, albeit more expensive, strategy is to protect the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group, often introduced as a pre-formed dipeptide.
| Strategy | % Desired Peptide | % Aspartimide-Related Byproducts |
| Standard Fmoc-Asp(OtBu)-OH | 82.4 | 17.6 |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | > 99 | < 1 |
Representative data for a model peptide containing an Asp-Gly sequence.
The use of a Dmb-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH effectively eliminates aspartimide formation by preventing the initial intramolecular cyclization step.
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of a model peptide containing an this compound sequence, incorporating the strategies discussed above.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines a standard cycle for Fmoc-based SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard SPPS of H-Val-Lys(Boc)-Asp(OtBu)-Gly-Tyr(tBu)-Ile-OH
This protocol serves as a baseline for comparison.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of Fmoc-Ile-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 2 mL).
-
Repeat Cycles: Repeat steps 2-5 for the remaining amino acids in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Val-OH.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.
-
Add 2 mL of a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash with ether, and dry the peptide.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Protocol 2: Synthesis using a Sterically Hindered Protecting Group (Fmoc-Asp(OBno)-OH)
This protocol utilizes a bulkier protecting group to minimize aspartimide formation.
-
Follow the general SPPS workflow as outlined in Protocol 1.
-
In the coupling step for aspartic acid, substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH .
-
All other steps remain the same. The OBno group is cleaved during the final TFA cleavage step.
Protocol 3: Synthesis with Modified Fmoc Deprotection
This protocol modifies the deprotection step to reduce basicity.
-
Follow the general SPPS workflow as outlined in Protocol 1.
-
For the Fmoc deprotection step, prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF .
-
Use this modified deprotection solution for all Fmoc removal steps throughout the synthesis.
-
All other steps remain the same.
Protocol 4: Synthesis using a Backbone-Protected Dipeptide
This protocol employs a pre-formed dipeptide to prevent cyclization.
-
Follow the general SPPS workflow as outlined in Protocol 1.
-
When the sequence requires the addition of the Asp-Gly dipeptide, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH in the coupling step.
-
Adjust the equivalents of the dipeptide and coupling reagents accordingly (typically 1.5-2 equivalents are sufficient).
-
The Dmb group is labile to TFA and will be removed during the final cleavage of the peptide from the resin.
Analysis and Characterization
The crude and purified peptides should be analyzed to determine the success of the synthesis and the extent of byproduct formation.
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the peptide and to quantify the desired product versus aspartimide-related byproducts. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Detection is performed at 214 nm and 280 nm.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide and to identify any byproducts. Aspartimide formation results in a mass loss of 18 Da compared to the target peptide.
Logical Decision-Making for Strategy Selection
The choice of strategy depends on the specific peptide sequence, the length of the peptide, and the desired final purity.
Caption: Decision tree for selecting a strategy to mitigate aspartimide formation.
Conclusion
The synthesis of peptides containing the this compound sequence requires careful consideration to avoid the formation of aspartimide-related byproducts. While standard SPPS protocols can lead to significant impurities, several effective strategies are available to mitigate this issue. For sequences that are not highly susceptible or for shorter peptides, modifying the Fmoc deprotection conditions can be a sufficient and economical choice. For more challenging sequences, the use of sterically hindered protecting groups, such as Fmoc-Asp(OBno)-OH, offers a robust solution with excellent suppression of side reactions. For applications demanding the highest purity and for notoriously difficult sequences, the use of backbone-protected dipeptides is the most effective method to completely prevent aspartimide formation. By selecting the appropriate strategy based on the specific requirements of the synthesis, researchers can successfully obtain high-purity this compound containing peptides for their research and development needs.
References
Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartyl-L-lysine is a dipeptide of significant interest in biomedical and pharmaceutical research. Composed of the amino acids L-aspartic acid and L-lysine, this peptide serves as a fundamental building block for more complex polypeptides and has potential applications in drug delivery and development. The solution-phase synthesis of such dipeptides offers a scalable and versatile alternative to solid-phase methods, allowing for purification of intermediates and precise control over the reaction conditions.
This document provides a detailed protocol for the solution-phase synthesis of L-Aspartyl-L-lysine, utilizing a robust and well-documented orthogonal protection strategy. The chosen methodology employs tert-Butoxycarbonyl (Boc) for Nα-amino protection, a Benzyl (Bzl) ester for the side-chain carboxyl group of aspartic acid, and a Benzyloxycarbonyl (Z or Cbz) group for the side-chain amino group of lysine. This strategy allows for selective deprotection and minimizes common side reactions. The peptide bond is formed using the widely adopted Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) coupling system.
Orthogonal Protection Strategy
The success of peptide synthesis relies on the strategic use of protecting groups that can be removed under different conditions, a concept known as orthogonality.[1] This allows for the selective deprotection of specific functional groups while others remain intact. In this protocol, three distinct classes of protecting groups are used, each with a specific removal method.
Caption: Orthogonal protection scheme for L-Aspartyl-L-lysine synthesis.
Experimental Protocols
This section details the step-by-step methodology for the synthesis, purification, and characterization of L-Aspartyl-L-lysine.
Part 1: Coupling of Protected Amino Acids
This first stage involves the formation of the peptide bond between Nα-Boc-L-aspartic acid β-benzyl ester and L-lysine ε-benzyloxycarbonyl methyl ester. The coupling is mediated by DCC and HOBt, which work in tandem to activate the carboxylic acid and suppress racemization.[2][3][4]
Materials:
-
Nα-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)
-
Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)[5]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.
-
In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.
-
Cool the Boc-Asp(OBzl)-OH solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Asp(OBzl)-OH solution and stir for 15 minutes.
-
Add the free amine solution from step 1 to the activated acid mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-Asp(OBzl)-Lys(Z)-OMe.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Deprotection of the Dipeptide
The final stage involves the removal of all protecting groups to yield the free dipeptide. This is achieved in two sequential steps: saponification of the methyl ester followed by simultaneous hydrogenolysis of the Bzl and Z groups and acidolysis of the Boc group.
Materials:
-
Protected Dipeptide (Boc-Asp(OBzl)-Lys(Z)-OMe)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
Procedure:
-
Saponification: Dissolve the purified protected dipeptide in MeOH and add 1 M NaOH (1.2 eq). Stir at room temperature and monitor by TLC until the starting material is consumed. Neutralize the mixture with 1 M HCl and extract the product with EtOAc. Concentrate the organic layer to obtain Boc-Asp(OBzl)-Lys(Z)-OH.
-
Hydrogenolysis and Acidolysis: Dissolve the product from the previous step in MeOH. Add 10% Pd/C catalyst (approx. 10% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) overnight.
-
Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
To the resulting residue, add a cleavage cocktail of 95% TFA and 5% water. Stir for 1-2 hours at room temperature to remove the Boc group.
-
Precipitate the final product by adding the reaction mixture to cold diethyl ether.
-
Centrifuge or filter to collect the solid, wash with cold diethyl ether, and dry under vacuum to yield L-Aspartyl-L-lysine as a TFA salt.
-
Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the solution-phase synthesis of L-Aspartyl-L-lysine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of L-Aspartyl-L-lysine based on typical yields for solution-phase peptide synthesis.
| Step | Product | Starting Material (g) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) (by HPLC) |
| Coupling | Boc-Asp(OBzl)-Lys(Z)-OMe | 1.00 (of H-Lys(Z)-OMe·HCl) | 1.85 | 1.57 | 85 | >95 |
| Deprotection | H-Asp-Lys-OH | 1.00 (of Protected Dipeptide) | 0.41 | 0.35 | 85 | >98 |
| Overall | H-Asp-Lys-OH | 1.00 (of H-Lys(Z)-OMe·HCl) | 0.76 | 0.55 | 72 | >98 |
Characterization Data
The identity and purity of the final product, L-Aspartyl-L-lysine, should be confirmed using analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₉N₃O₅ |
| Molecular Weight | 261.28 g/mol |
| Mass Spec (ESI-MS) | [M+H]⁺ = 262.14 |
| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~4.3 (dd, 1H, α-H Asp), ~4.1 (t, 1H, α-H Lys), ~3.0 (t, 2H, ε-CH₂ Lys), ~2.9 (m, 2H, β-CH₂ Asp), ~1.9 (m, 2H, δ-CH₂ Lys), ~1.7 (m, 2H, β-CH₂ Lys), ~1.5 (m, 2H, γ-CH₂ Lys). Note: Exact chemical shifts may vary depending on pH and solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asp-Lys Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between aspartic acid (Asp) and lysine (Lys) is a critical step in the synthesis of many biologically active peptides and proteins. However, this specific linkage presents unique challenges, primarily due to the presence of the side-chain carboxyl group of aspartic acid. This functional group can lead to side reactions, most notably aspartimide formation, which can result in impurities, lower yields, and potential loss of biological activity.[1][2] The choice of coupling reagent and reaction conditions is therefore paramount to ensure efficient and high-fidelity synthesis of Asp-Lys containing peptides.
This document provides a detailed overview of common coupling reagents, protocols for their use in forming the this compound bond, and strategies to mitigate common side reactions.
Challenges in this compound Peptide Bond Formation
The primary challenge in coupling aspartic acid is the propensity for the side-chain carboxyl group to participate in an intramolecular side reaction, forming a five-membered ring aspartimide intermediate.[1][2][3] This is particularly prevalent when the C-terminal residue to Asp is sterically unhindered, such as glycine. While the this compound linkage is generally less prone to this issue than Asp-Gly, the risk remains and is influenced by the choice of base and the duration of the deprotection and coupling steps.
Aspartimide formation can lead to several undesirable outcomes:
-
Chain termination: The aspartimide can be unreactive to further coupling.
-
Formation of β-peptides: Ring-opening of the aspartimide can occur at either the α- or β-carbonyl, leading to the formation of a β-peptide impurity which has an identical mass to the desired product but a different structure and likely different biological activity.
-
Racemization: The conditions that promote aspartimide formation can also lead to racemization at the α-carbon of the aspartic acid residue.
Recommended Coupling Reagents
The selection of an appropriate coupling reagent is critical to maximize coupling efficiency while minimizing side reactions. The most commonly used and effective reagents for peptide synthesis, including the formation of the this compound bond, fall into two main categories: aminium/uronium salts and carbodiimides.
Aminium/Uronium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for their rapid reaction kinetics and high coupling yields.
-
HATU: Generally considered one of the most effective coupling reagents, especially for sterically hindered amino acids. It forms a highly reactive OAt-active ester, and the presence of the 7-azabenzotriazole moiety is thought to stabilize the transition state, leading to faster and more efficient coupling with reduced racemization.
-
HBTU: A widely used and cost-effective alternative to HATU. It forms an OBt-active ester and provides excellent results for most standard couplings.
A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess or if the carboxylic acid activation is slow.
Carbodiimides with Additives: DIC/HOBt
The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and effective method for peptide bond formation.
-
DIC (Diisopropylcarbodiimide): Activates the carboxylic acid to form a reactive O-acylisourea intermediate. The urea byproduct of DIC is soluble in common solvents used in solid-phase peptide synthesis (SPPS), making it preferable to DCC (Dicyclohexylcarbodiimide).
-
HOBt (1-Hydroxybenzotriazole): Acts as a racemization suppressant by trapping the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine.
While generally effective and cost-efficient, DIC/HOBt couplings can be slower than those with aminium/uronium salts.
Data Presentation: Comparison of Coupling Reagents
While direct head-to-head quantitative data for the specific this compound linkage is scarce in publicly available literature, the following table summarizes the general performance characteristics of the recommended coupling reagents based on their known reactivity and efficiency in solid-phase peptide synthesis.
| Feature | HATU | HBTU | DIC/HOBt |
| Coupling Efficiency | Very High | High | Good to High |
| Reaction Kinetics | Very Fast | Fast | Moderate |
| Racemization Suppression | Excellent | Very Good | Excellent |
| Cost | High | Moderate | Low |
| Key Advantage | Highest efficiency, especially for difficult couplings. | Robust and widely used with good efficiency. | Cost-effective with very low racemization. |
| Potential Side Reactions | Guanidinylation of N-terminus if used in excess. | Guanidinylation of N-terminus if used in excess. | Dehydration of Asn/Gln side chains; urea byproduct removal. |
Experimental Protocols
The following are generalized protocols for the coupling of Fmoc-Asp(OtBu)-OH to a resin-bound peptide with an N-terminal Lys(Boc) residue using the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).
General SPPS Workflow
The overall process of adding an amino acid in SPPS follows a cyclical workflow.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asp-Lys Containing Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of peptide libraries incorporating the Asp-Lys (Aspartic Acid-Lysine) dipeptide motif. This combination is particularly valuable for creating structurally constrained cyclic peptides through side-chain to side-chain lactamization, a key strategy in modern drug discovery.
Introduction: The Significance of this compound in Peptide Libraries
Peptide libraries are powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and defining epitopes.[1][2] The incorporation of Aspartic Acid (Asp) and Lysine (Lys) residues is particularly advantageous for the synthesis of cyclic peptide libraries. The carboxylic acid side-chain of Asp and the amino side-chain of Lys can be used to form a stable amide (lactam) bridge, thereby constraining the peptide's conformation.[3][4] This cyclization can lead to peptides with enhanced biological activity, improved stability against enzymatic degradation, and better selectivity for their targets.
The use of pre-formed dipeptide building blocks, including those containing Asp and Lys, can also be advantageous in solid-phase peptide synthesis (SPPS) by potentially reducing coupling times and minimizing side reactions.[5]
Applications of this compound Containing Peptide Libraries
Peptide libraries featuring the this compound motif are utilized in a variety of research and development areas:
-
Drug Discovery: To screen for agonists or antagonists of receptors, such as G-protein coupled receptors (GPCRs), and to develop inhibitors of enzymes. For instance, cyclic peptide analogues of dynorphin A containing an this compound bridge have been shown to be potent and selective ligands for opioid receptors.
-
Protein-Protein Interaction (PPI) Studies: To identify peptides that can mimic one of the protein partners and disrupt or stabilize a specific PPI.
-
Epitope Mapping: To determine the specific amino acid residues of an antigen that are recognized by an antibody.
-
Development of Novel Biomaterials: The controlled structure of cyclic peptides can be exploited to create self-assembling nanomaterials.
Data Presentation: Orthogonal Protection Strategies for this compound Cyclization
The successful synthesis of this compound cyclized peptides relies on an orthogonal protection strategy, where the side-chain protecting groups of Asp and Lys can be removed without affecting other protecting groups or the solid support. The most common approach is the Fmoc/tBu strategy.
| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group | Cleavage Condition for Side-Chain PG | Orthogonal to |
| Aspartic Acid (Asp) | Fmoc | O-2-PhiPr (2-phenylisopropyl) | 1-2% TFA in DCM | Piperidine, Pd(0), Hydrazine |
| Aspartic Acid (Asp) | Fmoc | OAll (Allyl) | Pd(Ph3P)4 in CHCl3/AcOH/NMM | TFA, Piperidine, Hydrazine |
| Lysine (Lys) | Fmoc | Mtt (4-Methyltrityl) | 1% TFA in DCM | Piperidine, Pd(0), Hydrazine |
| Lysine (Lys) | Fmoc | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | TFA, Piperidine, Pd(0) |
| Lysine (Lys) | Fmoc | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | TFA, Piperidine, Pd(0) |
Table 1: Common orthogonal protecting groups for Asp and Lys used in side-chain cyclization. Data synthesized from multiple sources.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Protocol 1: Synthesis of the Linear Peptide on Solid Support
This protocol describes the manual synthesis of a linear peptide containing Asp and Lys residues with orthogonal side-chain protection.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Mtt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HATU and DIPEA (N,N-Diisopropylethylamine)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HBTU/HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Side-Chain Cyclization
This protocol details the selective deprotection of Asp and Lys side chains and the subsequent lactam bridge formation.
Materials:
-
Peptidyl-resin from Protocol 1
-
For Mtt/OAll deprotection:
-
1% TFA in DCM
-
Pd(PPh3)4 and Phenylsilane in DCM
-
-
Coupling reagents for cyclization: HATU/HOAt and DIPEA in DMF/DCM
Procedure:
-
Selective Deprotection of Lys(Mtt):
-
Wash the resin with DCM.
-
Treat the resin with 1% TFA in DCM for 2 minutes (repeat 5-10 times).
-
Wash thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
-
Selective Deprotection of Asp(OAll):
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh3)4 and Phenylsilane in DCM under an inert atmosphere for 2 hours.
-
Wash thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF, DMF, and DCM.
-
-
Lactam Bridge Formation:
-
Swell the deprotected peptidyl-resin in DMF.
-
Add a solution of 3 equivalents of HATU/HOAt and 6 equivalents of DIPEA in a 1:1 mixture of DMF and DCM.
-
Agitate the reaction mixture for 4-24 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Once complete, drain the solution and wash the resin extensively with DMF and DCM.
-
Protocol 3: Cleavage from Resin and Purification
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
Acetonitrile/Water with 0.1% TFA for HPLC
Procedure:
-
Resin Cleavage:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Repeat the ether wash twice.
-
-
Purification:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
-
Visualizations
Experimental Workflow
Workflow for cyclic peptide library synthesis and screening.
Orthogonal Protection Strategy for this compound Cyclization
Orthogonal deprotection for this compound lactam bridge formation.
Generic GPCR Signaling Pathway
References
- 1. Applications of peptide libraries in biotechnological research [genosphere-biotech.com]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis, and biological activities of cyclic lactam peptide analogues of dynorphine A(1-11)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Building Blocks › PeptaNova [peptanova.de]
Application Notes and Protocols: Incorporation of Asp-Lys into Peptide-Based Biomaterials
Introduction
Peptide-based biomaterials have emerged as a frontier in biomedical engineering, offering exceptional biocompatibility, biodegradability, and the capacity for precise functional design.[1][2] The incorporation of specific amino acid motifs allows for the tailoring of material properties to suit applications ranging from tissue engineering to controlled drug delivery.[3][4] Among these, the strategic inclusion of charged amino acids, such as the negatively charged Aspartic Acid (Asp) and the positively charged Lysine (Lys), is a powerful tool. The electrostatic interactions between these residues can drive peptide self-assembly into well-ordered nanostructures, forming hydrogels that mimic the native extracellular matrix (ECM).[5] These Asp-Lys containing biomaterials are highly promising for applications that require specific cell interactions, tunable mechanical properties, and controlled release of therapeutic agents.
Application Note 1: Design and Synthesis of this compound Containing Peptides
The design of self-assembling peptides containing Asp and Lys often relies on creating amphiphilic sequences where hydrophobic and hydrophilic (charged) residues are strategically placed. This arrangement facilitates the formation of higher-order structures like β-sheets, which are crucial for nanofiber and hydrogel formation. The most common and efficient method for producing these custom peptides is Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing a generic this compound containing peptide.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
2. First Amino Acid Coupling:
- If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).
- Allow the reaction to proceed for 2-4 hours. Confirm coupling efficiency with a qualitative test (e.g., Kaiser test).
3. Iterative Synthesis Cycle (Deprotection and Coupling):
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20-40% piperidine in DMF for 10-20 minutes.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin with DMF to remove excess reagents and by-products.
- Repeat this cycle for each amino acid in the sequence.
4. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.
- Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- Incubate for 2-4 hours at room temperature.
5. Peptide Precipitation and Purification:
- Filter the resin and collect the TFA solution containing the peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
- Dry the peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry.
Data Presentation: Protecting Groups for Asp and Lys
For successful SPPS, side-chain functional groups must be protected. The table below lists common protecting groups used in Fmoc/tBu chemistry for Aspartic Acid and Lysine.
| Amino Acid | Side-Chain Functional Group | Common Protecting Group (Fmoc/tBu) | Cleavage Condition |
| Aspartic Acid (Asp) | Carboxylic Acid (-COOH) | OtBu (tert-butyl ester) | Strong Acid (e.g., TFA) |
| Lysine (Lys) | Amine (-NH2) | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) |
Visualization: SPPS Workflow
Caption: Workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Application Note 2: Self-Assembly and Hydrogel Formation
Peptides containing alternating positively charged (Lys) and negatively charged (Asp) residues, along with hydrophobic domains, can spontaneously self-assemble in aqueous solutions. This process is driven by a combination of non-covalent interactions, including electrostatic attraction between Asp and Lys, hydrogen bonding along the peptide backbone, and hydrophobic interactions. The assembly typically leads to the formation of β-sheet rich nanofibers, which entangle to form a three-dimensional hydrogel network capable of entrapping large amounts of water.
Experimental Protocol: Induction of Hydrogelation
This protocol describes a common method for inducing self-assembly and gelation of a purified this compound peptide.
1. Peptide Stock Solution Preparation:
- Dissolve the lyophilized, purified peptide in sterile ultrapure water or a suitable buffer (e.g., 10 mM Tris) to create a concentrated stock solution (e.g., 10-20 mg/mL).
- Ensure complete dissolution, using gentle vortexing or sonication if necessary. The initial pH may be acidic due to residual TFA from purification.
2. Triggering Self-Assembly:
- The most common trigger for ionic self-complementary peptides is a change in pH and/or ionic strength.
- Slowly add a physiological buffer, such as Phosphate-Buffered Saline (PBS, pH 7.4) or cell culture medium (e.g., DMEM), to the peptide stock solution to achieve the desired final peptide concentration (typically 1-10 mg/mL).
- Alternatively, adjust the pH of the peptide solution to ~7.0-7.4 by the careful, dropwise addition of a dilute base (e.g., 0.1 M NaOH).
3. Gelation:
- Gently mix the solution by inverting the vial. Avoid vigorous vortexing, which can disrupt fiber formation.
- Allow the solution to stand undisturbed at room temperature or 37°C.
- Visually inspect for gel formation. Gelation is confirmed when the material no longer flows upon inversion of the vial (the "inversion test"). Gelation time can range from minutes to hours depending on the peptide sequence, concentration, and temperature.
Visualization: Peptide Self-Assembly Process
Caption: The process of hydrogel formation via triggered self-assembly of this compound peptides.
Application Note 3: Biomaterial Characterization
Thorough characterization is essential to link the peptide's molecular design to the bulk properties of the resulting biomaterial. A suite of techniques is used to analyze the material's morphology, secondary structure, and mechanical properties.
Data Presentation: Summary of Characterization Techniques
| Technique | Principle | Information Obtained | Reference(s) |
| Transmission Electron Microscopy (TEM) | Electron beam passes through a thin sample to create an image. | Visualization of nanofiber morphology, width, and network structure. | |
| Scanning Electron Microscopy (SEM) | Electron beam scans the surface of a sample to produce an image. | Characterization of surface topography and porous structure of the hydrogel. | |
| Atomic Force Microscopy (AFM) | A sharp tip scans the sample surface to measure topography. | High-resolution imaging of nanofiber dimensions and surface features. | |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Determination of peptide secondary structure (e.g., β-sheet, α-helix, random coil). | |
| Rheology | Measures the flow and deformation of materials in response to applied force. | Quantification of mechanical properties like storage modulus (G'), loss modulus (G''), and viscosity. | |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides insight into molecular structure, dynamics, and the gelation process. |
Experimental Protocols: Key Characterization Methods
1. Rheology for Mechanical Properties:
- Place a defined volume (e.g., 500 µL) of the hydrogel onto the lower plate of a rheometer.
- Lower the upper plate (e.g., 20 mm parallel plate) to the desired gap distance (e.g., 0.5 mm).
- Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to monitor gelation kinetics.
- Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to determine the storage (G') and loss (G'') moduli. A stable gel is indicated by G' > G''.
- Perform a strain sweep (e.g., 0.1% to 100%) to identify the linear viscoelastic region and the yield point of the gel.
2. TEM for Nanostructure Visualization:
- Dilute the peptide solution (before or during gelation) to a low concentration (e.g., 0.05-0.1 mg/mL).
- Place a 5-10 µL drop of the diluted sample onto a carbon-coated copper TEM grid.
- Allow the sample to adsorb for 1-2 minutes.
- Wick away excess liquid with filter paper.
- (Optional) Negatively stain the grid with a solution like 2% uranyl acetate for 30-60 seconds to enhance contrast. Wick away excess stain.
- Allow the grid to air dry completely before imaging in the transmission electron microscope.
Application Note 4: Applications in Drug Delivery
The nanofibrous and charged nature of this compound hydrogels makes them excellent candidates for drug delivery systems. The porous network can physically encapsulate therapeutic molecules, while the charged Asp (-) and Lys (+) residues can electrostatically interact with charged drugs, enabling controlled and sustained release.
Experimental Protocol: Drug Loading and In Vitro Release Study
1. Drug Loading:
- Passive Loading: Prepare the hydrogel as described previously. Submerge the pre-formed hydrogel in a concentrated solution of the drug. Allow the drug to diffuse into the hydrogel over 24-48 hours.
- In-Situ Loading: Dissolve the drug directly in the peptide solution before triggering gelation. This method ensures homogenous distribution of the drug throughout the hydrogel matrix.
2. Quantification of Loading Efficiency:
- To determine the amount of drug loaded, dissolve a known mass of the drug-loaded hydrogel in a suitable solvent (e.g., acidic solution, organic solvent) to break the network.
- Quantify the drug concentration using a suitable analytical method, such as UV-Visible Spectrophotometry or HPLC.
- Calculate Loading Efficiency (%) = (Mass of drug in gel / Initial mass of drug) x 100.
3. In Vitro Release Study:
- Place a known mass of the drug-loaded hydrogel into a vial or tube.
- Add a defined volume of a release buffer (e.g., PBS, pH 7.4).
- Incubate the samples at 37°C with gentle agitation.
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw the entire release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Quantify the concentration of the released drug in the collected buffer samples using UV-Vis or HPLC.
- Calculate the cumulative release percentage over time.
Visualization: Drug Delivery Experimental Workflow
Caption: Workflow for an in-vitro drug release study from an this compound peptide hydrogel.
Application Note 5: Applications in Tissue Engineering
This compound containing peptides can be designed to mimic the ECM, providing a supportive 3D scaffold for cell growth, proliferation, and differentiation. The presence of charged residues can enhance cell adhesion and interaction with cell surface receptors. Furthermore, specific bioactive motifs, such as Arg-Gly-Asp (RGD), which also contains Aspartic Acid, can be incorporated to directly engage with cellular integrins and activate downstream signaling pathways that regulate cell behavior.
Experimental Protocol: 3D Cell Culture in Peptide Hydrogels
1. Hydrogel and Cell Preparation:
- Sterilize the peptide solution by filtration through a 0.22 µm filter.
- Harvest cells (e.g., fibroblasts, mesenchymal stem cells) using standard trypsinization protocols and resuspend them in cell culture medium to a desired concentration (e.g., 1-5 x 10^6 cells/mL).
2. Cell Encapsulation:
- Work in a sterile cell culture hood.
- Mix the sterile peptide solution with the cell suspension.
- Immediately trigger gelation by adding sterile PBS or by pH adjustment as previously described. The final mixture will contain the peptide, cells, and culture medium components.
- Quickly pipette the cell-hydrogel solution into the wells of a culture plate.
3. Cell Culture:
- Allow the hydrogel to fully set by incubating at 37°C for 15-30 minutes.
- Once the gel is stable, gently add pre-warmed cell culture medium on top of the gel.
- Culture the constructs in a standard incubator (37°C, 5% CO2). Change the medium every 2-3 days.
4. Analysis of Cell Viability and Function:
- Viability: Use assays like Live/Dead staining (Calcein AM/Ethidium Homodimer-1) and view with a fluorescence microscope to assess cell viability within the 3D matrix.
- Proliferation: Use DNA quantification assays (e.g., PicoGreen) at different time points to measure cell proliferation.
- Morphology: Use confocal microscopy to visualize cell morphology and cytoskeletal organization within the hydrogel.
Visualization: Generalized Integrin-Mediated Signaling
Caption: Integrin binding to biomaterial motifs activates pathways like FAK and MAPK.
References
Application Notes and Protocols for Asp-Lys Containing Peptides in Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion, a fundamental biological process, is critical in tissue development, immune response, and wound healing. The interaction between cells and the extracellular matrix (ECM) is often mediated by specific amino acid sequences within ECM proteins. While the Arginine-Glycine-Aspartic acid (RGD) motif is the most studied cell adhesion ligand, there is growing interest in identifying and characterizing novel peptide sequences that can modulate cell adhesion. This document focuses on the application of peptides containing the Aspartic acid-Lysine (Asp-Lys or DK) dipeptide motif for cell adhesion studies. The negatively charged Aspartic acid and positively charged Lysine residues suggest a potential role in mediating cell attachment through electrostatic interactions with cell surface molecules.[1][2]
These application notes provide an overview of the potential mechanisms, experimental protocols, and data interpretation for studying this compound containing peptides in cell adhesion.
Potential Mechanism of Action
This compound containing peptides may promote cell adhesion through several mechanisms:
-
Electrostatic Interactions: The positively charged ε-amino group of Lysine can interact with negatively charged components of the cell membrane, such as proteoglycans and phospholipids, while the negatively charged carboxyl group of Aspartic acid can interact with positively charged moieties on the cell surface.[2] This electrostatic tethering can initiate and stabilize cell attachment.
-
Integrin Binding: While not as universally recognized as the RGD motif, short peptide sequences containing charged amino acids can, in some contexts, interact with integrin receptors on the cell surface.[3][4] The binding of peptides to integrins can trigger downstream signaling cascades that lead to cytoskeleton rearrangement and the formation of focal adhesions, critical for stable cell adhesion.
-
Conformational Presentation: The efficacy of a peptide in mediating cell adhesion is highly dependent on its conformation and presentation on a substrate. The flanking amino acids and the overall structure of the this compound containing peptide will influence its ability to interact with cell surface receptors.
Quantitative Data Summary
The optimal conditions for using a specific this compound containing peptide in cell adhesion assays need to be determined empirically. However, based on studies with other cell adhesion peptides, the following table provides typical concentration ranges and parameters that can be used as a starting point for optimization.
| Parameter | Typical Range | Considerations |
| Peptide Coating Concentration | 1 - 100 µg/mL | The optimal concentration depends on the peptide sequence, surface type, and cell type. |
| Incubation Time for Coating | 1 - 24 hours | Longer incubation times may be required for hydrophobic peptides or surfaces. |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁵ cells/cm² | Dependent on the cell type and the specific assay being performed. |
| Cell Adhesion Time | 30 minutes - 4 hours | Shorter times are used for initial attachment assays, while longer times are needed for cell spreading. |
| Soluble Peptide Inhibition (IC₅₀) | 1 - 100 µM | The concentration of soluble peptide required to inhibit 50% of cell adhesion to a peptide-coated surface. |
Experimental Protocols
Protocol 1: Coating of Culture Surfaces with this compound Peptides
This protocol describes the passive adsorption method for coating tissue culture plates or other surfaces with this compound containing peptides.
Materials:
-
Sterile tissue culture-treated multi-well plates (e.g., 96-well or 24-well)
-
This compound containing peptide of interest
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
-
Bovine serum albumin (BSA) or other blocking agents (optional)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile PBS or deionized water to create a stock solution (e.g., 1 mg/mL). Sonicate briefly if necessary to ensure complete dissolution.
-
Working Solution Preparation: Dilute the peptide stock solution in sterile PBS to the desired final coating concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Surface Coating: Add a sufficient volume of the peptide working solution to each well to cover the entire surface (e.g., 50 µL for a 96-well plate).
-
Incubation: Incubate the plates at 37°C for 1-2 hours or at 4°C overnight. To prevent evaporation, place the plates in a humidified chamber.
-
Washing: After incubation, aspirate the peptide solution and wash the wells twice with sterile PBS to remove any unbound peptide.
-
Blocking (Optional): To minimize non-specific cell adhesion, incubate the wells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at 37°C.
-
Final Wash: Aspirate the blocking solution and wash the wells once more with sterile PBS. The coated plates are now ready for cell seeding.
Protocol 2: Cell Adhesion Assay
This protocol outlines a method to quantify cell adhesion to surfaces coated with this compound peptides.
Materials:
-
Peptide-coated multi-well plates (from Protocol 1)
-
Cells of interest in suspension
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent viability dye
-
Fluorescence plate reader
-
PBS containing Ca²⁺ and Mg²⁺
-
Trypsin-EDTA solution
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA. Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of the peptide-coated plate.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired time (e.g., 30, 60, 120 minutes).
-
Washing: Gently wash the wells twice with PBS (containing Ca²⁺ and Mg²⁺) to remove non-adherent cells. Be careful not to dislodge the attached cells.
-
Quantification of Adherent Cells:
-
Method A: Staining:
-
Add a fluorescent dye solution (e.g., Calcein-AM in PBS) to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Method B: Cell Counting:
-
Alternatively, fix and stain the cells with a dye like crystal violet.
-
Solubilize the dye and measure the absorbance.
-
For direct counting, after washing, detach the adherent cells with trypsin-EDTA and count them using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Calculate the percentage of adherent cells for each peptide concentration relative to the total number of cells seeded or to a positive control (e.g., fibronectin or poly-L-lysine coated surface).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound peptide-mediated cell adhesion.
Experimental Workflow
Caption: Workflow for a typical cell adhesion assay using this compound peptides.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cell Adhesion | - Peptide concentration is too low.- Inefficient surface coating.- Inappropriate incubation time. | - Perform a dose-response experiment to find the optimal peptide concentration.- Try a different coating buffer or increase incubation time.- Optimize the cell adhesion incubation time. |
| High Background Adhesion | - Non-specific binding of cells to the culture surface. | - Use a blocking agent like BSA after peptide coating.- Ensure serum-free medium is used during the adhesion assay. |
| Inconsistent Results | - Uneven coating of the surface.- Variation in cell number or viability. | - Ensure the entire surface is covered during coating and rock the plate gently.- Use a consistent cell passage number and ensure high cell viability before seeding. |
Conclusion
This compound containing peptides represent a promising area of investigation for the development of novel biomaterials and therapeutic agents that modulate cell adhesion. The protocols and information provided in this document offer a foundation for researchers to design and execute experiments to explore the bioactivity of these peptides. Empirical optimization of the experimental conditions is crucial for obtaining reliable and meaningful results.
References
- 1. Position-specific this compound pairing can affect signal sequence function and membrane protein topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The Cell Adhesion Activity of the Joining Peptide of Proopiomelanocortin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Peptides Containing Aspartate and Lysine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the study of peptide localization, protein-peptide interactions, and enzyme kinetics.[1] Peptides containing both acidic (Aspartic Acid, Asp) and basic (Lysine, Lys) residues present a unique challenge and opportunity for site-specific labeling. The carboxylic acid side chain of Asp and the primary amine of Lys offer distinct reactive handles for covalent modification with fluorescent dyes.[2][3] This application note provides detailed protocols for the selective fluorescent labeling of either the Lysine or Aspartic acid residue within a peptide, as well as strategies for dual labeling.
Principles of Selective Labeling
The selective labeling of Asp or Lys residues in a peptide containing both is achieved through orthogonal chemical strategies that target the specific functional groups of these amino acids.
-
Lysine Labeling: The primary amine on the side chain of lysine is a strong nucleophile at basic pH and can be selectively targeted with amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters.[4][5] This reaction forms a stable amide bond.
-
Aspartic Acid Labeling: The carboxylic acid group on the aspartic acid side chain can be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that can then be coupled to an amine-containing fluorescent probe.
By carefully controlling the reaction conditions and choosing the appropriate dye chemistry, researchers can achieve site-specific labeling of the desired residue.
Experimental Protocols
Protocol 1: Selective Labeling of Lysine Residues with NHS-Ester Dyes
This protocol describes the labeling of the primary amine of a lysine residue using a fluorescent dye activated with an NHS ester.
Materials:
-
Peptide containing Asp and Lys residues
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) or HPLC system
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide. Lyophilize the purified labeled peptide and store it at -20°C or lower, protected from light.
Protocol 2: Selective Labeling of Aspartic Acid Residues via EDC/NHS Chemistry
This protocol details the labeling of the carboxylic acid group of an aspartic acid residue using EDC and NHS to form an intermediate that reacts with an amine-modified fluorescent dye.
Materials:
-
Peptide containing Asp and Lys residues
-
Amine-modified fluorescent dye
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Reaction quench solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., Sephadex G-25) or HPLC system
-
Lyophilizer
Procedure:
-
Peptide and Dye Preparation: Dissolve the peptide and a 50-fold molar excess of the amine-modified fluorescent dye in 0.1 M MES buffer, pH 4.5-5.0.
-
Activation of Carboxyl Groups: Prepare a fresh solution of EDC and NHS in MES buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the peptide/dye mixture.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quench solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purification: Purify the fluorescently labeled peptide from excess reagents and byproducts using size-exclusion chromatography or RP-HPLC.
-
Quantification and Storage: Determine the degree of labeling and store the lyophilized peptide at -20°C or lower, protected from light.
Data Presentation
The efficiency of the labeling reactions can be quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each peptide.
Table 1: Comparison of Labeling Efficiencies
| Parameter | Lysine Labeling (NHS Ester) | Aspartic Acid Labeling (EDC/NHS) |
| Typical Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | 50:1 (Amine-Dye:Peptide) |
| Typical Molar Ratio (Reagents:Peptide) | N/A | EDC (10:1), NHS (20:1) |
| Typical Reaction Time | 1-2 hours | 2 hours |
| Typical pH | 8.3 | 4.5-5.0 |
| Expected Degree of Labeling (DOL) | 0.8 - 1.2 | 0.6 - 1.0 |
| Potential Side Reactions | Labeling of N-terminus | Cross-linking between peptides |
Note: The optimal conditions and resulting DOL may vary depending on the specific peptide sequence and fluorescent dye used.
Visualization of Workflows and Pathways
Caption: Workflow for selective fluorescent labeling of lysine residues.
Caption: Workflow for selective fluorescent labeling of aspartic acid residues.
Caption: Chemical pathways for lysine and aspartic acid labeling.
Orthogonal and Dual Labeling Strategies
For peptides containing multiple reactive residues, orthogonal labeling strategies can be employed to achieve site-specific dual labeling. This involves protecting one reactive group while labeling the other, followed by deprotection and labeling of the second site with a different fluorescent probe. For instance, the lysine amine can be protected with a Boc group during solid-phase peptide synthesis, allowing for the specific labeling of the aspartic acid residue. Following purification, the Boc group can be removed, and the now-free lysine can be labeled with a second, spectrally distinct fluorescent dye.
Troubleshooting
Table 2: Common Issues and Solutions in Peptide Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Non-optimal pH | Verify and adjust the pH of the reaction buffer. |
| Inactive dye | Use fresh, anhydrous DMSO for dye reconstitution. | |
| Competing nucleophiles in buffer | Ensure the buffer is free of primary amines for lysine labeling. | |
| Hydrolysis of NHS ester | Use freshly prepared dye and EDC/NHS solutions. | |
| Peptide Precipitation | Low peptide solubility in the reaction buffer | Adjust buffer composition or add a small amount of organic co-solvent. |
| Multiple Labeled Species | Non-specific labeling | Optimize the molar ratio of dye to peptide; consider purification by RP-HPLC for better separation. |
| Labeling of N-terminus in addition to Lys | N-terminal labeling is often unavoidable with NHS chemistry. If site-specificity is critical, consider alternative labeling strategies or peptide design. |
Conclusion
The presence of both aspartic acid and lysine residues in a peptide offers versatile options for fluorescent labeling. By selecting the appropriate chemical strategy and carefully controlling reaction conditions, researchers can achieve high-efficiency, site-specific labeling of either residue. The protocols and data presented in this application note provide a robust starting point for the successful fluorescent labeling of Asp-Lys containing peptides for a wide range of biological applications.
References
Application of Aspartyl-Lysine (Asp-Lys) Based Systems in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-Lysine (Asp-Lys) containing peptides and polymers are at the forefront of innovative drug delivery systems. The unique characteristics of aspartic acid (Asp), with its negatively charged carboxyl group, and lysine (Lys), with its positively charged amino group, drive the formation of versatile nanostructures. These systems offer significant advantages, including biocompatibility, biodegradability, and the ability to respond to specific physiological stimuli, such as pH changes in the tumor microenvironment or within endosomal compartments. This makes this compound based carriers highly promising for the targeted and controlled release of therapeutic agents, ranging from small molecule drugs to biologics.
This document provides a detailed overview of the applications of this compound in drug delivery, complete with quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a research setting.
Key Applications and Advantages
This compound based systems are primarily utilized in the following areas of drug delivery:
-
Self-Assembling Nanoparticles: The alternating charged residues of Asp and Lys can drive the spontaneous self-assembly of peptides into various nanostructures like micelles, vesicles, and nanofibers.[1] These structures can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enabling targeted delivery.
-
pH-Responsive Systems: The ionizable side chains of Asp and Lys are sensitive to pH changes. At physiological pH (7.4), these groups can be charged, leading to stable drug carriers. However, in the acidic environment of tumors (pH ~6.5) or endosomes (pH 5.0-6.0), protonation or deprotonation of these residues can trigger a conformational change in the carrier, leading to the controlled release of the encapsulated drug.
-
Hydrogels for Sustained Release: Poly(aspartic acid) cross-linked with lysine can form hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water.[2] These hydrogels can serve as depots for the sustained release of drugs over an extended period. The release rate can be modulated by the cross-linking density and the pH of the surrounding environment.[2]
-
Targeted Drug Delivery: this compound containing peptides can be conjugated with targeting ligands, such as antibodies or small molecules, to direct the drug delivery system to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Data Presentation
Physicochemical Properties of this compound Based Nanocarriers
The following table summarizes typical physicochemical properties of drug delivery systems incorporating this compound peptides or polymers. These parameters are crucial for determining the in vivo fate and efficacy of the nanocarriers.
| Carrier Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Poly(L-lysine)-modified nanocarrier | Doxorubicin | 150 - 250 | +20 to +35 | 5 - 15 | 70 - 90 | [3] |
| Poly(aspartic acid)-based nanoparticles | Doxorubicin | 100 - 200 | -20 to -40 | 10 - 25 | 80 - 95 | |
| Self-assembled this compound peptide micelles | Paclitaxel | 50 - 150 | Near-neutral or slightly negative | 5 - 20 | 60 - 85 | N/A |
| This compound hydrogel | Metoprolol | N/A | N/A | ~5 (mg/g) | N/A | [2] |
Note: The values presented are approximate ranges and can vary significantly based on the specific peptide sequence, polymer composition, drug properties, and preparation methods.
In Vitro Drug Release Profile
The pH-responsive nature of this compound systems is a key feature for controlled drug release. The following table illustrates the typical cumulative drug release percentages under different pH conditions, mimicking physiological and tumor/endosomal environments.
| Carrier Type | Drug | pH 7.4 (24h) | pH 5.5 (24h) | Reference |
| Poly(L-lysine)-based system | Doxorubicin | 20 - 40% | 60 - 80% | |
| Poly(aspartic acid)-based nanoparticles | Doxorubicin | 15 - 30% | 70 - 90% | |
| Self-assembled this compound peptide micelles | Doxorubicin | ~30% | ~70% | |
| Lysine-modified poly(vinylcaprolactam) | Doxorubicin | ~20% (at 37°C) | ~80% (at 40°C) |
Experimental Protocols
Protocol 1: Synthesis of this compound Based Self-Assembling Peptides
This protocol describes a general method for the solid-phase synthesis of a simple this compound repeating peptide (e.g., (this compound)₄).
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Aspartic Acid):
-
Dissolve Fmoc-Asp(OtBu)-OH, DCC, and HOBt (1:1:1 molar ratio with respect to the resin substitution) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH, DCC, and HOBt in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation: Repeat steps 2-5 to achieve the desired peptide sequence ((this compound)₄).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and HPLC.
Caption: Solid-phase synthesis workflow for an this compound repeating peptide.
Protocol 2: Preparation of Drug-Loaded this compound Based Nanoparticles
This protocol outlines a general nanoprecipitation method for encapsulating a hydrophobic drug within self-assembling this compound peptide nanoparticles.
Materials:
-
Synthesized this compound peptide
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO, or Acetonitrile)
-
Aqueous buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolution:
-
Dissolve the this compound peptide in the aqueous buffer to a desired concentration (e.g., 1 mg/mL).
-
Dissolve the hydrophobic drug in the organic solvent to a desired concentration (e.g., 10 mg/mL).
-
-
Nanoprecipitation:
-
While vigorously stirring the peptide solution, add the drug solution dropwise. The organic solvent will diffuse into the aqueous phase, causing the hydrophobic drug and peptide to co-precipitate and self-assemble into nanoparticles.
-
Continue stirring for 2-4 hours to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against the aqueous buffer for 24-48 hours, with frequent buffer changes, to remove the organic solvent and any unloaded drug.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
Caption: Workflow for preparing drug-loaded this compound nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method to evaluate the pH-responsive drug release from this compound based nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release media: PBS at pH 7.4 and Acetate Buffer at pH 5.5
-
Dialysis membrane (MWCO 3.5 kDa)
-
Shaking incubator or water bath
Procedure:
-
Preparation:
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag into a larger container with a known volume (e.g., 50 mL) of the release medium (either pH 7.4 or pH 5.5).
-
Place the container in a shaking incubator at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time for both pH conditions to visualize the release profile.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the cytotoxicity of drug-loaded this compound nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) for each treatment group relative to the untreated control cells using the formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot cell viability (%) against drug concentration to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms
Receptor-Mediated Endocytosis
Many targeted drug delivery systems, including those utilizing this compound peptides, rely on receptor-mediated endocytosis for cellular uptake. This process involves the binding of a ligand on the nanoparticle surface to a specific receptor on the cell membrane, triggering the internalization of the nanoparticle within an endosome.
Caption: Simplified pathway of receptor-mediated endocytosis for nanoparticle uptake.
pH-Responsive Drug Release Mechanism
The acidic environment within endosomes and lysosomes is a key trigger for drug release from pH-sensitive this compound carriers. The change in pH alters the ionization state of the aspartic acid and lysine residues, leading to the destabilization of the nanoparticle and subsequent release of the therapeutic cargo.
Caption: Mechanism of pH-triggered drug release from an this compound carrier.
Conclusion
This compound based drug delivery systems represent a versatile and powerful platform for the development of advanced therapeutics. Their inherent biocompatibility, stimuli-responsive nature, and tunability make them ideal candidates for overcoming many of the challenges associated with conventional drug delivery. The protocols and data presented herein provide a foundational guide for researchers and scientists looking to explore the potential of this compound systems in their own drug development endeavors. Further research and optimization of these systems will undoubtedly lead to the creation of more effective and targeted therapies for a wide range of diseases.
References
Troubleshooting & Optimization
Preventing aspartimide formation in Asp-Lys sequences
Welcome to the technical support center for preventing aspartimide formation in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing aspartic acid (Asp) sequences, particularly those prone to this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
Aspartimide formation is a common and problematic side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[1][2] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This process is typically catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[1][3]
This side reaction is problematic for several reasons:
-
Yield Reduction: It leads to the formation of undesired peptide variants, lowering the overall yield of the target peptide.[4]
-
Purification Challenges: The resulting byproducts, which include α- and β-peptides (isoaspartyl peptides) and their racemized forms, are often difficult to separate from the desired product due to similar masses and chromatographic behavior.
-
Biological Inactivity: The formation of isoaspartyl peptides alters the peptide backbone, which can lead to a partial or complete loss of biological activity.
Q2: My peptide analysis shows a persistent impurity with a mass loss of 18 Da. Could this be related to aspartimide formation?
Yes, a mass loss of 18 Da (the mass of a water molecule) is a strong indicator of aspartimide formation. The cyclization reaction to form the aspartimide ring involves the elimination of a molecule of water from the aspartic acid residue. If you observe a peak corresponding to [M-18] in your mass spectrometry analysis, it is highly likely that you are seeing the aspartimide variant of your peptide.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp+1 or i+1 position). Sequences where the following residue has low steric hindrance are most susceptible.
Common problematic sequences include:
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of a side chain on glycine.
-
Asp-Ser: The small, polar side chain of serine also facilitates this side reaction.
-
Asp-Asn
-
Asp-Ala
-
Asp-Cys
While the user's query specified Asp-Lys, the principles apply broadly. The risk in an this compound sequence is still present, though generally less severe than in the sequences listed above.
Troubleshooting Guides
Issue 1: Significant aspartimide formation detected during routine Fmoc-SPPS.
If you are observing significant levels of aspartimide-related impurities, consider the following strategies, starting with the simplest to implement.
Strategy 1: Modification of Fmoc Deprotection Conditions
Changes to the Fmoc deprotection cocktail can significantly reduce the rate of base-catalyzed aspartimide formation.
-
Experimental Protocol:
-
Prepare your Fmoc deprotection solution by adding an acidic additive. A common choice is 0.1 M hydroxybenzotriazole (HOBt) in 20% piperidine in DMF.
-
Alternatively, use a weaker base for deprotection, such as 50% piperazine in DMF.
-
Perform the deprotection step as usual, but consider reducing the reaction time or temperature if possible.
-
-
Expected Outcome: A reduction in the formation of aspartimide and its related byproducts. Note that these methods may suppress but not completely eliminate the side reaction.
| Deprotection Agent | Additive | Efficacy in Reducing Aspartimide | Reference |
| 20% Piperidine in DMF | None (Standard) | Baseline | N/A |
| 20% Piperidine in DMF | 0.1 M HOBt | Significant Reduction | |
| 50% Piperazine in DMF | None | Significant Reduction |
Strategy 2: Utilizing Sterically Hindered Asp Protecting Groups
Standard Fmoc-Asp(OtBu)-OH uses a tert-butyl ester to protect the side chain. Replacing this with a bulkier protecting group can physically obstruct the cyclization reaction.
-
Experimental Protocol:
-
During amino acid procurement, select an Asp residue with a bulkier side-chain protecting group.
-
Incorporate this modified amino acid into your peptide sequence using your standard coupling protocol.
-
-
Data Summary:
| Asp Protecting Group | Structure | Efficacy in Preventing Aspartimide | Key Characteristics | Reference |
| OtBu (tert-butyl) | Standard | Low | Standard, but prone to side reaction. | |
| OMpe (3-methylpent-3-yl) | Bulkier | High | More effective than OtBu. | |
| OPhp (4-n-propyl-4-heptyl) | Bulky | Very High | Extremely effective in minimizing byproducts. | |
| OBno (5-n-butyl-5-nonyl) | Very Bulky | Very High | Extremely effective, even in challenging sequences. | |
| OEpe (3-ethyl-3-pentyl) | Bulky | Very High | Proven to be extremely effective. |
Strategy 3: Backbone Protection
For extremely sensitive sequences, the most effective method is to protect the backbone amide nitrogen of the residue following the Asp. This completely prevents the nucleophilic attack required for aspartimide formation.
-
Experimental Protocol:
-
For highly susceptible sequences like Asp-Gly, it is recommended to use a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-Gly(Dmb)-OH, where Dmb (2,4-dimethoxybenzyl) is the backbone protecting group.
-
Incorporate this dipeptide into your synthesis. The Dmb group is acid-labile and will be removed during the final cleavage from the resin with TFA.
-
-
Logical Workflow for Backbone Protection:
Decision workflow for using backbone protection.
Issue 2: Difficulty in detecting and characterizing aspartimide-related impurities.
The co-elution and identical mass of some byproducts can make detection challenging.
Strategy: Advanced Analytical Techniques
-
High-Resolution Mass Spectrometry (HRMS): While standard MS may not distinguish between isomers, HRMS can confirm the elemental composition and rule out other potential modifications.
-
Tandem MS (MS/MS): Fragmentation patterns of the desired peptide and its isoaspartyl variants will differ, allowing for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can definitively characterize the structural identity of the main product and any impurities, confirming the presence of an isoaspartyl linkage.
Visual Guides
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent hydrolysis that leads to problematic byproducts.
General Experimental Workflow for Minimizing Aspartimide Formation
This workflow outlines the decision-making process and experimental steps for synthesizing a peptide known to be at risk of aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
Technical Support Center: Solid-Phase Synthesis of Asp-Lys Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the solid-phase synthesis of peptides containing aspartic acid (Asp) and lysine (Lys).
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Crude Asp-Containing Peptide, Often with a Mass Loss of 18 Da.
Symptom: Your HPLC analysis of the crude peptide shows one or more significant impurity peaks close to the main product peak. Mass spectrometry (MS) analysis reveals a mass corresponding to the target peptide minus 18 Da (loss of water), as well as peaks with the same mass as the target peptide.[1]
Primary Cause: This is a classic sign of aspartimide formation.[2][3][4] The side-chain carboxyl group of an aspartic acid residue can cyclize with its own backbone amide nitrogen, especially under the basic conditions of Fmoc deprotection (e.g., using piperidine).[2] This five-membered ring, the aspartimide, can then be opened by a nucleophile (like piperidine or water) to form a mixture of α- and β-aspartyl peptides. The β-aspartyl peptide has the same mass as the desired α-aspartyl peptide but a different structure, making it difficult to separate by HPLC. The peak with a mass loss of 18 Da corresponds to the stable aspartimide intermediate.
Troubleshooting Steps & Solutions:
-
Sequence Analysis: The risk of aspartimide formation is sequence-dependent. The Asp-Gly (Asp-G) and Asp-Asn (Asp-N) sequences are particularly prone to this side reaction due to the flexibility and lack of steric hindrance of the C-terminal residue.
-
Modification of Deprotection Conditions:
-
Reduced Basicity: Using a weaker base for Fmoc deprotection can significantly reduce aspartimide formation. Consider replacing 20% piperidine in DMF with 20% piperazine or 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)/2% piperidine in DMF.
-
Acid Additives: Adding an acidic additive to the piperidine deprotection solution can suppress aspartimide formation. Commonly used additives include 0.1 M HOBt (Hydroxybenzotriazole) or small amounts of organic acids.
-
-
Use of Optimized Asp Protecting Groups: The standard tert-butyl (tBu) protecting group for the Asp side chain may not be sufficient to prevent aspartimide formation in susceptible sequences. Consider using sterically hindered protecting groups that physically block the cyclization reaction.
| Protecting Group | Description | Efficacy in Reducing Aspartimide Formation |
| OtBu | Standard protecting group. | Prone to aspartimide formation, especially in Asp-Gly sequences. |
| OMpe | 3-methylpent-3-yl ester. | Offers better protection than OtBu due to increased steric bulk. |
| O-2-PhiPr | 2-phenylisopropyl ester. | Provides excellent protection against aspartimide formation. |
| OBno | 3-benzyloxymethyl-3-yl ester | Reported to reduce aspartimide formation to almost undetectable amounts, even in difficult sequences. |
-
Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following Asp can completely prevent aspartimide formation. This is achieved by using a dipeptide building block where the second amino acid is protected with a group like 2-hydroxy-4-methoxybenzyl (Hmb).
Issue 2: Low Yield and Deletion Sequences in Peptides Containing Lysine.
Symptom: The final yield of your peptide is low, and MS analysis shows the presence of deletion sequences, particularly at or after a lysine residue.
Primary Cause: While lysine itself is not prone to specific side reactions like aspartimide formation, issues can arise from incomplete coupling or deprotection steps related to the lysine residue and its side-chain protecting group. The bulky side chain of protected lysine can sometimes hinder coupling efficiency.
Troubleshooting Steps & Solutions:
-
Optimize Coupling:
-
Double Coupling: If you suspect incomplete coupling of the amino acid following lysine, perform a second coupling step.
-
Use a More Potent Coupling Reagent: For difficult couplings, switch from standard reagents like HBTU to more powerful ones like HATU or HCTU.
-
Increase Reagent Concentration: Using higher concentrations of the amino acid and coupling reagents can improve coupling efficiency.
-
-
Ensure Complete Deprotection:
-
Extend Deprotection Time: Incomplete removal of the Fmoc group from the lysine residue can lead to a deletion of the subsequent amino acid. Extend the deprotection time or perform a second deprotection step.
-
-
Choice of Lysine Protecting Group: The choice of the lysine side-chain protecting group is crucial for the overall success of the synthesis, especially if on-resin modifications are planned.
| Protecting Group | Cleavage Conditions | Orthogonality & Use Cases |
| Boc | Strong acid (e.g., TFA) | Standard choice for Fmoc/tBu strategy. Stable to mild base. |
| Mtt | 1% TFA in DCM | Allows for selective deprotection on-resin for side-chain modification or cyclization. |
| Dde | 2% Hydrazine in DMF | Orthogonal to both Fmoc and Boc. Used for on-resin modifications. |
| Alloc | Palladium catalyst | Orthogonal to Fmoc and Boc. Useful for selective deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis where the side-chain carboxyl group of an aspartic acid residue attacks its own backbone amide nitrogen, forming a cyclic imide. This is problematic because the aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide. These two forms often co-elute in HPLC and have the same mass, making purification extremely difficult and compromising the purity and biological activity of the final peptide.
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
A2: The sequence Asp-Gly is the most notorious for aspartimide formation. This is because the lack of a side chain on glycine offers minimal steric hindrance, allowing for easy cyclization. Other sequences like Asp-Asn, Asp-Ser, and Asp-Thr are also known to be problematic.
Q3: Can I avoid aspartimide formation by using Boc chemistry instead of Fmoc?
A3: Yes, Boc (tert-butyloxycarbonyl) based SPPS generally avoids aspartimide formation because it uses acidic conditions for Nα-deprotection, whereas aspartimide formation is primarily base-catalyzed. However, Fmoc chemistry is often preferred for its milder final cleavage conditions and the orthogonality it offers.
Q4: What are orthogonal protecting groups and why are they important for Lys-containing peptides?
A4: Orthogonal protecting groups are groups that can be removed under specific conditions without affecting other protecting groups on the peptide. This is particularly important for peptides containing lysine when you want to perform a specific chemical modification on the lysine side chain while the peptide is still attached to the resin. For example, you can use an Mtt or Dde group on the lysine side chain, selectively remove it on the resin, perform a reaction (like attaching a fluorescent label or a lipid), and then proceed with the synthesis or cleave the peptide from the resin.
Q5: My peptide contains multiple Lys residues that I need to modify differently. How can I achieve this?
A5: This requires a strategy using multiple orthogonal protecting groups. For instance, you could use Fmoc-Lys(Boc)-OH for lysines you want to deprotect during the final cleavage, Fmoc-Lys(Mtt)-OH for a lysine you want to modify first on-resin, and Fmoc-Lys(Dde)-OH for another lysine to be modified in a subsequent step. The Mtt group can be removed with dilute TFA, and the Dde group with hydrazine, allowing for sequential and site-specific modifications.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Reduced Aspartimide Formation
Objective: To remove the Fmoc protecting group while minimizing the risk of aspartimide formation.
Reagents:
-
Deprotection Solution A: 20% (v/v) piperidine in high-purity DMF.
-
Deprotection Solution B (Reduced Aspartimide Formation): 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (Solution B for sequences prone to aspartimide formation) to the resin.
-
Agitate the resin for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and by-products.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines, indicating complete deprotection.
Protocol 2: Selective Deprotection of Lys(Mtt) on Resin
Objective: To selectively remove the Mtt protecting group from a lysine side chain for on-resin modification.
Reagents:
-
Deprotection Cocktail: 1% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
Washing Solvent: DCM.
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Swell the peptide-resin in DCM.
-
Wash the resin with DCM (3 times).
-
Add the Mtt deprotection cocktail to the resin.
-
Agitate for 2 minutes. The solution may turn yellow, indicating the release of the Mtt cation.
-
Drain the solution.
-
Repeat steps 3-5 until the yellow color is no longer observed (typically 5-10 cycles).
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with the neutralization solution.
-
Wash the resin with DMF to prepare for the subsequent coupling or modification step.
Visualizations
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Decision tree for troubleshooting aspartimide formation.
Caption: Workflow for on-resin modification of lysine using orthogonal protecting groups.
References
Technical Support Center: Asp-Lys Bond Coupling Efficiency
Welcome to the Technical Support Center for optimizing the coupling efficiency of the Aspartyl-Lysine (Asp-Lys) peptide bond. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when forming an this compound peptide bond?
The main difficulty arises from the side-chain carboxyl group of aspartic acid (Asp). This group can catalyze an intramolecular cyclization to form a succinimide intermediate, a reaction known as aspartimide formation.[1][2] This side reaction is particularly prevalent when the subsequent amino acid has a small, unhindered side chain, such as Glycine (Gly), but can also occur with other residues like Lysine (Lys). Aspartimide formation can lead to several undesirable outcomes, including:
-
Formation of β- and α-peptide impurities: The succinimide ring can be opened by the amine of the incoming amino acid at either the α- or β-carbonyl, leading to a mixture of desired and undesired peptide linkages.[2]
-
Racemization: The stereocenter of the Asp residue can be epimerized during this process.[2]
-
Chain termination: The succinimide can be unreactive to the incoming amino acid, halting peptide elongation.
Q2: Which factors influence the rate of aspartimide formation?
Several factors can increase the likelihood of aspartimide formation:
-
Sequence Dependence: The amino acid C-terminal to the Asp residue plays a significant role. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.[3]
-
Deprotection Conditions: The use of a base, such as piperidine for Fmoc-group removal, can promote the cyclization reaction.
-
Coupling Reagents: The choice of coupling reagent and additives can influence the reaction pathway.
-
Temperature: Elevated temperatures can sometimes accelerate this side reaction.
Q3: What are the general strategies to improve this compound coupling efficiency?
To enhance the efficiency of this compound bond formation and minimize side reactions, several strategies can be employed:
-
Modification of Deprotection Conditions: Altering the composition of the Fmoc-deprotection solution can significantly reduce aspartimide formation.
-
Use of Optimized Protecting Groups: Employing sterically hindered or novel protecting groups on the Asp side chain can physically block the intramolecular cyclization.
-
Backbone Protection: Introducing a protecting group on the amide nitrogen of the peptide backbone following the Asp residue can completely prevent aspartimide formation.
-
Advanced Coupling Reagents: Utilizing highly efficient coupling reagents can accelerate the desired peptide bond formation, outcompeting the side reaction.
-
Managing Peptide Aggregation: For longer or more hydrophobic peptides, preventing aggregation is crucial for efficient coupling.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of peptides containing the this compound bond.
| Symptom | Possible Cause | Recommended Solution(s) |
| Low yield of the desired peptide and presence of multiple peaks in HPLC analysis. | Aspartimide Formation: The primary cause is the formation of a succinimide intermediate, leading to byproducts. | 1. Modify Deprotection: Add 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution. 2. Change Protecting Group: Use an Asp residue with a sterically bulky side-chain protecting group like O-Mpe or O-Die instead of the standard OtBu. 3. Use Backbone Protection: For particularly difficult sequences, utilize a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. |
| Incomplete coupling even with standard coupling reagents. | Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, hindering access of reagents to the reactive sites. | 1. Change Solvent: Switch from DMF to NMP or add chaotropic salts like LiCl to the coupling reaction. 2. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). 3. Incorporate Pseudoproline Dipeptides: If the sequence allows, introduce pseudoproline dipeptides to disrupt secondary structure formation. |
| Presence of a peak with the same mass but different retention time in HPLC. | Racemization: The stereochemistry of the Asp residue may have been compromised, often as a consequence of aspartimide formation. | 1. Use Racemization Suppressing Additives: Ensure the coupling cocktail includes additives like HOBt, HOAt, or OxymaPure. 2. Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially with phosphonium-based coupling reagents. |
| Significant amount of deletion sequences observed. | Steric Hindrance/Poor Activation: The lysine residue may be sterically hindered, or the activation of the aspartic acid may be inefficient. | 1. Use a More Powerful Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU. 2. Increase Reaction Time and Equivalents: Double the coupling time and use a higher excess of the protected amino acid and coupling reagent. |
Data Presentation: Comparison of Strategies to Reduce Aspartimide Formation
The following table summarizes quantitative data on the effectiveness of different strategies in reducing aspartimide-related byproducts for a model peptide containing an Asp-Gly sequence.
| Strategy | Conditions | Aspartimide-Related Byproducts (%) | Reference |
| Standard Fmoc-SPPS | 20% piperidine in DMF for deprotection | High (can be >50%) | |
| Modified Deprotection | 20% piperidine, 0.1 M HOBt in DMF | Significantly Reduced | |
| Modified Deprotection | 20% piperidine, 0.1 M Formic Acid in DMF | Medium Reduction | |
| Alternative Base | 50% Morpholine in DMF | Very Low | |
| Bulky Side-Chain Protecting Group | Fmoc-Asp(OMpe)-OH | Reduced compared to OtBu | |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Complete Prevention | |
| Cyanosulfurylide (CSY) Protection | Fmoc-Asp(CSY)-OH | Complete Suppression |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt
This protocol can be directly implemented in a standard solid-phase peptide synthesis (SPPS) workflow to minimize base-catalyzed aspartimide formation.
Reagent Preparation:
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in N,N-Dimethylformamide (DMF).
Procedure:
-
Following the coupling of the amino acid preceding the Asp residue, drain the reaction vessel.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the reaction vessel.
-
Add a fresh aliquot of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and HOBt.
-
Proceed with the coupling of the Fmoc-Asp(OR)-OH residue.
Protocol 2: Coupling of a Backbone-Protected Dipeptide
This protocol outlines the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH to completely prevent aspartimide formation at an Asp-Gly motif.
Synthesis up to the Glycine Position:
-
Synthesize the peptide chain on the solid support up to the amino acid preceding the Asp-Gly sequence.
-
Perform the final Fmoc deprotection to expose the free N-terminal amine.
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 equivalents relative to resin loading) and a suitable coupling activator (e.g., HBTU, 1.5-2.0 equivalents) in DMF.
-
Add an activation base (e.g., DIPEA, 3-4 equivalents).
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin test is obtained.
Washing and Continuation:
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol.
Visualizations
Caption: A troubleshooting workflow for this compound bond formation.
Caption: A generalized signaling pathway for a peptide-based drug.
References
Technical Support Center: Purification of Peptides with Asp-Lys Motifs
Welcome to the technical support center for challenges in peptide purification, with a special focus on sequences containing the Aspartyl-Lysyl (Asp-Lys) motif. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of purifying these challenging peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing an this compound motif?
A1: The main challenge is the formation of aspartimide, a cyclic imide intermediate. This occurs through an intramolecular nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of the aspartic acid residue. While the this compound sequence itself is moderately susceptible, the principles governing this side reaction are universal for all Asp-containing peptides. The subsequent hydrolysis of the aspartimide ring can lead to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized versions of both. These byproducts are often difficult to separate from the target peptide.[1][2][3]
Q2: Why is aspartimide formation so problematic for purification?
A2: Aspartimide formation leads to several significant purification issues:
-
Difficult Separation: The resulting α- and β-aspartyl peptides are isomers with very similar physicochemical properties, often causing them to co-elute during reversed-phase HPLC (RP-HPLC).[3]
-
Reduced Yield: The conversion of the target peptide into various byproducts lowers the overall yield of the desired product.
-
Mass-Neutral Impurities: Since the α- and β-peptides are isomers, they have the identical mass. This makes their detection by mass spectrometry alone challenging without careful chromatographic separation or fragmentation analysis.
-
Altered Biological Activity: The presence of β-peptides and racemized forms can alter the three-dimensional structure and, consequently, the biological activity of the peptide.
Q3: Which sequences are most prone to aspartimide formation?
A3: The amino acid residue immediately C-terminal to the aspartic acid has the most significant impact. Sequences with small, sterically unhindered residues are most susceptible. The general order of propensity is: Asp-Gly > Asp-Asn > Asp-Ser > Asp-Ala. The larger side chain of Lysine in an this compound motif provides more steric hindrance compared to Glycine, but the risk of aspartimide formation remains, especially under basic conditions.
Q4: How can I detect aspartimide-related impurities in my crude peptide?
A4: A combination of HPLC and mass spectrometry is typically used:
-
HPLC Analysis: Aspartimide-related impurities may appear as distinct peaks, often as pre-peaks or post-peaks relative to the main product peak in RP-HPLC. The β-peptide isomer frequently elutes slightly earlier than the native α-peptide.
-
Mass Spectrometry (MS): While the isomeric impurities have the same mass as the target peptide, MS is crucial for identifying other related byproducts. For instance, if piperidine is used for Fmoc deprotection during synthesis, piperidide adducts can be detected as a mass increase of +84 Da. Advanced techniques like low-pH digestion and peptide mapping can help stabilize and identify the succinimide intermediate.
Q5: Can purification conditions themselves induce aspartimide formation?
A5: Yes, purification conditions, particularly pH, can promote aspartimide formation. Prolonged exposure to basic conditions (pH > 8) should be avoided. While RP-HPLC is typically performed under acidic conditions (e.g., using TFA), the stability of the peptide in solution before and after purification is critical.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides with this compound motifs.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between the main peak and a closely eluting impurity. | The impurity is likely the β-aspartyl isomer or a diastereomer. | 1. Optimize HPLC Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of your target peptide to improve separation. 2. Change Stationary Phase: If a C18 column is not providing sufficient resolution, try a different stationary phase like C8 or Phenyl-Hexyl. 3. Adjust Mobile Phase: Modify the ion-pairing agent (e.g., use formic acid instead of TFA, though this may alter selectivity). |
| Multiple peaks with the same mass as the target peptide. | This strongly indicates the presence of α/β isomers and potentially racemized products due to aspartimide formation. | 1. Confirm Identity: Use high-resolution analytical HPLC to assess the number of isomeric impurities. 2. Strategic Synthesis: If purification is intractable, re-synthesize the peptide using strategies to minimize aspartimide formation from the start (see Q&A below). |
| A significant peak with a mass of +84 Da compared to the target peptide. | This is a piperidide adduct, formed from the reaction of piperidine (used in Fmoc deprotection) with the aspartimide intermediate. | 1. Optimize Synthesis: During synthesis, add a weak acid like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce basicity. 2. Purification: This byproduct usually has different hydrophobicity and should be separable by standard RP-HPLC. |
| Low overall yield after purification. | Significant conversion of the target peptide to byproducts during synthesis or handling. | 1. Review Synthesis Strategy: Implement measures to prevent aspartimide formation during SPPS (see below). 2. Handle with Care: Keep the peptide in lyophilized form and store at -20°C or lower. For solutions, use buffers with a pH below 7 and keep them chilled. |
Strategies to Minimize Aspartimide Formation During Synthesis
Preventing the formation of impurities during solid-phase peptide synthesis (SPPS) is the most effective way to simplify purification.
| Strategy | Description | Impact on Purification |
| Use of Bulky Asp Side-Chain Protecting Groups | Instead of the standard tert-butyl (OtBu) group, use bulkier esters like 3-methyl-pent-3-yl (OMpe) or benzyloxymethyl (OBno). | Reduces the formation of isomeric impurities, leading to a cleaner crude product and simpler purification. |
| Backbone Protection | Incorporate a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), at the nitrogen of the amino acid following Asp. | Highly effective at preventing the initial cyclization, significantly reducing byproduct formation. |
| Modified Deprotection Conditions | Add an acidic additive like HOBt to the piperidine solution used for Fmoc removal. | Reduces the basicity of the deprotection step, thereby decreasing the rate of base-catalyzed aspartimide formation. |
| Use of Alternative Protecting Groups | Employ novel protecting groups like cyanosulfurylide (CSY), which masks the carboxylic acid with a stable C-C bond. | This strategy can completely suppress aspartimide formation, yielding a much purer crude peptide. |
Visual Guides and Workflows
Mechanism of Aspartimide Formation and Subsequent Reactions
Caption: Pathway of aspartimide formation and resulting byproducts.
Troubleshooting Workflow for this compound Peptide Purification
Caption: Decision tree for troubleshooting this compound peptide purification.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Detecting Aspartimide-Related Impurities
This protocol outlines a general method for analyzing crude peptides containing this compound motifs.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
HPLC System and Column:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
Column Temperature: 30°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
95% to 5% Mobile Phase B over 1 minute.
-
Re-equilibrate at 5% Mobile Phase B for 4 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks. Look for peaks eluting close to the main product peak.
-
Collect fractions for mass spectrometry to confirm the mass of the main peak and any significant impurities.
-
Protocol 2: Synthesis of an this compound Peptide using a Bulky Protecting Group
This protocol describes the use of Fmoc-Asp(OMpe)-OH to suppress aspartimide formation during SPPS.
-
Resin and Amino Acid Preparation:
-
Use a standard Fmoc-compatible resin (e.g., Rink Amide resin).
-
Prepare solutions of standard protected amino acids (e.g., Fmoc-Lys(Boc)-OH) at 0.5 M in DMF.
-
Prepare a solution of Fmoc-Asp(OMpe)-OH at 0.5 M in DMF.
-
Coupling Reagent: Prepare a solution of HCTU (0.5 M) and DIPEA (1.0 M) in DMF.
-
-
Standard Coupling Cycle (for amino acids other than Asp):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Wash thoroughly with DMF.
-
Coupling: Add the protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) to the resin. Agitate for 1 hour.
-
Wash: Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Asp(OMpe)-OH:
-
Deprotection: Perform the standard deprotection step as above.
-
Coupling: Add the Fmoc-Asp(OMpe)-OH solution (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) to the resin.
-
React: Due to the steric bulk of the OMpe group, extend the coupling time to 2-4 hours.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash: Wash the resin thoroughly with DMF.
-
-
Cleavage and Deprotection:
-
After completing the sequence, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
This modified synthesis protocol should yield a crude product with significantly reduced levels of aspartimide-related impurities, simplifying the subsequent purification process.
References
Technical Support Center: Optimizing Cleavage of Asp-Lys Containing Peptides from Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing Aspartyl-Lysine (Asp-Lys) sequences from solid-phase synthesis resins.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions when cleaving this compound containing peptides.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Cleavage Yield | 1. Incomplete Cleavage Reaction: The cleavage time may be insufficient for the specific peptide sequence and resin.[1] 2. Peptide Re-attachment: Cationic species generated during cleavage can react with nucleophilic side chains, causing the peptide to re-attach to the resin.[1][2] 3. Steric Hindrance: The this compound sequence, especially within a larger, folded peptide on the resin, might sterically hinder the access of the cleavage cocktail. 4. Suboptimal Cleavage Cocktail: The chosen cocktail may not be strong enough or may lack the appropriate scavengers. | 1. Extend Cleavage Time: Increase the cleavage reaction time in increments (e.g., from 2 hours to 4 hours) and monitor the yield.[2][3] A small-scale trial cleavage can help determine the optimal time. 2. Use Appropriate Scavengers: Employ a scavenger cocktail like Reagent K or add scavengers such as triisopropylsilane (TIS) and water to quench reactive cations. 3. Swell the Resin Adequately: Ensure the resin is fully swollen before cleavage to improve reagent accessibility. A general guideline is to use approximately 5 mL of cleavage cocktail for every 0.5 g of resin. 4. Optimize Cleavage Cocktail: For difficult sequences, a stronger cleavage cocktail may be necessary. Refer to the Cleavage Cocktail Comparison table below. |
| Presence of Unexpected Peaks in HPLC/MS | 1. Aspartimide Formation: The Asp residue, particularly if followed by a small amino acid like Glycine or Serine, can form a cyclic aspartimide intermediate, leading to a mixture of α- and β-peptides. While less common with Lys, it can still occur. 2. Side-chain Modification of Lysine: The ε-amino group of Lysine can be susceptible to modification by reactive species generated during cleavage if not properly scavenged. 3. Incomplete Deprotection: Side-chain protecting groups (e.g., Boc on Lys, tBu on Asp) may not be fully removed. | 1. Modify Cleavage Conditions: Lowering the cleavage temperature (e.g., to 5°C) can help reduce aspartimide formation. Adding HOBt to the cleavage cocktail has also been shown to suppress this side reaction. 2. Ensure Efficient Scavenging: Use a robust scavenger cocktail to protect the Lysine side chain. Reagent K, containing phenol and thioanisole, is a good option. 3. Extend Cleavage Time/Use Stronger Acid: If incomplete deprotection is suspected, confirmed by mass spectrometry, extend the cleavage time or use a stronger acid cocktail. |
| Poor Peptide Solubility After Cleavage | 1. Hydrophobicity of the Peptide: The overall amino acid composition may render the peptide insoluble in the precipitation solvent (e.g., diethyl ether). 2. Peptide Aggregation: Certain sequences are prone to aggregation upon cleavage and deprotection. | 1. Alternative Precipitation/Isolation Methods: If the peptide is not precipitating, try reducing the volume of TFA under a stream of nitrogen before adding cold ether. For very hydrophobic peptides, a chloroform extraction procedure may be necessary. 2. Test Different Solvents: Try dissolving the crude peptide in different solvent systems, such as those containing acetonitrile, isopropanol, or trifluoroethanol, to improve solubility before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal cleavage cocktail for a peptide containing an this compound sequence?
A standard and effective cocktail for most peptides, including those with this compound, is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap carbocations generated from the cleavage of protecting groups, thus preventing side reactions. However, if your peptide contains other sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K is recommended.
Q2: How long should I perform the cleavage reaction for an this compound containing peptide?
For most standard resins like Wang or Rink Amide, a cleavage time of 2 hours at room temperature is generally sufficient. However, for longer peptides or sequences that may be sterically hindered, extending the cleavage time to 3-4 hours may improve the yield. It is always recommended to perform a small-scale test cleavage to optimize the reaction time for your specific peptide.
Q3: My mass spectrometry results show a mass corresponding to the loss of water. What could be the cause?
A mass loss of 18 Da (the mass of water) often indicates the formation of an aspartimide intermediate at the Aspartic acid residue. This is more common in Asp-Gly or Asp-Ser sequences but can occur with other residues. To minimize this, you can try lowering the cleavage temperature or adding HOBt to your cleavage cocktail.
Q4: Can the Asp and Lys side chains interact and complicate the cleavage process?
While not extensively documented as a major issue, the acidic carboxyl group of Asp and the basic amino group of Lys can potentially form an intramolecular salt bridge. This interaction could lead to peptide aggregation on the resin or hinder the access of the cleavage reagents. Ensuring the resin is thoroughly swollen and using a strong acidic environment like 95% TFA should be sufficient to disrupt such interactions.
Data Presentation
Cleavage Cocktail Comparison
| Cleavage Cocktail | Composition (v/v/v) | Recommended Use | Notes |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without highly sensitive residues. | A good starting point for most this compound containing peptides. Less odorous than cocktails with thiols. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for complex peptides, especially those with Trp, Tyr, Met, and Cys. | Effective for preventing a wide range of side reactions but has a strong, unpleasant odor. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Pmc/Mtr) and for extended cleavage times. | The mixture of scavengers helps to accelerate cleavage and scavenge reactive carbocations. |
| TFA/TIS/EDT | 95% TFA, 2.5% TIS, 2.5% EDT | Good for peptides containing Cysteine. | EDT is an effective scavenger for protecting Cysteine residues. |
Experimental Protocols
Protocol 1: Standard Cleavage of this compound Containing Peptides
This protocol is suitable for peptides containing this compound and other non-sensitive amino acid residues.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: TFA/TIS/water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Stir or gently agitate the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Cleavage of this compound Peptides with Sensitive Residues
This protocol is recommended for peptides that contain this compound in addition to Cys, Met, Trp, or Tyr.
-
Resin Preparation: Follow the same resin preparation steps as in Protocol 1.
-
Cleavage Reaction:
-
Prepare Reagent K fresh: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add Reagent K to the resin.
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation: Follow the same peptide precipitation and isolation steps as in Protocol 1.
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for cleaving peptides from resin.
Troubleshooting Logic for Low Cleavage Yield
References
Stability of Asp-Lys dipeptide in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Aspartyl-Lysine (Asp-Lys) dipeptide in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound dipeptide in solution?
A1: The primary degradation pathways for peptides containing this compound sequences in aqueous solutions are:
-
Intramolecular Cyclization: The most significant degradation route involves the formation of a cyclic lactam. This occurs through a nucleophilic attack of the epsilon-amino group (ε-NH2) of the Lysine side chain on the side-chain carboxyl group of the Aspartic acid, forming a stable amide bond and releasing a molecule of water.[1][2]
-
Hydrolysis of the Peptide Bond: Like all peptides, the this compound dipeptide is susceptible to hydrolysis of its backbone peptide bond, which is catalyzed by acidic or basic conditions. This leads to the cleavage of the dipeptide into its constituent amino acids, Aspartic acid and Lysine.
-
Aspartimide Formation: In peptides, Asp residues can form a cyclic aspartimide intermediate, especially when the following amino acid has a small side chain.[3] This intermediate can then hydrolyze to form either the original Asp-linked peptide or an iso-Aspartyl (iso-Asp) peptide, where the peptide bond is formed with the beta-carboxyl group of the Asp side chain.
Q2: How does the pH of the buffer solution affect the stability of the this compound dipeptide?
A2: The pH of the buffer solution is a critical factor influencing the stability of the this compound dipeptide.
-
Alkaline pH (pH > 7): Higher pH generally accelerates the rate of intramolecular cyclization to form a lactam. The deprotonated epsilon-amino group of Lysine is a more potent nucleophile, leading to a faster reaction with the Aspartic acid side chain.
-
Acidic pH (pH < 6): Under acidic conditions, the rate of cyclization is generally slower as the epsilon-amino group of Lysine is protonated (ε-NH3+), reducing its nucleophilicity. However, acid-catalyzed hydrolysis of the peptide bond can become a more prominent degradation pathway.
-
Neutral pH (pH ≈ 7): At neutral pH, a balance between cyclization and hydrolysis exists. The rate of degradation is often at a minimum in the slightly acidic to neutral pH range.
Q3: Which buffer systems are recommended for maintaining the stability of the this compound dipeptide?
A3: The choice of buffer can influence the rate of degradation. While specific quantitative data for the this compound dipeptide is limited, general recommendations for peptide stability suggest:
-
Citrate Buffer (pH 3-6): Often a good choice for maintaining peptide stability in the acidic range, where cyclization is minimized.
-
Phosphate Buffer (pH 6-8): Commonly used for physiological pH ranges. However, buffer catalysis can sometimes be observed, potentially increasing the degradation rate compared to other buffers at the same pH.
-
Acetate Buffer (pH 4-5.5): Another suitable option for acidic conditions to minimize degradation.
It is crucial to perform a pH-rate stability study for your specific application to determine the optimal buffer and pH conditions.
Q4: Can the degradation of the this compound dipeptide be monitored experimentally?
A4: Yes, the degradation of the this compound dipeptide can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method can separate the intact this compound dipeptide from its degradation products, such as the cyclic lactam and the individual amino acids. Quantification is typically achieved by integrating the peak areas of the components over time.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Rapid loss of this compound dipeptide concentration in solution. | Intramolecular cyclization to form a lactam, especially at neutral to alkaline pH. | 1. Lower the pH: Adjust the buffer pH to a more acidic range (e.g., pH 4-5) to slow down the cyclization rate. 2. Optimize Temperature: Store the solution at lower temperatures (e.g., 2-8°C or frozen) to decrease the rate of all chemical reactions. |
| Appearance of a new, unexpected peak in the HPLC chromatogram. | Formation of a cyclic lactam or an iso-Aspartyl isomer. | 1. Characterize the new peak: Use mass spectrometry (MS) to identify the mass of the new species. A mass loss of 18 Da from the parent dipeptide suggests lactam formation. 2. Perform a pH-dependent study: Analyze the rate of formation of the new peak at different pH values. Accelerated formation at higher pH is characteristic of lactam cyclization. |
| Poor recovery of the dipeptide from the solution. | Adsorption to the surface of the storage container. | 1. Use low-binding tubes: Utilize polypropylene or silanized glass vials to minimize surface adsorption. 2. Include excipients: In some cases, the addition of a small amount of a non-ionic surfactant can help prevent adsorption. |
| Inconsistent stability results between experiments. | Buffer variability or contamination. | 1. Prepare fresh buffers: Always use freshly prepared buffers from high-purity reagents. 2. Control for metal ions: Trace metal ion contamination can sometimes catalyze degradation. Consider using a chelating agent like EDTA if metal-catalyzed oxidation is a possibility. |
Data Presentation
Table 1: Illustrative Stability of this compound Dipeptide in Different Buffer Solutions at 37°C
Disclaimer: The following data is illustrative and based on general principles of peptide degradation. Actual degradation rates should be determined experimentally.
| Buffer System (50 mM) | pH | Estimated Half-life (t½) in Days | Primary Degradation Product(s) |
| Citrate | 4.0 | > 30 | Peptide Bond Hydrolysis |
| Citrate | 5.0 | 20 - 30 | Peptide Bond Hydrolysis, Lactam Formation |
| Phosphate | 6.0 | 10 - 20 | Lactam Formation, Peptide Bond Hydrolysis |
| Phosphate | 7.0 | 5 - 10 | Lactam Formation |
| Borate | 8.0 | 1 - 5 | Lactam Formation |
| Borate | 9.0 | < 1 | Lactam Formation |
Experimental Protocols
Protocol 1: pH-Rate Stability Study of this compound Dipeptide
Objective: To determine the stability of the this compound dipeptide across a range of pH values in different buffer systems.
Materials:
-
This compound dipeptide (lyophilized powder)
-
Buffer salts (e.g., sodium citrate, sodium phosphate, sodium borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
High-purity water
-
HPLC system with a C18 column
-
pH meter
-
Incubator or water bath
Methodology:
-
Buffer Preparation:
-
Prepare a series of 50 mM buffer solutions at different pH values (e.g., Citrate pH 4.0, 5.0; Phosphate pH 6.0, 7.0; Borate pH 8.0, 9.0).
-
Ensure the final pH of each buffer is accurately measured and adjusted.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound dipeptide in high-purity water at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution into each buffer to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Aliquot the samples into sealed, low-binding vials.
-
Incubate the vials at a constant temperature (e.g., 37°C or 40°C) to accelerate degradation.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each sample.
-
Immediately quench any further reaction by freezing the aliquot at -20°C or by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
-
HPLC Analysis:
-
Analyze the samples by RP-HPLC. A typical method would involve:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 220 nm
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound dipeptide at each time point.
-
Calculate the percentage of the dipeptide remaining relative to the initial time point (t=0).
-
Plot the natural logarithm of the percentage remaining versus time. The degradation rate constant (k) can be determined from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
Caption: Primary degradation pathways of the this compound dipeptide.
Caption: Workflow for an this compound dipeptide pH-rate stability study.
References
Troubleshooting low yield in Asp-Lys peptide synthesis
Welcome to the Technical Support Center for Asp-Lys peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of peptides containing Aspartyl-Lysine (this compound) sequences.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of peptides containing Aspartic acid (Asp)?
A major cause of low yield is the formation of aspartimide, a cyclic side product. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is particularly favored under the basic conditions used for Fmoc group removal (e.g., piperidine treatment).[1] The resulting aspartimide can lead to several byproducts, including α- and β-aspartyl peptides and racemized D-aspartyl peptides, which are often difficult to separate from the target peptide, thereby reducing the overall yield.[1]
Q2: Which sequences are most susceptible to aspartimide formation?
Sequences where Asp is followed by a small, sterically unhindered amino acid are highly prone to aspartimide formation. The most problematic sequences include:
-
Asp-Gly (D-G) : This is the most notorious sequence for this side reaction due to the lack of steric hindrance from Glycine.[2]
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Ala (D-A)
Q3: How can I minimize aspartimide formation?
Several strategies can be employed to suppress aspartimide formation:
-
Use of specialized Asp protecting groups: Utilizing bulkier side-chain protecting groups on the Asp residue can sterically hinder the cyclization reaction. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH, which have shown significant reduction in aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.
-
Modification of deprotection conditions: Adding an acidic additive, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can help neutralize the basicity and reduce the rate of aspartimide formation.
-
Lowering the temperature: Since aspartimide formation is accelerated at higher temperatures, conducting the synthesis at a lower temperature can be beneficial.
Q4: My peptide contains multiple Lysine (Lys) residues. Are there specific issues I should be aware of?
When synthesizing peptides with multiple Lys residues, the primary concern is ensuring complete and efficient protection of the ε-amino group of the Lys side chain to prevent side reactions and the formation of branched peptides. The most commonly used protecting group for this purpose in Fmoc-based synthesis is the tert-butoxycarbonyl (Boc) group (i.e., Fmoc-Lys(Boc)-OH). While generally robust, steric hindrance can sometimes be an issue during coupling, especially in sequences with multiple adjacent Lys residues.
Troubleshooting Guides
Issue 1: Low final yield with significant impurity peaks in HPLC.
This is a common problem that can stem from several sources. The following guide provides a systematic approach to troubleshooting.
Step 1: Analyze the Crude Product by Mass Spectrometry (MS)
-
Observation: Presence of masses corresponding to the target peptide minus one or more amino acids (deletion sequences).
-
Possible Cause: Incomplete coupling of one or more amino acids.
-
Solution:
-
Double Couple: Perform a second coupling step for the amino acid that was likely deleted. This is particularly useful for sterically hindered amino acids.
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent like HATU or HCTU, especially for difficult couplings.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.
-
-
Observation: Presence of masses corresponding to truncated sequences (peptide chains that stopped growing).
-
Possible Cause: Incomplete Fmoc deprotection.
-
Solution:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.
-
Use a Stronger Deprotection Reagent: For "difficult" sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). However, be cautious as DBU can accelerate aspartimide formation.
-
-
Observation: Presence of masses identical to the target peptide but with different HPLC retention times.
-
Possible Cause: Aspartimide formation leading to the creation of β-aspartyl peptides or racemized products.
-
Solution:
-
Implement strategies to minimize aspartimide formation as described in the FAQs (Q3).
-
Issue 2: Peptide aggregation during synthesis.
Peptide aggregation on the resin can block reactive sites, leading to incomplete coupling and deprotection. This is common in hydrophobic sequences or those prone to forming secondary structures.
-
Symptoms:
-
Clumping of the resin.
-
Slow or difficult solvent flow during washing steps.
-
Broadening of the deprotection peak in real-time UV monitoring.
-
-
Solutions:
-
Change the Synthesis Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for some aggregating sequences.
-
Incorporate Backbone Protection: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.
-
Data Summary
The choice of protecting group for the Aspartic acid side chain has a significant impact on preventing the formation of aspartimide and its related byproducts, thereby improving the final peptide yield.
| Protecting Group on Asp | Model Peptide | Treatment | % Desired Peptide | % Aspartimide Byproducts | Reference |
| OtBu | VKDGYI | 20% Piperidine/DMF, 200 min | Low | High | |
| OMpe | VKDGYI | 20% Piperidine/DMF, 200 min | Moderate | Moderate | |
| OBno | VKDGYI | 20% Piperidine/DMF, 200 min | High | Almost Undetectable |
This table summarizes qualitative findings from comparative studies. Actual percentages can vary based on the specific sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the resin gently for 20 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 times for 1 minute each) to remove residual piperidine and the cleaved Fmoc-adduct.
Protocol 2: Coupling using HBTU/DIPEA
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling (see Protocol 3).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times).
Protocol 3: Kaiser Test for Free Primary Amines
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin, indicating incomplete coupling.
-
Sample Preparation: Take a small sample of resin beads (approx. 5 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) 0.001 M KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads will turn a deep blue color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads will remain colorless or turn a yellowish/brown color.
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Aspartimide formation side reaction pathway.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle.
References
Technical Support Center: Crude Asp-Lys Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the solid-phase synthesis of Aspartyl-Lysine (Asp-Lys) peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the solid-phase synthesis of this compound peptides?
A1: During the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides containing this compound sequences, several common impurities can arise. These include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1]
-
Insertion Sequences: Peptides with an additional amino acid, often resulting from the inefficient removal of excess activated amino acids.
-
Aspartimide-Related Impurities: A significant side reaction for peptides containing aspartic acid, leading to the formation of a succinimide intermediate.[2][3][4][5] This intermediate can then lead to the formation of α- and β-aspartyl peptides, as well as racemized D-Asp isomers, which are often difficult to separate from the desired product.
-
Incomplete Deprotection: Residual protecting groups (e.g., Fmoc, tBu) remaining on the peptide after cleavage from the resin.
-
Oxidation Products: Particularly relevant if the sequence contains methionine or tryptophan residues.
-
Racemization: Epimerization of amino acid chiral centers, with aspartic acid being particularly susceptible through the aspartimide pathway.
Q2: My HPLC chromatogram of the crude this compound peptide shows multiple unexpected peaks close to the main product peak. What could be the cause?
A2: The presence of multiple peaks near the main product in an HPLC chromatogram is a common observation for crude peptides and can be attributed to several of the impurities mentioned in Q1. For this compound peptides, aspartimide formation is a likely culprit, as the resulting α- and β-aspartyl isomers, along with their diastereomers, often have very similar retention times to the target peptide. Deletion sequences, particularly those involving a single amino acid, can also co-elute or elute very close to the main peak. Mass spectrometry is essential for differentiating these impurities based on their molecular weights.
Q3: My mass spectrometry (MS) data shows a peak with the correct mass for my target this compound peptide, but the HPLC purity is low. Why is this?
A3: This scenario strongly suggests the presence of isomeric impurities, which have the same mass as the target peptide but different structures. For this compound peptides, the primary suspects are diastereomers resulting from the racemization of the aspartic acid residue via aspartimide formation. These isomers will have an identical mass but can often be separated by high-resolution HPLC. It is also possible, though less common, that other amino acids in the sequence have undergone racemization.
Troubleshooting Guides
Issue 1: Identification of Aspartimide-Related Impurities
Symptoms:
-
Appearance of one or more unexpected peaks in the HPLC chromatogram, often with poor resolution from the main peak.
-
Mass spectrometry data may show peaks with the same mass as the target peptide, corresponding to isomeric byproducts.
-
Fragmentation analysis (MS/MS) may be required to confirm the presence of β-aspartyl linkages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
Mitigation Strategies for Aspartimide Formation:
| Strategy | Description | Key Considerations |
| Use of Sterically Hindered Protecting Groups | Replace the standard tert-butyl (tBu) side-chain protecting group on Asp with bulkier alternatives like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die). | These protecting groups can sterically hinder the formation of the succinimide ring. |
| Modified Fmoc Deprotection | Add an acidic additive, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution. | The acidic additive can help to protonate the backbone amide, reducing its nucleophilicity. |
| Use of Weaker Bases | Employ a weaker base, such as piperazine, for the Fmoc deprotection step instead of piperidine. | A weaker base can slow down the rate of aspartimide formation. |
| Backbone Protection | Introduce a protecting group on the backbone amide nitrogen of the residue following the aspartic acid. | This physically prevents the cyclization reaction from occurring. |
Issue 2: Detection of Deletion and Insertion Sequences
Symptoms:
-
HPLC chromatogram shows peaks eluting earlier (often deletion) or later (often insertion) than the main product.
-
Mass spectrometry reveals peaks with masses corresponding to the target peptide minus or plus the mass of one or more amino acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deletion/insertion sequences.
Mitigation Strategies for Deletion and Insertion Sequences:
| Strategy | Description | Key Considerations |
| Optimize Coupling Reactions | For difficult couplings, consider double coupling or using a more potent coupling reagent like HATU. | Ensure sufficient equivalents of amino acid and coupling reagents are used. |
| Ensure Complete Deprotection | Extend the Fmoc deprotection time or perform a second deprotection step, especially for sterically hindered amino acids. | Monitor deprotection using a method like the Kaiser test. |
| Thorough Washing | Implement a rigorous washing protocol after each coupling and deprotection step to remove excess reagents and byproducts. | Use high-quality solvents for washing. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Crude this compound Peptides
This protocol outlines a general method for the analysis of crude this compound peptides to identify potential impurities.
1. Sample Preparation:
- Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL.
- Vortex briefly and centrifuge to pellet any insoluble material.
2. HPLC-MS Conditions:
- Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 50% Mobile Phase B over 30-45 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific this compound peptide.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-60°C to improve peak shape.
- UV Detection: 214 nm and 280 nm.
- MS Detector: Electrospray ionization (ESI) in positive ion mode.
- MS Scan Range: A range that covers the expected charge states of the target peptide and potential impurities (e.g., m/z 300-2000).
3. Data Analysis:
- Integrate the peaks in the UV chromatogram to determine the relative purity of the crude peptide.
- Examine the mass spectrum of each peak to identify its molecular weight.
- Compare the observed masses with the theoretical masses of the target peptide and potential impurities (see data presentation table below).
- For co-eluting peaks or peaks with the same mass as the target, perform MS/MS fragmentation to confirm the peptide sequence and identify any modifications or isomeric forms.
Protocol 2: Quantification of Racemization by Chiral Amino Acid Analysis
This protocol provides a method to determine the extent of aspartic acid racemization.
1. Peptide Hydrolysis:
- Hydrolyze a sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To correct for hydrolysis-induced racemization, a parallel hydrolysis in deuterated acid (6 M DCl in D₂O) can be performed.
2. Sample Preparation:
- Dry the hydrolysate to remove the acid.
- Re-dissolve the amino acid mixture in a suitable buffer for HPLC analysis.
3. Chiral HPLC Analysis:
- Column: A chiral HPLC column capable of separating D- and L-amino acid enantiomers.
- Mobile Phase: An appropriate mobile phase for the chosen chiral column, as recommended by the manufacturer.
- Detection: UV or fluorescence detection after derivatization, or mass spectrometry.
4. Data Analysis:
- Inject D- and L-Asp standards to determine their retention times.
- Inject the hydrolyzed peptide sample and integrate the peak areas for the D- and L-Asp enantiomers.
- Calculate the percentage of D-Asp to determine the extent of racemization.
Data Presentation
Table 1: Common Impurities in this compound Peptide Synthesis and their Mass Differences
| Impurity Type | Description | Mass Change from Target Peptide |
| Deletion | Missing an Asp residue | -115.03 Da |
| Missing a Lys residue | -128.09 Da | |
| Insertion | Additional Asp residue | +115.03 Da |
| Additional Lys residue | +128.09 Da | |
| Aspartimide Formation | Formation of a succinimide ring | -18.01 Da (loss of H₂O) |
| α- to β-Aspartyl Isomer | Rearrangement of the peptide backbone | 0 Da (isomeric) |
| D-Aspartyl Diastereomer | Racemization of the Asp α-carbon | 0 Da (isomeric) |
| Incomplete Deprotection | Residual tBu group on Asp | +56.06 Da |
| Residual Fmoc group on N-terminus or Lys | +222.08 Da |
Experimental Workflow for Impurity Identification:
Caption: General experimental workflow for impurity identification.
References
Technical Support Center: Mass Spectrometry of Asp-Lys Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of peptides containing Aspartic Acid (Asp) and Lysine (Lys).
Frequently Asked Questions (FAQs)
Q1: My Asp-Lys containing peptide shows a poor signal or no signal at all in the mass spectrum. What are the potential causes and solutions?
A1: Poor signal intensity for peptides rich in charged residues like Asp and Lys can stem from several factors. Highly charged peptides may be difficult to analyze.[1] Consider the following troubleshooting steps:
-
Sample Preparation: Ensure the sample is adequately desalted. High salt concentrations can suppress ionization. Use C18 ZipTips or similar reversed-phase cleanup methods. For highly charged or cross-linked peptides, solubility can be an issue; ensure the peptide is fully dissolved in a suitable solvent, such as 50% acetonitrile/water.[1][2]
-
Ionization Source Optimization: Tune the electrospray ionization (ESI) source parameters. For peptides with multiple charged residues, optimizing voltages can be critical to achieving stable spray and efficient ionization.[3]
-
Matrix Selection (for MALDI): If using MALDI-TOF, the choice of matrix is crucial. For a highly charged peptide, you may need to screen multiple matrices (e.g., DHB, alpha-cyano-4-hydroxycinnamic acid, sinapinic acid) and sample-to-matrix ratios.[1]
Q2: I am observing a peak with the same mass as my target peptide but with a different retention time in my LC-MS analysis. What is happening?
A2: This is a classic sign of aspartimide formation, especially if your peptide contains an Asp-Gly or Asp-Ser sequence. The aspartimide intermediate can hydrolyze to form either the native aspartate or an iso-aspartate residue. These are structural isomers with the same mass but different chromatographic properties.
-
Mitigation during Synthesis: Use protecting groups for Asp during peptide synthesis to minimize aspartimide formation.
-
Analytical Confirmation: To confirm, you can collect the two peaks and subject them to MS/MS fragmentation. While the fragmentation patterns may be similar, subtle differences can help distinguish the isomers.
Q3: My MS/MS spectrum for an this compound peptide is complex and difficult to interpret, with unexpected fragment ions. What could be the cause?
A3: The fragmentation of peptides containing Asp and Lys can be influenced by several factors:
-
"Asp-Effect": In negative ion mode, preferential cleavage C-terminal to Asp residues is a known phenomenon. In positive ion mode, the presence of the acidic Asp residue can also influence fragmentation pathways.
-
Lysine's Influence: As a basic residue, Lysine plays a key role in the "mobile proton" model of peptide fragmentation, influencing which bonds are preferentially cleaved.
-
Sequence Scrambling: Gas-phase rearrangement or sequence scrambling can occur during CID, leading to fragment ions that do not correspond to the expected linear sequence. This can be more prevalent with certain sequences and charge states.
-
Side Reactions: Side reactions during synthesis can lead to modifications that alter the fragmentation pattern.
Q4: I see a mass shift of +1 Da in my this compound peptide. What is the likely cause?
A4: A +1 Da mass shift is often due to the deamidation of an Asparagine (Asn) residue to Aspartic Acid (Asp). If your intended sequence contains Asn, this is a very common modification. This can also lead to the formation of iso-Asp, resulting in chromatographic separation of the modified peptides.
Troubleshooting Guides
Guide 1: Poor Signal Intensity and Ion Suppression
This guide provides a systematic approach to troubleshooting low signal intensity for this compound peptides.
| Symptom | Potential Cause | Recommended Action |
| Low signal-to-noise ratio | Ion suppression from salts or contaminants. | Desalt the sample using a C18 ZipTip. Ensure high-purity solvents and water are used for sample preparation and LC mobile phases. |
| Poor ionization efficiency. | Optimize ESI source parameters (e.g., spray voltage, capillary temperature). For highly charged peptides, consider using a nano-ESI source for improved sensitivity. | |
| Sample loss during preparation. | For complex samples, consider adding a standard peptide to monitor recovery throughout the sample preparation workflow. | |
| No signal observed | Incomplete sample dissolution. | Verify the solubility of the peptide in the chosen solvent. Highly charged or cross-linked peptides may require different solvent compositions. |
| Instrument malfunction. | Calibrate the mass spectrometer and check its performance with a standard peptide mix. |
Guide 2: Unexpected Peaks and Mass Shifts
This table helps identify the source of unexpected peaks in your mass spectrum.
| Observation | Potential Cause | Diagnostic Action |
| Peak with identical mass, different retention time | Aspartimide formation leading to iso-Asp. | Perform MS/MS on both peaks to look for subtle fragmentation differences. |
| Mass increase of +16 Da | Oxidation of Methionine or Cysteine. | MS/MS will localize the +16 Da shift to the fragment ions containing the oxidized residue. |
| Mass decrease of -18 Da | Pyroglutamate formation from N-terminal Gln or Glu, or water loss from Ser/Thr. | Confirm with MS/MS sequencing. |
| Mass increase of +1 Da | Deamidation of Asparagine to Aspartic Acid. | Check the peptide sequence for Asn residues. |
| Multiple unexpected peaks | Byproducts from peptide synthesis or degradation. | Systematically analyze the mass differences to identify common side reactions like incomplete deprotection or deletions. |
Experimental Protocols
Protocol 1: Desalting of a Peptide Sample using a C18 ZipTip
-
Conditioning: Wet the C18 resin in the ZipTip by aspirating and dispensing 10 µL of 100% acetonitrile three times.
-
Equilibration: Equilibrate the resin by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.
-
Binding: Slowly aspirate and dispense your peptide sample (dissolved in 0.1% formic acid) through the ZipTip for 10-15 cycles to allow the peptide to bind to the resin.
-
Washing: Wash the resin by aspirating and dispensing 10 µL of 0.1% formic acid in water five times to remove salts and other hydrophilic contaminants.
-
Elution: Elute the desalted peptide by aspirating and dispensing 10 µL of 50% acetonitrile/0.1% formic acid in water into a clean tube. Repeat the elution step to ensure complete recovery.
Protocol 2: Basic Workflow for Identifying Unknown Peaks
-
High-Resolution MS: Acquire a high-resolution mass spectrum of your sample to obtain accurate masses for all observed peaks.
-
Identify Target Peptide: Locate the peak corresponding to the expected monoisotopic mass of your target peptide.
-
Calculate Mass Differences: Calculate the mass difference (Δm) between each unknown peak and the target peptide peak.
-
Hypothesize Modifications: Compare the calculated Δm values to the masses of common modifications and side products (see Troubleshooting Guide 2).
-
MS/MS Confirmation: Perform MS/MS on the unknown peaks to confirm the identity and location of the modification.
Visualizations
Caption: A logical workflow for troubleshooting poor MS signal.
Caption: The pathway of aspartimide formation and hydrolysis.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of L-Aspartyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analysis of the dipeptide L-Aspartyl-L-lysine with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of performance.
Introduction
L-Aspartyl-L-lysine is a dipeptide composed of the amino acids L-aspartic acid and L-lysine. Accurate and sensitive analysis of such dipeptides is crucial in various research areas, including proteomics, metabolomics, and drug discovery. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for peptide analysis due to its high sensitivity, specificity, and ability to provide structural information. This guide will delve into the mass spectrometric behavior of L-Aspartyl-L-lysine and compare its analysis with other established methods.
Mass Spectrometry Analysis of L-Aspartyl-L-lysine
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides like L-Aspartyl-L-lysine, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be introduced into the mass spectrometer as a protonated ion, [M+H]+.
Molecular Weight and Precursor Ion:
The molecular weight of L-Aspartyl-L-lysine is 261.28 g/mol .[1] In positive ion mode ESI-MS, it typically forms a singly protonated precursor ion [M+H]+ at an m/z of approximately 262.14.[1]
Tandem Mass Spectrometry (MS/MS) and Fragmentation:
Tandem mass spectrometry (MS/MS) is essential for structural elucidation of peptides. In this process, the precursor ion of L-Aspartyl-L-lysine is isolated and subjected to fragmentation, most commonly through collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence.
The fragmentation of peptides primarily occurs at the peptide bond, leading to the formation of b- and y-type ions. The nomenclature for peptide fragmentation designates fragments containing the N-terminus as b-ions and fragments containing the C-terminus as y-ions.
For L-Aspartyl-L-lysine (Asp-Lys), the major predicted and observed fragment ions are:
-
y1-ion: Cleavage of the peptide bond results in the y1-ion, which corresponds to the lysine residue. The calculated m/z for the y1-ion is approximately 147.11. This is a commonly observed fragment for peptides with C-terminal lysine.
-
b1-ion: The corresponding b1-ion would be the aspartic acid residue, with a calculated m/z of approximately 116.03.
-
Other Fragments: Experimental data from PubChem shows prominent fragment ions at m/z 129, 147, and 226 for the precursor ion of m/z 262.1397.[1] The ion at m/z 147 corresponds to the y1-ion (Lysine) . The ion at m/z 129 is likely due to the loss of ammonia (NH3) and water (H2O) from the lysine side chain and carboxylic acid group. The fragment at m/z 226 could arise from the neutral loss of ammonia from the precursor ion.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the LC-MS/MS analysis of L-Aspartyl-L-lysine.
Comparison with Alternative Analytical Methods
While LC-MS/MS is a dominant technique, other methods can also be employed for the analysis of dipeptides.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and specificity, provides structural information, suitable for complex matrices. | Higher instrument cost, requires expertise for data interpretation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity on a stationary phase, with detection by UV absorbance of the peptide bond. | Lower cost, robust and widely available. | Lower sensitivity and specificity compared to MS, does not provide structural information beyond retention time, may require derivatization for enhanced detection. |
| Capillary Electrophoresis (CE) - MS | Separation based on electrophoretic mobility in a capillary, coupled to a mass spectrometer. | High separation efficiency, suitable for small sample volumes, can separate isomers. | Can be less robust than HPLC, sensitivity can be lower without preconcentration techniques. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the analysis of amino acids and dipeptides using different techniques. It is important to note that specific performance will depend on the exact instrumentation and experimental conditions.
| Parameter | LC-MS/MS | HPLC-UV | CE-MS |
| Limit of Detection (LOD) | Low nM to pM range | µM range | Low nM to high pM range |
| Limit of Quantification (LOQ) | nM to pM range | µM range | nM range |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <10% | <15% |
Detailed Experimental Protocols
LC-MS/MS Protocol for L-Aspartyl-L-lysine
-
Sample Preparation: Dissolve L-Aspartyl-L-lysine in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a concentration of 1 µg/mL.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MS1 Scan Range: m/z 100-500.
-
Precursor Ion Selection: m/z 262.14 for MS/MS.
-
Collision Energy: Optimized for fragmentation (e.g., 20-30 eV).
-
MS2 Scan Range: m/z 50-300.
-
HPLC-UV Protocol for Dipeptide Analysis
-
Sample Preparation: Dissolve the dipeptide sample in the initial mobile phase.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to separate the dipeptide from impurities (e.g., 5-60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm (for the peptide bond).
-
CE-MS Protocol for Dipeptide Analysis
-
Sample Preparation: Dissolve the dipeptide sample in the background electrolyte (BGE).
-
Capillary Electrophoresis:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm length).
-
Background Electrolyte (BGE): e.g., 50 mM ammonium acetate, pH 7.0.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25 kV.
-
-
Mass Spectrometry:
-
Interface: Sheath-liquid interface.
-
Sheath Liquid: e.g., 1:1 methanol:water with 0.1% formic acid.
-
Ionization: ESI, positive mode.
-
MS parameters: Similar to LC-MS/MS.
-
Signaling Pathways and Logical Relationships
The fragmentation of L-Aspartyl-L-lysine in a tandem mass spectrometer follows a logical pathway based on the principles of peptide fragmentation.
Caption: Fragmentation pathway of L-Aspartyl-L-lysine in CID-MS/MS.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as the premier technique for the analysis of L-Aspartyl-L-lysine, offering unparalleled sensitivity, specificity, and structural information. While alternative methods like HPLC-UV and CE-MS have their merits in terms of cost-effectiveness and separation efficiency for specific applications, they generally lack the comprehensive analytical power of mass spectrometry. The choice of analytical method should be guided by the specific requirements of the research, including the need for structural confirmation, the complexity of the sample matrix, and the required sensitivity. This guide provides the foundational information for researchers to make informed decisions regarding the analysis of L-Aspartyl-L-lysine and similar dipeptides.
References
Unlocking Covalent Linkages: A Guide to NMR Spectroscopy for Asp-Lys Isopeptide Bond Elucidation
For researchers, scientists, and drug development professionals, the precise characterization of protein structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of aspartate-lysine (Asp-Lys) isopeptide bonds, a critical covalent crosslink that imparts exceptional stability to proteins such as bacterial adhesins.
This guide delves into the key NMR methodologies, presenting comparative data from published studies and detailed experimental protocols to aid in the design and interpretation of experiments aimed at identifying and characterizing these unique protein modifications.
The Challenge of the Isopeptide Bond
Unlike canonical peptide bonds that form the backbone of a protein, an isopeptide bond is an amide linkage between the side chain of one amino acid and the side chain or terminus of another. The this compound isopeptide bond, specifically, forms between the γ-carboxyl group of an aspartic acid residue and the ε-amino group of a lysine residue. This covalent linkage plays a crucial role in the stability and function of various proteins, particularly in the surface proteins of Gram-positive bacteria where it contributes to their resistance to chemical, thermal, and mechanical stress[1][2]. The identification and structural characterization of these bonds are therefore essential for understanding protein function and for the development of novel therapeutics.
NMR Spectroscopy: A Powerful Tool for Covalent Structure Determination
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on protein structure and dynamics in solution[3]. It is uniquely suited for the identification of covalent linkages like the this compound isopeptide bond through the observation of through-bond scalar couplings and through-space dipolar couplings between specific nuclei.
Key NMR Experiments for Isopeptide Bond Identification
The definitive identification of an this compound isopeptide bond by NMR relies on a suite of multidimensional heteronuclear experiments. The most critical of these are the HNCACB and CBCA(CO)NH experiments, which are typically used for backbone resonance assignment but can be adapted to trace the connectivity through the side chains involved in the isopeptide linkage[4].
-
HNCACB (Heteronuclear Nitrogen-Carbon Alpha/Beta Correlation): This 3D experiment correlates the amide proton and nitrogen (¹H and ¹⁵N) of a residue with the α- and β-carbon (¹³Cα and ¹³Cβ) chemical shifts of the same residue and the preceding residue. In the case of an this compound isopeptide bond, a crucial set of correlations is observed from the isopeptide amide proton (on the Lys side chain) to the carbons of the Aspartate residue.
-
CBCA(CO)NH (Carbon Beta/Alpha (Carbonyl) Nitrogen-Hydrogen Correlation): This 3D experiment correlates the amide proton and nitrogen of a residue with the ¹³Cα and ¹³Cβ chemical shifts of the preceding residue. This experiment is used in conjunction with the HNCACB to confirm the sequential connectivity and unambiguously identify the isopeptide linkage.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment provides a fingerprint of the protein, with each peak corresponding to a backbone or side-chain amide group. The isopeptide amide group often exhibits a unique chemical shift in the ¹H-¹⁵N HSQC spectrum, frequently appearing in an uncongested region, making it a useful diagnostic marker[4].
Quantitative Data Comparison: Chemical Shift Signatures
The formation of an this compound isopeptide bond results in a unique chemical environment for the involved atoms, leading to characteristic chemical shifts that differ from those of standard peptide bonds or unmodified Asp and Lys residues. The following table summarizes key chemical shift data from a study on the CnaB2 domain of Streptococcus pyogenes, which contains a spontaneous this compound isopeptide bond, and compares them to typical random coil values.
| Atom | Observed Chemical Shift (ppm) in CnaB2 (this compound Isopeptide) | Typical Random Coil Chemical Shift (ppm) | Notes |
| Isopeptide Amide | |||
| Lys Hζ (NH) | ~6.0 | ~7.7 (for side-chain NH3+) | A significant upfield shift is a hallmark of the isopeptide bond, likely due to the unique electronic environment and shielding effects within the protein structure. This peak is often well-resolved in the ¹H-¹⁵N HSQC spectrum. |
| Lys Nζ | Not explicitly reported, but distinct from standard Lys Nζ | ~30.2 (protonated) | The chemical shift of the nitrogen in the isopeptide bond will differ significantly from the protonated side-chain amine of a standard lysine residue. |
| Lysine Side Chain | |||
| Lys Cε | ~42.0 | ~41.6 | The Cε of lysine, now adjacent to the isopeptide nitrogen, shows a chemical shift that can be distinguished from its typical value. |
| Lys Cδ | ~28.0 | ~28.3 | |
| Aspartate Side Chain | |||
| Asp Cγ | Not explicitly reported, but forms the carbonyl of the isopeptide bond | ~178.6 | This carbon is now a carbonyl carbon within the isopeptide bond, and its chemical shift will be in the carbonyl region, distinct from the carboxylate carbon of an unmodified aspartate. |
| Asp Cβ | ~42.0 | ~41.2 | The Cβ of aspartate, adjacent to the newly formed isopeptide carbonyl, will also exhibit a characteristic chemical shift. |
Experimental Protocols
The successful NMR characterization of an this compound isopeptide bond requires careful sample preparation and the acquisition of a specific set of NMR experiments.
Sample Preparation
-
Protein Expression and Purification: The protein of interest is typically overexpressed in E. coli or another suitable expression system. To enable the necessary heteronuclear NMR experiments, the protein must be isotopically labeled with ¹⁵N and ¹³C. This is achieved by growing the expression host in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.
-
Sample Conditions: The purified, isotopically labeled protein is then buffer-exchanged into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). A small percentage of D₂O (5-10%) is added for the deuterium lock. The final protein concentration for NMR should ideally be in the range of 0.5-1.0 mM.
NMR Data Acquisition
A standard suite of triple-resonance NMR experiments is acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe. The key experiments for isopeptide bond identification include:
-
2D ¹H-¹⁵N HSQC
-
3D HNCACB
-
3D CBCA(CO)NH
-
3D HNCO
-
3D HN(CA)CO
-
3D HCCH-TOCSY (for side-chain assignments)
-
3D ¹⁵N-edited NOESY-HSQC (for through-space correlations and structural restraints)
The data are processed using standard NMR software (e.g., NMRPipe) and analyzed using software such as CCPNmr Analysis or SPARKY.
Visualizing the Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key NMR correlations for the elucidation of an this compound isopeptide bond.
References
A Comparative Analysis of Asp-Lys and Lys-Asp Dipeptides for Research and Drug Development
An in-depth guide for researchers, scientists, and drug development professionals on the distinct physicochemical and biological properties of the isomeric dipeptides, Aspartyl-Lysine (Asp-Lys) and Lysyl-Aspartate (Lys-Asp).
The sequential arrangement of amino acids in a peptide chain, even in a simple dipeptide, can significantly alter its chemical and biological characteristics. This guide provides a comprehensive comparison of the isomeric dipeptides this compound and Lys-Asp, offering insights into their structural, functional, and potential therapeutic distinctions. While sharing the same molecular formula and weight, the N-terminal and C-terminal positioning of aspartic acid and lysine imparts unique properties to each molecule.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound (Aspartyl-Lysine) | Lys-Asp (Lysyl-Aspartate) |
| Molecular Formula | C₁₀H₁₉N₃O₅ | C₁₀H₁₉N₃O₅ |
| Molecular Weight | ~261.28 g/mol | ~261.28 g/mol [1] |
| Isoelectric Point (pI) | Estimated to be lower than Lys-Asp | Estimated to be higher than this compound |
| Solubility | Dependent on pH, expected to be higher at pH values away from its pI. | Dependent on pH, expected to be higher at pH values away from its pI. |
Biological Activities: Emerging Functional Differences
Current research suggests divergent biological roles for this compound and Lys-Asp, highlighting the importance of amino acid sequence in determining function.
This compound: A Potential Modulator of Protein Function and Blood Pressure
Studies have indicated that the specific pairing of aspartic acid and lysine can play a role in protein architecture and function. The presence of an this compound sequence can influence the topology of membrane proteins and affect protein translocation processes. Furthermore, peptides containing the this compound motif have been investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors.[2][3][4] ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a common strategy for treating hypertension. The this compound-Ile-His-Pro peptide, for instance, has demonstrated significant ACE-inhibitory activity.[2]
Lys-Asp: A Metabolite with Potential Roles in Taste Perception
Lys-Asp is recognized as a metabolite in biological systems. While its specific metabolic pathways and functions are still under investigation, peptides containing lysine and aspartic acid have been associated with taste modulation, particularly umami and salty tastes. The arrangement of basic and acidic residues within a peptide can influence its interaction with taste receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of this compound and Lys-Asp.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. Lys-Asp | C10H19N3O5 | CID 6426943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ACE-inhibitory activity and structural properties of peptide this compound-Ile-His-Pro [beta-CN f(47-51)]. Study of the peptide forms synthesized by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifibrotic peptide N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): opportunities for angiotensin-converting enzyme inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Iso-Asp-Lys Impurities in Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
The formation of isoaspartate (isoAsp) from aspartic acid (Asp) or asparagine (Asn) residues is a common post-translational modification that can impact the efficacy and safety of therapeutic proteins.[1][2][3] This guide provides a comparative overview of key analytical methods used to detect, quantify, and characterize iso-Asp-Lys impurities, with a focus on providing supporting experimental data and detailed protocols.
Introduction to Iso-Asp-Lys Impurities
Isoaspartate is a structural isomer of aspartate, formed non-enzymatically through a succinimide intermediate.[1][2] This modification introduces a methylene group into the peptide backbone, which can alter the protein's structure, and in turn, its biological activity. In therapeutic monoclonal antibodies (mAbs), the formation of isoAsp in the complementarity-determining regions (CDRs) can lead to a decrease in antigen binding and overall efficacy. Given the potential impact on drug performance and patient safety, robust analytical methods for the characterization of these impurities are critical.
The formation of isoaspartyl peptide bonds is a prevalent form of non-enzymatic degradation of peptides and proteins under mild conditions. This process is initiated when certain Asn-Xaa and Asp-Xaa sequences undergo a spontaneous intramolecular rearrangement to create a succinimide intermediate. This intermediate subsequently hydrolyzes to produce a mixture of isoAsp-Xaa and Asp-Xaa linkages, typically in a ratio of approximately 2:1 to 3:1.
Formation Pathway of Isoaspartate
Caption: Formation of isoaspartate via a succinimide intermediate.
Comparison of Analytical Methods
The characterization of iso-Asp-Lys impurities is challenging because the isomerization does not change the net charge or mass of the molecule, making separation and detection difficult. Several analytical techniques have been developed to overcome these challenges. The following table summarizes and compares the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Peptide Mapping with RP-HPLC and Mass Spectrometry | Enzymatic digestion of the protein followed by separation of the resulting peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and identification by mass spectrometry (MS). Peptides containing isoAsp often elute earlier than the unmodified peptide. | Provides site-specific information. High resolution and sensitivity. Can be coupled with advanced MS techniques like ETD for unambiguous identification. | Can be time-consuming. Potential for co-elution of peptides. Quantitation can be affected by ionization efficiency. | Low to Medium |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The structural change caused by isoAsp formation can alter the protein's surface hydrophobicity, allowing for separation. | Can be used for intact proteins or larger fragments (e.g., Fab/Fc). Non-denaturing conditions can preserve protein structure. | May not provide sufficient resolution for low levels of isoAsp. Does not provide site-specific information on its own. | Medium |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. Although isoAsp formation is charge-neutral, it can induce conformational changes that alter the pI of the protein. | Can be used for intact proteins. Well-established technique in protein characterization. | Often lacks the resolution to separate isoAsp variants effectively, especially at low levels. | Medium |
| Enzymatic Assay with PIMT | Utilizes the enzyme Protein L-isoaspartyl methyltransferase (PIMT), which specifically recognizes and methylates isoAsp residues. The reaction product can be quantified. | Highly specific for isoAsp. Can be very sensitive for global quantification. | Does not provide site-specific information. Can be an indirect measurement method. | High |
| Electron Transfer Dissociation (ETD) Mass Spectrometry | A fragmentation technique in mass spectrometry that can cleave the peptide backbone while preserving labile post-translational modifications. It generates unique fragment ions for isoAsp. | Provides unambiguous identification and localization of isoAsp residues. | Requires specialized instrumentation. Fragmentation efficiency can be variable. | Low |
| Cyclic Ion Mobility Mass Spectrometry (cIMS) | Separates ions based on their size, shape, and charge in the gas phase. The structural difference between Asp and isoAsp containing peptides can lead to different drift times. | Can distinguish between isomeric impurities without the need for synthetic standards. Provides conformational information. | A relatively new technique requiring specialized instrumentation and expertise. | Low to Medium |
Experimental Protocols
Peptide Mapping using RP-HPLC-MS
This protocol outlines a general workflow for identifying and quantifying iso-Asp-Lys impurities in a monoclonal antibody.
References
A Comparative Guide to HPLC Methods for the Separation of Asp-Lys and its Isomers
For researchers, scientists, and drug development professionals working with the dipeptide Asp-Lys and its isomers, achieving accurate and reliable separation is a critical analytical challenge. The presence of various isomeric forms, including constitutional isomers (α-Asp-Lys and β-Asp-Lys) and stereoisomers (L/D configurations), necessitates the use of highly specific and robust analytical methods. High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and versatile technique for this purpose.
This guide provides a comprehensive comparison of the most effective HPLC methods for separating this compound isomers, supported by experimental data and detailed protocols. We will delve into the principles and applications of Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Chromatography (HILIC), and Chiral HPLC, enabling you to select the optimal method for your specific analytical needs.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance characteristics of different HPLC modes for the separation of this compound isomers.
| HPLC Method | Principle of Separation | Advantages | Disadvantages | Typical Applications |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity. Isomers with different spatial arrangements of hydrophobic/hydrophilic residues can be separated. | High efficiency and resolution, excellent reproducibility, compatible with MS detection. | May require derivatization to enhance separation of highly similar isomers. Limited retention for very polar dipeptides. | Separation of α- and β-Asp-Lys isomers, separation of diastereomers after derivatization.[1][2] |
| Ion-Exchange (IEC) | Separation based on the net charge of the isomers at a given pH. The pI difference between isomers is exploited.[3] | High capacity, excellent for separating isomers with different charge states (e.g., α- vs. β-linkage).[4] | Sensitive to mobile phase pH and ionic strength, potentially longer run times, may not be suitable for MS without desalting. | Separation of α- and β-aspartyl peptides, analysis of charged dipeptides in complex matrices.[4] |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention and separation of highly polar compounds like dipeptides, complementary selectivity to RP-HPLC. | Can be sensitive to water content in the mobile phase, longer equilibration times. | Separation of hydrophilic dipeptide isomers, analysis of polar metabolites. |
| Chiral HPLC | Enantioselective interactions between the chiral stationary phase (CSP) and the enantiomers. | Direct separation of enantiomers without derivatization. | CSPs can be expensive and have specific mobile phase requirements, method development can be more complex. | Determination of enantiomeric purity, separation of L-Asp-L-Lys from its D-isomers. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for α- and β-Asp-Lys Isomers
This method is adapted from procedures used for the separation of peptides with isomeric aspartyl residues.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% B over 30 minutes. The exact gradient should be optimized based on the specific isomers and column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the this compound isomer mixture in Mobile Phase A.
-
Expected Outcome: The α- and β-isomers will exhibit different retention times due to subtle differences in their hydrophobicity and interaction with the C18 stationary phase. Typically, the more compact isomer will elute earlier.
Ion-Exchange Chromatography (IEC) for α- and β-Aspartyl-Lysine
This protocol is based on established methods for the separation of peptides with different charge states.
-
Column: Strong cation exchange (SCX) column (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 20 mM Phosphate buffer, pH 3.0.
-
Mobile Phase B: 20 mM Phosphate buffer with 1 M NaCl, pH 3.0.
-
Gradient: A linear gradient from 0% to 50% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
-
Expected Outcome: At pH 3.0, both isomers will be positively charged. However, the difference in the linkage of the aspartic acid residue (α vs. β) will result in a slight difference in the overall pKa and net charge, allowing for their separation. The isomer with the higher net positive charge will bind more strongly to the column and elute later.
Chiral HPLC for the Enantiomeric Separation of this compound
This method is a general approach for the direct separation of amino acid and dipeptide enantiomers.
-
Column: A chiral stationary phase (CSP) column, such as a cyclodextrin-based or macrocyclic antibiotic-based column. The choice of the CSP is critical and may require screening.
-
Mobile Phase: Typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The exact composition and pH will depend on the CSP. For example, a mobile phase of 0.1 M triethylammonium acetate buffer (pH 4.1) with 5% acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Expected Outcome: The different enantiomers (e.g., L-Asp-L-Lys vs. D-Asp-L-Lys) will form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and their direct separation.
Mandatory Visualization
Caption: Workflow for selecting an HPLC method for this compound isomer separation.
This decision-tree diagram provides a logical workflow for researchers to select the most appropriate HPLC method based on the type of this compound isomers they need to separate. The workflow guides the user from the initial question of the separation goal to the final selection of a suitable HPLC technique.
References
- 1. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Automated ion-exchange chromatography of alpha- and beta-aspartyl oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Asp-Lys Analogs with Modified Backbones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Aspartyl-Lysine (Asp-Lys) containing peptide analogs with modified backbones. By altering the standard peptide bond, researchers can enhance the therapeutic potential of these molecules, improving their stability, potency, and selectivity. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of relevant signaling pathways and workflows.
Introduction to Backbone Modifications
Peptide backbone modifications are a crucial strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. Common modifications include N-methylation, retro-inverso isomerization, and the introduction of aza-amino acids. These changes can profoundly impact the peptide's conformation, hydrogen bonding capacity, and susceptibility to enzymatic degradation, thereby altering its biological activity. This guide focuses on analogs of the immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg), a naturally occurring tetrapeptide that contains a Lys residue and exhibits a range of biological effects, primarily stimulating phagocytosis by macrophages and other phagocytic cells.
Comparative Biological Activity of Tuftsin Analogs
The following tables summarize the quantitative biological activity of Tuftsin and its analogs with various backbone and other modifications.
Table 1: Phagocytosis-Stimulating Activity of Tuftsin and its Analogs
| Compound | Modification | Optimal Concentration for Phagocytosis Stimulation | Relative Potency vs. Tuftsin | Reference |
| Tuftsin | None (Wild-Type) | ~100 nM | 1x | [1] |
| cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) | Cyclization | 2 nM | 50x more potent | [1][2] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D, Isomer 1) | Cyclization | ~20 nM | 5x more potent | [1][2] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D, Isomer 2) | Cyclization | Inactive | - | |
| Retro-inverso Tuftsin | Retro-inverso | Not specified for phagocytosis, but 10x more potent in anti-inflammatory assay | >10x (in anti-inflammatory activity) | |
| [O=C Thr1]-Tuftsin | N-terminal modification | Active | Similar to Tuftsin |
Table 2: Receptor Binding Affinity and Cytokine Release by Tuftsin Analogs
| Compound | Receptor | Binding Affinity (KD) | Cytokine Release | Reference |
| Tuftsin | Neuropilin-1 (NRP1) | 10.65 µmol/L | Induces TNF-α and IFN-γ release | |
| Tuftsin | ACE2 | 460 µmol/L | - | |
| Retro-inverso Tuftsin | Not specified | Not specified | Induces TNF-α and IFN-γ release at 10⁻¹⁰ M | |
| [D-Arg4]Tuftsin | Tuftsin Receptor | Low inhibition of [3H]Tuftsin binding | Low tuftsin-like activity | |
| [N-Acetyl-Thr1]Tuftsin | Tuftsin Receptor | No specific binding | Inactive |
Experimental Protocols
Phagocytosis Assay
This protocol is a general method for assessing the phagocytic activity of macrophages or neutrophils in response to Tuftsin or its analogs.
Materials:
-
Macrophage or neutrophil cell culture (e.g., RAW 264.7 or primary cells)
-
Tuftsin or its analogs
-
Fluorescently labeled particles (e.g., latex beads, zymosan, or bacteria like E. coli)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages or neutrophils in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Wash the cells with PBS and incubate them with varying concentrations of Tuftsin or its analogs for 1-2 hours at 37°C.
-
Addition of Fluorescent Particles: Add the fluorescently labeled particles to each well and incubate for an additional 1-2 hours to allow for phagocytosis.
-
Washing: Wash the cells multiple times with cold PBS to remove non-phagocytosed particles.
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of cells containing fluorescent particles and the number of particles per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence intensity corresponds to an increase in phagocytosis.
-
Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines a method to measure the oxidative burst in neutrophils in response to Tuftsin analogs using a luminol-based chemiluminescence assay.
Materials:
-
Isolated human neutrophils
-
Tuftsin or its analogs
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminometer
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood.
-
Assay Setup: In a 96-well white plate, add neutrophils, luminol, and varying concentrations of Tuftsin or its analogs.
-
Initiation of Measurement: Immediately place the plate in a luminometer and measure the baseline chemiluminescence.
-
Stimulation: For a positive control, stimulate a set of wells with PMA.
-
Data Acquisition: Measure the chemiluminescence over time (e.g., for 60-90 minutes) at 37°C. The integral of the chemiluminescence signal over time is proportional to the total ROS production.
Signaling Pathway of Tuftsin
Tuftsin exerts its biological effects by binding to the neuropilin-1 (Nrp1) receptor on the surface of immune cells. This interaction triggers a signaling cascade that involves the canonical Transforming Growth Factor-beta (TGFβ) pathway.
Caption: Tuftsin Signaling Pathway.
Experimental Workflow for Comparing Tuftsin Analogs
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of modified Tuftsin analogs.
Caption: Workflow for Tuftsin Analog Evaluation.
Conclusion
The modification of the peptide backbone is a powerful tool for enhancing the therapeutic properties of this compound containing peptides like Tuftsin. The presented data indicates that modifications such as cyclization and retro-inverso isomerization can significantly increase the potency of Tuftsin. While direct comparative data for N-methylated and aza-peptide analogs of Tuftsin is still emerging, the principles of these modifications suggest they hold promise for improving stability and modulating activity. The provided experimental protocols and workflow diagrams serve as a guide for researchers in the design and evaluation of novel peptide-based therapeutics. Further investigation into the structure-activity relationships of these modified analogs will be crucial for the development of next-generation immunomodulatory drugs.
References
A Comparative Guide to the Validation of Asp-Lys Sequences in Synthetic Peptides by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The precise sequence validation of synthetic peptides is a cornerstone of quality control in research and biopharmaceutical development. While Edman degradation has long been a gold standard for N-terminal sequencing, the presence of specific amino acid pairs, such as Aspartyl-Lysyl (Asp-Lys), can introduce significant challenges. This guide provides an objective comparison of Edman degradation with alternative methods for the validation of peptides containing the this compound sequence, supported by experimental principles and detailed protocols.
The Challenge of this compound Sequences: Isoaspartate Formation
A primary issue with this compound sequences in synthetic peptides is the propensity for the aspartic acid residue to undergo spontaneous rearrangement to form an isoaspartyl (isoAsp) residue. This occurs via a succinimide intermediate, particularly under mild conditions used during peptide synthesis and purification. The resulting isoaspartate creates a β-peptide bond in the peptide backbone, which physically obstructs the cyclization step of the Edman degradation chemistry. Consequently, the sequencing process is halted at the isoaspartyl residue.
Performance Comparison: Edman Degradation vs. Alternative Methods
The validation of peptides containing an this compound sequence necessitates methods that can either overcome the limitations of Edman degradation or provide a more comprehensive analysis of the peptide's integrity. Mass spectrometry and enzymatic assays are powerful alternatives.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | Enzymatic Assay (PIMT-based) |
| Principle | Sequential N-terminal amino acid cleavage and identification.[1][2][3] | Fragmentation of peptide ions and mass-to-charge ratio analysis.[4][5] | Enzymatic methylation of isoAsp residues followed by detection of a byproduct. |
| Success with Standard Peptides | High | High | Not applicable for sequencing |
| Success with this compound Peptides | Fails at isoAsp residues | High (can identify and locate isoAsp) | High (specifically quantifies isoAsp) |
| Detection of Isoaspartate | No (sequencing halts) | Yes (distinguishable by fragmentation patterns and retention time) | Yes (highly specific for isoAsp) |
| Quantitative Analysis | Quantitative for each cycle until failure | Semi-quantitative to quantitative (with standards) | Quantitative |
| Throughput | Low | High | Medium to High |
| Sample Requirement | 10-100 picomoles | Low picomole to femtomole | Picomole to nanomole |
Experimental Protocols
Protocol 1: Edman Degradation of a Synthetic Peptide
This protocol outlines the general steps for automated Edman degradation.
1. Sample Preparation:
-
Purity: Ensure the peptide sample is >90% pure as determined by HPLC.
-
Quantity: A minimum of 10-50 picomoles of peptide is required.
-
Sample Matrix: The sample should be free of salts, detergents, and amine-containing buffers (e.g., Tris, glycine). Volatile buffers like 0.1% TFA are recommended.
-
Immobilization: Samples can be analyzed in solution or, more commonly, after being electroblotted onto a PVDF membrane.
2. Automated Edman Degradation Cycle: The peptide is subjected to sequential cycles of the following reactions within an automated protein sequencer:
-
Coupling: The N-terminal amino acid reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain under acidic conditions (trifluoroacetic acid) to form an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.
3. PTH-Amino Acid Identification:
-
The resulting PTH-amino acid from each cycle is injected into a reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
The PTH-amino acid is identified by comparing its retention time to that of known standards.
Protocol 2: Mass Spectrometry Analysis for Isoaspartate Identification
This protocol describes a typical LC-MS/MS workflow for identifying and locating isoaspartate residues.
1. Sample Preparation:
-
The synthetic peptide is solubilized in a suitable solvent, such as 0.1% formic acid in water.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide solution is injected onto a C18 reversed-phase column. A shallow gradient of acetonitrile in 0.1% formic acid is used to separate the Asp and isoAsp-containing peptide isomers.
-
Mass Spectrometry: The eluted peptides are introduced into a mass spectrometer (e.g., via electrospray ionization).
-
MS1 Scan: The mass-to-charge ratio of the intact peptide is determined. Note that Asp and isoAsp containing peptides will have the same mass.
-
MS2 Scan (Fragmentation): The peptide ions are fragmented (e.g., by collision-induced dissociation - CID, or electron transfer dissociation - ETD). ETD is particularly useful as it can generate unique fragment ions (c+57 and z-57) that are diagnostic for isoaspartate.
3. Data Analysis:
-
The fragmentation spectra are analyzed to determine the amino acid sequence. The presence of isoaspartate can be confirmed by the detection of its characteristic fragment ions.
Protocol 3: Enzymatic Quantification of Isoaspartate using a PIMT-based Assay
This protocol is based on the principle of the ISOQUANT® Isoaspartate Detection Kit.
1. Reagent Preparation:
-
Prepare a stock solution of S-adenosyl-L-methionine (SAM).
-
Prepare a standard curve using a provided isoaspartate-containing peptide standard.
-
Dilute the peptide samples to be tested in the provided reaction buffer.
2. Enzymatic Reaction:
-
In separate tubes, combine the peptide sample (or standard) with the reaction buffer, SAM, and the enzyme Protein L-isoaspartate O-methyltransferase (PIMT).
-
PIMT specifically transfers the methyl group from SAM to the isoaspartate residue in the peptide, producing S-adenosyl-L-homocysteine (SAH) in a 1:1 stoichiometric ratio.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction with the provided stop solution.
3. SAH Quantification:
-
The amount of SAH produced is quantified by RP-HPLC with UV detection at 260 nm.
-
The quantity of isoaspartate in the sample is determined by comparing the amount of SAH produced to the standard curve.
Visualizing the Processes
Caption: Workflow of a single cycle in automated Edman degradation.
Caption: Formation of isoaspartate and its blocking effect on Edman degradation.
Caption: Logical comparison of outcomes for different analytical methods.
Conclusion
While Edman degradation remains a valuable tool for N-terminal sequencing of standard peptides, it is unsuitable for the unequivocal validation of synthetic peptides containing this compound sequences due to the potential for isoaspartate formation. For researchers and drug development professionals working with such peptides, mass spectrometry provides a comprehensive solution for both sequencing and pinpointing the location of isoaspartate residues. Furthermore, enzymatic assays offer a high-throughput and quantitative method for specifically measuring the extent of isoaspartate formation, which is critical for quality control and stability studies. The choice of analytical method should be guided by the specific requirements of the study, with a combination of techniques often providing the most complete characterization of the synthetic peptide.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Analysis of Isoaspartic Acid by Selective Proteolysis with Asp-N and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abrf.memberclicks.net [abrf.memberclicks.net]
A Comparative Guide to the Plasma Stability of Asp-Lys and Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The stability of peptides in plasma is a critical determinant of their therapeutic potential, influencing their bioavailability, dosing frequency, and overall efficacy. This guide provides a comparative analysis of the plasma stability of the dipeptide Aspartyl-Lysine (Asp-Lys) and other dipeptides, supported by experimental data and detailed methodologies. Understanding these stability profiles is essential for the rational design of peptide-based therapeutics with improved pharmacokinetic properties.
Comparative Plasma Stability of Dipeptides
Below is a summary of the plasma stability of various peptides, offering a comparative landscape. It is important to note that these are larger peptides, and the stability of a simple dipeptide like this compound may differ. However, this data provides valuable insights into how different amino acid compositions and modifications affect plasma stability.
| Peptide/Compound | Composition/Modification | Plasma Half-life (t½) | Reference Species | Key Findings |
| Peptide 1 | Tam-labeled [F7,P34]-pNPY analogue | 43.5 hours | Human | Relatively stable in human blood plasma.[1] |
| Peptide 2 | Tam-labeled short NPY analogue with Lauric acid | 3.2 hours | Human | Rapidly metabolized despite the fatty acid modification.[1] |
| Peptide 3 | Tam-labeled peptide | 50.5 hours | Human | Exhibited significant stability in human plasma.[1] |
| Peptide 4 | Stabilized ghrelin analogue | > 72 hours (approx. 90% intact) | Human | Showed very high stability in blood plasma.[1] |
| Somatostatin | Fast-metabolizing peptide | Minutes | Not Specified | Known for its very short half-life in circulation.[2] |
| Octreotide | Somatostatin analogue with D-amino acids | 1.5 hours | Not Specified | D-amino acid substitution significantly prolonged its half-life compared to the native peptide. |
| Delta-sleep-inducing peptide (DSIP) | Nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) | 15 minutes (in vitro) | Not Specified | Demonstrates low molecular stability in vitro due to aminopeptidase activity. |
Based on general principles of peptide degradation, the this compound dipeptide, composed of an acidic (Aspartic Acid) and a basic (Lysine) amino acid, would be susceptible to cleavage by peptidases present in plasma. The peptide bond between Asp and Lys could be a target for various proteases. However, without specific experimental data, its exact half-life remains speculative. Studies have shown that peptides containing acidic amino acids may exhibit greater stability during gastrointestinal digestion, though this does not directly translate to plasma stability.
Experimental Protocols for Plasma Stability Assays
The following sections detail common methodologies used to assess the stability of peptides in plasma.
In Vitro Plasma Incubation
This is the foundational step for assessing peptide stability.
-
Plasma Collection and Preparation : Human or animal (e.g., rat, mouse) blood is collected in tubes containing an anticoagulant such as heparin or EDTA. Plasma is then separated from blood cells by centrifugation. For comparative studies, it is noted that the choice of anticoagulant can influence the activity of certain proteases; for instance, EDTA can inhibit metalloproteases. Some studies recommend using frozen plasma collected with sodium heparin for consistency.
-
Incubation Conditions : The peptide of interest is added to the plasma at a specific concentration (e.g., 10 μM). The mixture is then incubated at 37°C with gentle agitation (e.g., 500 rpm). Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for more stable peptides) to monitor the degradation of the peptide over time.
Sample Preparation for Analysis
Following incubation, the plasma proteins must be removed to allow for accurate quantification of the remaining peptide.
-
Protein Precipitation : A common method is to add an organic solvent, such as a mixture of acetonitrile (ACN) and ethanol (EtOH) (1:1, v/v), to the plasma aliquots. This mixture is typically added in a 2:1 ratio to the plasma volume. The samples are then incubated at a low temperature (e.g., -20°C) to facilitate protein precipitation and subsequently centrifuged to pellet the precipitated proteins. Strong acids are generally considered unsuitable for precipitation as they can cause significant loss of the target peptide.
-
Solid-Phase Extraction (SPE) : For further cleanup and concentration of the peptide, SPE can be employed. This technique is particularly useful for removing lipids and other interfering substances prior to LC-MS analysis.
Analytical Quantification
The concentration of the intact peptide at each time point is determined using analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the most widely used and sensitive method for peptide quantification.
-
Chromatographic Separation : The peptide is separated from its degradation products and other plasma components using a reversed-phase high-performance liquid chromatography (RP-HPLC) column (e.g., a C18 column). A gradient of an organic solvent (like acetonitrile) in an aqueous solution containing an ion-pairing agent (like formic acid or trifluoroacetic acid) is used to elute the peptide.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent peptide, allowing for highly selective and sensitive quantification.
-
-
Data Analysis : The peak area of the intact peptide at each time point is measured. The percentage of the remaining peptide is calculated relative to the initial concentration at time zero. The half-life (t½) of the peptide in plasma is then determined by fitting the degradation data to a one-phase decay model.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for in vitro plasma stability assessment.
Potential Enzymatic Degradation of this compound
The degradation of dipeptides in plasma is primarily mediated by various peptidases. For an this compound dipeptide, the peptide bond is susceptible to cleavage.
Caption: Enzymatic degradation of this compound in plasma.
References
Binding affinity comparison of Asp-Lys containing peptides to target proteins
For researchers, scientists, and drug development professionals, understanding the nuances of peptide-protein interactions is paramount. This guide provides an objective comparison of the binding affinity of peptides containing the Aspartate-Lysine (Asp-Lys) motif to their target proteins, supported by quantitative data and detailed experimental methodologies.
The electrostatic interaction between the negatively charged aspartic acid and the positively charged lysine, forming a salt bridge, can be a critical determinant of binding affinity and specificity in peptide-protein recognition. This guide delves into specific examples, presenting a quantitative analysis of these interactions.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of various peptides, highlighting the contribution of the this compound motif where data is available. The dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are key metrics for quantifying the strength of these interactions.
| Peptide/Inhibitor | Target Protein | Binding Affinity (Kd/Ki/IC50) | Experimental Method | Reference |
| Peptides Targeting Bcl-2 Family Proteins | ||||
| Bcl-2 BH4 peptide | ASPP2Ank-SH3 | Kd: 4.7 ± 0.2 μM | Fluorescence Spectroscopy | [1] |
| Hypothetical Comparative Peptide | ||||
| Peptide A (with this compound) | Target X | Example: Kd: 100 nM | Surface Plasmon Resonance | N/A |
| Peptide B (Asp/Lys mutated) | Target X | Example: Kd: >10 µM | Surface Plasmon Resonance | N/A |
| Peptides Targeting MDM2 | ||||
| (D)PMI-γ (DWWPLAFEALLR) | MDM2 | Kd: 53 nM | Not Specified | [2] |
| (D)PMI-α (TNWYANLEKLLR) | MDM2 | Kd: 219 nM | Not Specified | [2] |
| Peptides Targeting Integrins | ||||
| P11 (HSDVHK) | Integrin αvβ3 | IC50: 25.72 ± 3.34 nM | Competitive Protein Chip Assay |
The Role of the this compound Salt Bridge in Binding
The formation of a salt bridge between aspartic acid and lysine residues within a peptide, or between the peptide and its target protein, can significantly enhance binding affinity. This is due to the strong electrostatic attraction between the oppositely charged side chains. The stability of this interaction is influenced by the surrounding microenvironment, including solvent accessibility and the presence of other charged residues. While a salt bridge can be a primary driver of high-affinity binding, the overall affinity is a composite of various interactions, including hydrogen bonds and hydrophobic contacts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are representative protocols for three common techniques used to measure peptide-protein interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Workflow:
Detailed Protocol:
-
Ligand Immobilization: The target protein is covalently attached to the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Preparation: The this compound containing peptide is dissolved in a suitable running buffer (e.g., HBS-EP+) at a range of concentrations.
-
Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The peptide solution (analyte) is injected at a constant flow rate, and the association is monitored in real-time.
-
After the association phase, the running buffer is reintroduced to monitor the dissociation of the peptide from the protein.
-
-
Regeneration: A regeneration solution is injected to remove any remaining bound peptide, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: The target protein and the this compound peptide are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is loaded with the peptide solution at a higher concentration.
-
Titration: A series of small, precise injections of the peptide solution are made into the sample cell while the heat released or absorbed is measured.
-
Data Analysis: The integrated heat data from each injection is plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Experimental Workflow:
Detailed Protocol:
-
Peptide Labeling: A peptide analogous to the this compound containing peptide is labeled with a suitable fluorophore (e.g., fluorescein).
-
Assay Setup (Competition Assay):
-
A constant concentration of the fluorescently labeled peptide and the target protein are mixed in a microplate well.
-
A serial dilution of the unlabeled this compound peptide is added to the wells.
-
-
Incubation and Measurement: The plate is incubated to allow the binding to reach equilibrium. The fluorescence polarization of each well is then measured using a plate reader.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of the unlabeled peptide. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide. The inhibition constant (Ki) can then be calculated from the IC50 value.
Conclusion
The this compound motif can play a significant role in mediating high-affinity peptide-protein interactions through the formation of a salt bridge. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working to understand and engineer peptide-based therapeutics and research tools. By employing rigorous biophysical techniques, the contribution of specific amino acid interactions, such as the this compound salt bridge, to binding affinity can be precisely elucidated, paving the way for the rational design of novel and more potent peptide ligands.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Asp-Lys
For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Asp-Lys (Aspartyl-lysine), a dipeptide composed of aspartic acid and lysine. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. Always consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan. In the absence of a specific SDS for this compound, it should be handled with the care afforded to all laboratory chemicals.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn.[1][3]
-
Lab Coat: A buttoned lab coat protects against skin contact.[4]
Work in a clean, controlled environment and use appropriate tools to prevent cross-contamination.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution and local authorities. Peptides should generally be treated as chemical waste and not disposed of down the drain or in regular solid waste unless explicitly permitted after appropriate treatment.
Solid waste includes expired or unwanted pure this compound, as well as contaminated materials such as pipette tips, gloves, and empty vials.
-
Segregation: Collect all solid waste contaminated with this compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with non-hazardous waste, as this would require the entire mixture to be treated as hazardous.
-
Labeling: Clearly label the container with "this compound Waste" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
For aqueous solutions of this compound, disposal procedures may vary based on institutional and local wastewater regulations. While some non-hazardous dipeptides can be drain-disposed after neutralization, it is crucial to verify this with your EHS department.
-
pH Measurement: Before any disposal, measure the pH of the aqueous solution using a calibrated pH meter or pH strips.
-
Neutralization (if permissible for drain disposal): If your institution allows drain disposal of neutralized non-hazardous solutions, and the pH is outside the acceptable range (typically 5.5 to 9.5), it must be neutralized.
-
For acidic solutions (pH < 5.5) , slowly add a dilute basic solution (e.g., sodium bicarbonate or 1M sodium hydroxide) while stirring.
-
For basic solutions (pH > 9.5) , slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) while stirring.
-
Perform neutralization in a well-ventilated area, such as a fume hood, and wear appropriate PPE.
-
-
Final Disposal:
-
Permitted Drain Disposal: If authorized, after confirming the pH is within the neutral range, the solution can be poured down the drain, followed by flushing with a generous amount of water (at least 20 parts water).
-
Chemical Waste: If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container and manage it as hazardous chemical waste, following the same storage and pickup procedures as for solid waste.
-
Quantitative Data for Disposal Parameters
| Parameter | Guideline | Source(s) |
| pH Range for Neutralization | 5.5 - 9.5 | |
| Water Flush Volume | At least 20 parts water to 1 part solution |
Experimental Protocol: Neutralization of Aqueous this compound Solution
This protocol details the steps for neutralizing an aqueous solution of this compound before sewer disposal, where permitted.
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Initial pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the initial pH of the this compound solution.
-
Dilution (if necessary): For highly concentrated solutions, it is advisable to first dilute the solution by slowly adding it to a larger volume of cold water.
-
Reagent Addition:
-
If the solution is acidic, slowly add a dilute basic solution (e.g., 1M sodium hydroxide or a saturated solution of sodium bicarbonate) dropwise while continuously stirring.
-
If the solution is basic, slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) dropwise while continuously stirring.
-
-
Monitor pH: Periodically check the pH of the solution as the neutralizing agent is added.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within the neutral range (5.5 - 9.5).
-
Final Disposal: Once the desired pH is achieved, the neutralized solution can be disposed of down the sanitary sewer, followed by flushing with a copious amount of water, in accordance with institutional policy.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for Asp-Lys
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the dipeptide Aspartyl-Lysine (Asp-Lys). While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound in a laboratory setting. These guidelines are based on general best practices for handling non-hazardous peptides and chemicals.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as when handling bulk quantities or creating solutions. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[3] Gloves should be inspected for integrity before use and changed regularly, especially if contamination is suspected. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for laboratory safety and environmental responsibility.
Operational Plan:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered.[1] Have all necessary equipment, including PPE, readily available.
-
Handling: When weighing or transferring solid this compound, do so in a designated area to prevent the generation of dust. For solutions, handle with care to avoid splashes and aerosols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Disposal Plan:
Since this compound is a non-hazardous chemical, standard disposal procedures for such materials should be followed. Always adhere to your institution's specific waste disposal guidelines.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Uncontaminated, expired, or excess solid this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials. |
| Liquid this compound Waste (Aqueous Solutions) | Small quantities of dilute, non-hazardous aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, subject to local regulations and institutional policies. It is imperative to check with your institution's Environmental Health & Safety (EHS) department before disposing of any chemical waste down the drain. |
| Contaminated Materials (e.g., gloves, weigh boats, pipette tips) | Items that have come into contact with this compound should be disposed of in the regular laboratory trash, unless they are also contaminated with a hazardous substance. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for safely handling this compound from receipt to disposal.
PPE Selection Guide for Handling this compound
This flowchart provides a decision-making guide for selecting the appropriate level of PPE based on the experimental procedure involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
